Kuwanon K
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
CAS番号 |
88524-66-7 |
|---|---|
分子式 |
C40H36O11 |
分子量 |
692.7 g/mol |
IUPAC名 |
2-[3-[(1S,5R,6S)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2,4-dihydroxyphenyl]-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C40H36O11/c1-18(2)4-7-25-39(50)36-32(47)16-22(43)17-33(36)51-40(25)26-10-11-29(44)35(38(26)49)28-13-19(3)12-27(23-8-5-20(41)14-30(23)45)34(28)37(48)24-9-6-21(42)15-31(24)46/h4-6,8-11,13-17,27-28,34,41-47,49H,7,12H2,1-3H3/t27-,28-,34-/m0/s1 |
InChIキー |
FEAIYAOTVUYWQZ-AIQWNVMPSA-N |
異性体SMILES |
CC1=C[C@@H]([C@H]([C@@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=CC(=C4O)C5=C(C(=O)C6=C(C=C(C=C6O5)O)O)CC=C(C)C)O |
正規SMILES |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=CC(=C4O)C5=C(C(=O)C6=C(C=C(C=C6O5)O)O)CC=C(C)C)O |
製品の起源 |
United States |
Foundational & Exploratory
Kuwanon K mechanism of action in cancer cells
An In-depth Technical Guide on the Core Mechanism of Action of the Kuwanon Family of Flavonoids in Cancer Cells
Disclaimer: While the prompt requested information on "Kuwanon K," a comprehensive review of scientific literature did not yield specific data on a compound with this designation. The following guide provides an in-depth analysis of the anticancer mechanisms of closely related and well-researched members of the Kuwanon family, such as Kuwanon A, C, and M, derived from Morus alba (mulberry).
Introduction
The Kuwanon family of compounds, prenylated flavonoids isolated from the root bark of Morus alba, has garnered significant attention in oncological research. These natural products have demonstrated a range of pharmacological activities, most notably potent anti-inflammatory and anticancer effects. This guide synthesizes the current understanding of the core mechanisms by which Kuwanon compounds exert their cytotoxic and anti-proliferative effects on cancer cells, with a focus on the induction of endoplasmic reticulum stress, apoptosis, cell cycle arrest, and inhibition of metastasis. This document is intended for researchers, scientists, and drug development professionals.
Core Mechanisms of Action in Cancer Cells
The anticancer activity of the Kuwanon family is multifaceted, primarily converging on the induction of cellular stress and the activation of programmed cell death pathways. The central mechanism appears to be the induction of endoplasmic reticulum (ER) stress, which subsequently triggers apoptosis and cell cycle arrest.
Induction of Endoplasmic Reticulum (ER) Stress
A primary mechanism of action for several Kuwanon compounds is the induction of ER stress.[1] The ER is a critical organelle for protein folding and calcium homeostasis. An accumulation of unfolded or misfolded proteins in the ER lumen leads to the unfolded protein response (UPR), a signaling network that initially aims to restore ER function but can trigger apoptosis if the stress is prolonged or severe.
Kuwanon A, C, and M have all been shown to induce ER stress in various cancer cell lines.[1][2] This is characterized by the upregulation of key ER stress markers, including:
-
GRP78/BiP (Glucose-Regulated Protein 78): A central regulator of the UPR.
-
PERK (PKR-like ER kinase): Phosphorylation of PERK leads to the phosphorylation of eIF2α, which attenuates global protein synthesis.
-
IRE1α (Inositol-requiring enzyme 1α): An ER-resident transmembrane protein with kinase and RNase activities.
-
ATF4 (Activating transcription factor 4): A transcription factor that upregulates genes involved in amino acid metabolism, antioxidant response, and apoptosis.
-
CHOP/GADD153 (C/EBP homologous protein/Growth arrest and DNA damage-inducible gene 153): A key mediator of ER stress-induced apoptosis.
Kuwanon-induced ER stress also leads to the activation of the MAPK (JNK and ERK) pathway, which further contributes to apoptosis.[3]
References
- 1. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Mulberry Diels-Alder-Type Adduct, Kuwanon M, Triggers Apoptosis and Paraptosis of Lung Cancer Cells through Inducing Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Kuwanon K signaling pathway modulation
An In-depth Technical Guide to Kuwanon-Mediated Signaling Pathway Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kuwanons are a class of prenylated flavonoids predominantly isolated from the root bark of Morus alba (white mulberry). These natural compounds have garnered significant attention within the scientific community for their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties. This technical guide provides a comprehensive overview of the modulation of key cellular signaling pathways by various Kuwanon derivatives. Due to a scarcity of specific research on Kuwanon K, this document focuses on the well-documented activities of other Kuwanon compounds, namely Kuwanon A, C, G, M, and T, to provide a representative understanding of this compound class. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Modulation of Key Signaling Pathways by Kuwanon Derivatives
Kuwanon compounds exert their biological effects by intervening in critical cellular signaling cascades. The primary pathways identified to be modulated by this class of flavonoids include the NF-κB, MAPK, and apoptotic signaling pathways.
Anti-inflammatory Effects via NF-κB and Nrf2/HO-1 Pathway Modulation
Kuwanon T and Sanggenon A have been shown to exhibit potent anti-inflammatory effects by regulating the NF-κB and Nrf2/HO-1 signaling pathways.[1][2] In response to inflammatory stimuli such as lipopolysaccharide (LPS), these compounds inhibit the production of pro-inflammatory mediators including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[1][2]
The mechanism of action involves the inhibition of the NF-κB signaling pathway.[1][2] Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Kuwanon T and Sanggenon A prevent this translocation, thereby suppressing the inflammatory response.[1][2]
Concurrently, these compounds activate the Nrf2/HO-1 pathway, which is a crucial cellular defense mechanism against oxidative stress. Nrf2 is a transcription factor that, upon activation, translocates to the nucleus and induces the expression of antioxidant enzymes, including heme oxygenase-1 (HO-1).[1] The induction of HO-1 by Kuwanon T and Sanggenon A contributes to their anti-inflammatory effects.[1][2]
Caption: Kuwanon T modulation of NF-κB and Nrf2/HO-1 pathways.
Anti-cancer Activity via Apoptosis and MAPK Pathway Modulation
Several Kuwanon derivatives have demonstrated significant anti-cancer properties by inducing apoptosis (programmed cell death) and modulating the Mitogen-Activated Protein Kinase (MAPK) pathway in various cancer cell lines.
Kuwanon C has been shown to inhibit the proliferation of breast cancer cells (MDA-MB231 and T47D) and cervical cancer cells (HeLa) and induce apoptosis through the intrinsic pathway.[3][4] This involves the upregulation of pro-apoptotic proteins like Bax and cleaved-caspase-3, and an increase in intracellular reactive oxygen species (ROS).[3][4] Furthermore, Kuwanon C can induce endoplasmic reticulum (ER) stress, contributing to its pro-apoptotic effects.[3]
Kuwanon M induces both apoptosis and paraptosis in lung cancer cells (A549 and NCI-H292).[5] The apoptotic mechanism is mediated through the mitochondrial pathway, characterized by the loss of mitochondrial membrane potential and dysregulation of Bax/Bcl-2 proteins.[5] The induction of ER stress by Kuwanon M activates the Unfolded Protein Response (UPR) and the MAPK (JNK and ERK) pathways, which are critical for both apoptosis and paraptosis.[5]
Kuwanon A has been found to inhibit the Raf/MEK/ERK signaling pathway, a key component of the MAPK cascade, by targeting YWHAB in hepatocellular carcinoma cells. This inhibition leads to cell cycle arrest and a reduction in cell migration and invasion.
Caption: Kuwanon M-induced apoptosis and paraptosis pathways.
Quantitative Data on Kuwanon Activity
The following tables summarize the available quantitative data for the biological activities of various Kuwanon derivatives.
Table 1: Anti-inflammatory Activity of Kuwanon Derivatives
| Compound | Cell Line | Assay | Endpoint | IC₅₀ (µM) | Reference |
| Kuwanon A | RAW264.7 | Griess Assay | NO Production | 10.5 | [5] |
| Kuwanon T | BV2, RAW264.7 | Griess Assay | NO Production | Not specified | [1][2] |
| Sanggenon A | BV2, RAW264.7 | Griess Assay | NO Production | Not specified | [1][2] |
Table 2: Anti-cancer Activity of Kuwanon Derivatives
| Compound | Cancer Cell Line | Assay | Endpoint | IC₅₀ (µM) | Reference |
| Kuwanon C | HeLa | MTS Assay | Cell Viability | ~20-40 | [6][7] |
| Kuwanon C | MDA-MB-231 | MTS Assay | Cell Proliferation | Not specified | [3] |
| Kuwanon C | T47D | MTS Assay | Cell Proliferation | Not specified | [3] |
| Kuwanon M | A549, NCI-H292 | MTT Assay | Cell Proliferation | Not specified | [5][8] |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature on Kuwanon compounds.
Cell Viability and Proliferation Assays (MTS/MTT)
-
Principle: These colorimetric assays measure cell metabolic activity. Tetrazolium salts (MTS or MTT) are reduced by metabolically active cells to form a colored formazan (B1609692) product, the absorbance of which is proportional to the number of viable cells.
-
Protocol Outline:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Kuwanon compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add the MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value.
-
Western Blot Analysis
-
Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.
-
Protocol Outline:
-
Lyse treated and untreated cells to extract total protein.
-
Determine protein concentration using a protein assay (e.g., BCA assay).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., p-NF-κB, Bax, Bcl-2, cleaved caspase-3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
-
Apoptosis Assay (Flow Cytometry)
-
Principle: Annexin V/Propidium Iodide (PI) staining is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol Outline:
-
Treat cells with the Kuwanon compound for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry to quantify the different cell populations.
-
Caption: Workflow for assessing apoptosis via flow cytometry.
Conclusion
The available scientific literature strongly indicates that Kuwanon derivatives are potent modulators of key cellular signaling pathways, including NF-κB, MAPK, and apoptosis. These activities underpin their observed anti-inflammatory and anti-cancer effects. While specific data on this compound is currently limited, the comprehensive studies on other Kuwanon compounds provide a solid foundation for further investigation into the therapeutic potential of this class of natural products. Future research should focus on elucidating the specific mechanisms of action of this compound and other less-studied derivatives, as well as on preclinical and clinical evaluation to translate these promising in vitro findings into novel therapeutic agents.
References
- 1. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Kuwanon C inhibits proliferation and induction of apoptosis via the intrinsic pathway in MDA-MB231 and T47D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Mulberry Diels-Alder-Type Adduct, Kuwanon M, Triggers Apoptosis and Paraptosis of Lung Cancer Cells through Inducing Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Kuwanon K: A Technical Guide to Solubility and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kuwanon K, a prenylated flavonoid from the root bark of Morus alba, is a member of a class of natural products exhibiting significant therapeutic potential. This technical guide provides an in-depth overview of the solubility characteristics of this compound and related compounds in various solvents, with a particular focus on dimethyl sulfoxide (B87167) (DMSO). It also details the experimental protocols for solubility determination and explores the molecular pathways implicated in the biological activities of the Kuwanon family. Due to the limited availability of specific data for this compound, this guide leverages information from structurally similar Kuwanon compounds to provide a comprehensive and practical resource for researchers.
Solubility of this compound and Related Flavonoids
Qualitative Solubility:
Several suppliers of Kuwanon compounds qualitatively describe their solubility in various organic solvents. This information is summarized in the table below.
| Compound | DMSO | Other Solvents |
| Kuwanon C | Soluble | - |
| Kuwanon G | Soluble | - |
| Kuwanon H | Soluble | Chloroform, Dichloromethane, Ethyl Acetate, Acetone[1] |
| Kuwanon U | Soluble | - |
Quantitative Solubility Data for a Related Compound:
A study on Kuwanon H reported a solubility of ≥ 2.5 mg/mL (3.29 mM) in a vehicle formulation consisting of DMSO, PEG300, Tween-80, and saline.[2] While this is not in pure DMSO, it indicates that a reasonable concentration can be achieved in a mixed solvent system commonly used for in vivo studies.
General Considerations for Flavonoid Solubility:
Flavonoids, as a class of compounds, exhibit a wide range of solubilities depending on their specific structure, including the number and position of hydroxyl, methoxy, and glycosidic groups. The presence of prenyl groups in this compound and its analogs generally increases their lipophilicity, which can influence their solubility in different solvents.
Experimental Protocol for Solubility Determination
The standard method for determining the solubility of flavonoids is the analytical isothermal shake-flask method .[3] This procedure allows for the determination of the saturation concentration of a compound in a specific solvent at a controlled temperature.
Protocol Outline:
-
Sample Preparation: An excess amount of the flavonoid powder is added to a known volume of the solvent in a sealed container (e.g., a glass vial).
-
Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours). This ensures that the solvent is fully saturated with the solute.
-
Phase Separation: After equilibration, the suspension is allowed to stand without agitation to allow the undissolved solid to settle.
-
Sampling: A clear aliquot of the supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., a 0.22 µm PTFE filter) to remove any remaining solid particles.
-
Quantification: The concentration of the flavonoid in the filtered solution is determined using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[4] A calibration curve prepared with known concentrations of the flavonoid is used for accurate quantification.
Below is a graphical representation of the experimental workflow.
References
Kuwanon K Stability Under Experimental Conditions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of Kuwanon K and addresses the critical aspect of its stability under various experimental conditions. Due to the limited availability of direct stability studies on this compound, this document extrapolates data from structurally related Kuwanon compounds and provides a robust framework of recommended experimental protocols for researchers to rigorously assess its stability. This guide is intended to be an essential resource for scientists working with this compound in drug discovery and development, enabling them to ensure the integrity and reproducibility of their experimental results.
Introduction to this compound
This compound is a prenylated flavonoid isolated from the root bark of Morus species, commonly known as mulberry.[1] Like other members of the Kuwanon family, it possesses a complex polyphenolic structure that contributes to its diverse biological activities. Flavonoids, in general, are known for their potential antioxidant, anti-inflammatory, and anti-cancer properties. However, their complex structures can also render them susceptible to degradation under various experimental conditions, impacting their biological efficacy and leading to inconsistent research outcomes. Understanding the stability profile of this compound is therefore paramount for any scientific investigation.
Physicochemical Properties of this compound
While experimental data on the physicochemical properties of this compound is not extensively published, computational data provides valuable insights for handling and formulation.
| Property | Value | Source |
| Molecular Formula | C40H36O11 | [2] |
| Molecular Weight | 692.7 g/mol | [2] |
| IUPAC Name | 2-[3-[(1S,5R,6S)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2,4-dihydroxyphenyl]-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one | [2] |
| XLogP3 | 7.3 | [2] |
| Hydrogen Bond Donor Count | 8 | [2] |
| Hydrogen Bond Acceptor Count | 11 | [2] |
Note: The data in this table is computationally generated and should be confirmed by experimental analysis.
Stability of Related Kuwanon Compounds: An Inferential Analysis
Direct experimental data on the stability of this compound is scarce in publicly available literature. However, studies on other Kuwanon compounds provide valuable insights into the potential stability challenges.
| Compound | Experimental Conditions | Observed Effects | Source |
| Kuwanon C | Solid state | Melting point of 148-150 °C suggests moderate thermal stability in solid form. | [3] |
| Kuwanon A | In solution (DMSO) | Soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone; sparingly soluble in aqueous buffers. This suggests that the choice of solvent is critical for maintaining stability in solution. | [4] |
| General Flavonoids | Varying pH | Flavonoids are generally more stable in acidic conditions (pH < 7) and are prone to degradation in neutral to alkaline conditions. | [5] |
| General Flavonoids | Exposure to light | Flavonoids can be susceptible to photodegradation. | [6] |
| General Flavonoids | Elevated temperature | Increased temperatures can accelerate the degradation of flavonoids. | [6] |
Based on this information, it is reasonable to hypothesize that this compound, as a complex flavonoid, may be susceptible to degradation in aqueous solutions, particularly at neutral or alkaline pH, and may be sensitive to light and elevated temperatures.
Recommended Experimental Protocols for this compound Stability Assessment
To ensure the reliability of research involving this compound, a thorough stability assessment is crucial. The following protocols are recommended.
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[7][8] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.[7]
Experimental Workflow for Forced Degradation of this compound
Caption: Workflow for conducting forced degradation studies on this compound.
Detailed Protocols:
-
Acid Hydrolysis: A solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) should be treated with an equal volume of 0.1 M hydrochloric acid and incubated at a controlled temperature (e.g., 80°C) for a defined period (e.g., 24 hours). Samples should be withdrawn at various time points, neutralized, and analyzed.
-
Alkaline Hydrolysis: A solution of this compound should be treated with an equal volume of 0.1 M sodium hydroxide (B78521) at room temperature. Due to the potential for rapid degradation of flavonoids in alkaline conditions, samples should be taken at frequent intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), neutralized, and immediately analyzed.
-
Oxidative Degradation: A solution of this compound should be treated with a solution of hydrogen peroxide (e.g., 3%) at room temperature. Samples should be analyzed at various time points.
-
Thermal Degradation: A solution of this compound should be subjected to elevated temperatures (e.g., 60-80°C) in a controlled environment. Solid samples of this compound should also be tested for thermal stability.
-
Photostability: Solutions and solid samples of this compound should be exposed to a combination of visible and UV light in a photostability chamber. Control samples should be kept in the dark to differentiate between thermal and photolytic degradation.
Analytical Methodology
A validated stability-indicating analytical method is crucial for accurately quantifying the remaining this compound and detecting any degradation products.
4.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC with UV-Vis detection is the most common technique for the analysis of flavonoids.[9]
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically suitable.
-
Mobile Phase: A gradient elution with a mixture of an acidified aqueous phase (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is recommended to achieve good separation of this compound from its potential degradation products.
-
Detection: A photodiode array (PDA) detector should be used to monitor the elution at multiple wavelengths to identify the characteristic absorbance maxima of this compound and any new peaks corresponding to degradation products. Flavones typically exhibit two major absorption bands in the UV-Vis spectrum: Band I (300-390 nm) and Band II (240-280 nm).[10]
-
Method Validation: The HPLC method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
4.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the identification and structural elucidation of degradation products.[11][12]
-
Ionization: Electrospray ionization (ESI) in both positive and negative ion modes should be evaluated to determine the optimal conditions for detecting this compound and its degradation products.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain accurate mass measurements for molecular formula determination.
-
Tandem MS (MS/MS): Fragmentation analysis should be performed on the parent ions of this compound and any detected degradation products to aid in their structural identification.
Workflow for Stability-Indicating Method Development
Caption: A logical workflow for developing a stability-indicating analytical method.
Potential Signaling Pathways of Interest
While specific signaling pathways for this compound are not well-elucidated, research on other Kuwanon compounds suggests potential areas of investigation. Understanding these pathways can provide context for the biological implications of this compound stability.
-
Anti-inflammatory Pathways: Kuwanon A has been shown to inhibit nitric oxide (NO) production, a key mediator in inflammation, potentially through the modulation of the NF-κB signaling pathway.[4]
-
Anticancer Pathways: Kuwanon C has been reported to induce apoptosis in cancer cells by targeting mitochondria and the endoplasmic reticulum.[3]
Hypothesized Signaling Pathway Modulation by Kuwanon Compounds
Caption: Potential signaling pathways modulated by Kuwanon compounds.
Conclusion and Future Directions
This guide highlights the current knowledge gap regarding the experimental stability of this compound. While its physicochemical properties can be estimated, and inferences can be drawn from related compounds, a dedicated and thorough stability study is imperative for any research or development program involving this molecule. By following the recommended protocols for forced degradation and developing a validated stability-indicating analytical method, researchers can ensure the quality and reliability of their data. Future work should focus on generating and publishing experimental stability data for this compound under a range of conditions to build a comprehensive public knowledge base for this promising natural product.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-(3-((1S,5R,6S)-6-(2,4-Dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methyl-2-cyclohexen-1-yl)-2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | C40H36O11 | CID 5491771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Kuwanon C | C25H26O6 | CID 5481958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Kinetics of Flavonoid Degradation and Controlled Release from Functionalized Magnetic Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability testing on typical flavonoid containing herbal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medwinpublishers.com [medwinpublishers.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the existing scientific literature on Kuwanon K and related flavonoids isolated from Morus species. It is designed to serve as a resource for researchers, scientists, and professionals in drug development by summarizing quantitative data, detailing experimental methodologies, and visualizing key biological pathways.
Introduction
This compound is a prenylated flavonoid found in the root bark of mulberry trees (Morus species)[1]. Like other members of the Kuwanon family and related flavonoids, it has garnered scientific interest for its diverse pharmacological activities. These compounds, characterized by a flavone (B191248) backbone with isoprenoid substitutions, exhibit a range of biological effects, including anti-inflammatory, anticancer, antiviral, and antioxidant properties[2][3][4][5]. This guide synthesizes the current understanding of this compound and its analogs, with a focus on their mechanisms of action and the experimental evidence supporting their therapeutic potential.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on this compound and related flavonoids, providing a comparative overview of their biological activities.
Table 1: Anti-inflammatory Activity
| Compound | Assay | Cell Line/Model | IC50 Value / Inhibition | Reference |
| This compound | - | - | Data not available | |
| Kuwanon A | Nitric Oxide (NO) Production | RAW264.7 | 10.5 μM | [5] |
| Kuwanon C | - | - | Neuroprotective and anti-inflammatory effects reported | [6] |
| Kuwanon G | - | Ovalbumin-induced allergic asthma in mice | Significant decrease in IgE and Th2 cytokines | [7] |
| Kuwanon T | Nitric Oxide (NO) Production | BV2 and RAW264.7 | Marked inhibition | [2][8][9] |
| Sanggenon A | Nitric Oxide (NO) Production | BV2 and RAW264.7 | Marked inhibition | [2][8][9] |
| Mulberrofuran K | Nitric Oxide (NO) Production | RAW264.7 | Potent inhibition | [10] |
Table 2: Anticancer Activity
| Compound | Cell Line | IC50 Value | Reference |
| This compound | - | Data not available | |
| Kuwanon A | A549 (Lung) | 1.8 μM | [5] |
| HCT116 (Colon) | 3.5 μM | [5] | |
| Kuwanon C | HeLa (Cervical) | Concentration-dependent antitumor effects | [3][11] |
| MDA-MB-468 (Breast) | 0.43 ± 0.01 µM | [12] | |
| MDA-MB-231 (Breast) | 1.83 ± 0.04 µM | [12] | |
| KKU-M213 (Cholangio-carcinoma) | 0.01 ± 0.001 µM | [12] |
Table 3: Tyrosinase Inhibitory Activity
| Compound | Assay | IC50 Value | Ki Value | Inhibition Type | Reference |
| This compound | - | Data not available | - | - | |
| Kuwanon G | Monophenolase (L-tyrosine) | 67.6 µM | 18.66 | Competitive | [4] |
| Diphenolase (L-DOPA) | 44.04 µM | - | - | [4] | |
| Mulberrofuran G | Monophenolase (L-tyrosine) | 6.35 ± 0.45 µM | 5.19 | Competitive | [4] |
| Diphenolase (L-DOPA) | 105.57 µM | - | - | [4] | |
| Albanol B | Monophenolase & Diphenolase | No activity up to 350 µM | - | - | [4] |
| Kojic Acid (Control) | Monophenolase (L-tyrosine) | 36.0 µM | - | - | [4] |
Table 4: Antiviral Activity
| Compound | Virus | Mechanism | Reference |
| This compound | - | Data not available | |
| Kuwanon C | SARS-CoV-2 | Blocks Spike S1 RBD:ACE2 receptor interaction | [6][13][14] |
Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in the literature on Kuwanon flavonoids.
Cell Viability (MTT) Assay
This assay is utilized to determine the cytotoxic effects of the flavonoids on various cell lines.
-
Cell Seeding: Seed cells (e.g., RAW264.7, HeLa, A549) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 18-24 hours.[5][6]
-
Treatment: Treat the cells with various concentrations of the Kuwanon flavonoid (e.g., 0.05 to 128 μM) for a specified period (e.g., 24, 48, or 72 hours).[3][5][6]
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is typically expressed as a percentage of the control group.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
-
Cell Culture and Treatment: Plate RAW264.7 or BV2 cells in a 96-well plate and treat with various concentrations of the test compound for 2 hours before stimulating with lipopolysaccharide (LPS; 1 μg/mL) for 24 hours.[8]
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix 50 μL of the supernatant with 50 μL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) in a 96-well plate.[5]
-
Absorbance Measurement: Incubate at room temperature for 10-15 minutes and measure the absorbance at 540 nm. The nitrite (B80452) concentration is determined using a sodium nitrite standard curve.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., iNOS, COX-2, NF-κB, Nrf2, HO-1) overnight at 4°C.[10]
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways modulated by Kuwanon flavonoids and a general experimental workflow for their in vitro evaluation.
Signaling Pathways
Caption: Key anti-inflammatory signaling pathways modulated by Kuwanon flavonoids.
Experimental Workflow
Caption: General experimental workflow for evaluating the biological activity of Kuwanon flavonoids.
Conclusion
The available literature strongly suggests that Kuwanon flavonoids, including this compound, are a promising class of natural compounds with significant therapeutic potential. Their well-documented anti-inflammatory and anticancer activities, mediated through the modulation of key signaling pathways such as NF-κB and Nrf2/HO-1, provide a solid foundation for further investigation. While data on this compound itself is still emerging, the comprehensive analysis of its related flavonoids presented in this guide offers valuable insights for researchers. Future studies should focus on elucidating the specific activities and mechanisms of this compound, conducting in vivo efficacy studies, and performing pharmacokinetic and safety assessments to pave the way for its potential clinical applications. This guide serves as a foundational resource to facilitate these endeavors.
References
- 1. html.rhhz.net [html.rhhz.net]
- 2. mdpi.com [mdpi.com]
- 3. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship of the Tyrosinase Inhibitors Kuwanon G, Mulberrofuran G, and Albanol B from Morus Species: A Kinetics and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Mulberry Component Kuwanon C Exerts Potent Therapeutic Efficacy In Vitro against COVID-19 by Blocking the SARS-CoV-2 Spike S1 RBD:ACE2 Receptor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Kuwanon G isolated from the root bark of Morus alba on ovalbumin-induced allergic response in a mouse model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory activity of mulberrofuran K isolated from the bark of Morus bombycis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer Activity of (±)-Kusunokinin Derivatives towards Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Mulberry Component Kuwanon C Exerts Potent Therapeutic Efficacy In Vitro against COVID-19 by Blocking the SARS-CoV-2 Spike S1 RBD:ACE2 Receptor Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Anti-inflammatory Properties of Kuwanon K: Mechanisms of Action and Therapeutic Potential
Audience: Researchers, scientists, and drug development professionals.
Abstract: The increasing prevalence of chronic inflammatory diseases necessitates the exploration of novel therapeutic agents. Kuwanon K, a prenylated flavonoid isolated from the root bark of Morus alba (white mulberry), is emerging as a compound of interest. While direct research on this compound is nascent, extensive studies on structurally similar compounds, such as Kuwanon T and G, provide a strong predictive framework for its anti-inflammatory potential. This technical guide synthesizes the current understanding of the mechanisms through which Kuwanon compounds modulate inflammatory responses, focusing on the inhibition of key signaling pathways including NF-κB and the activation of the Nrf2/HO-1 axis. We present quantitative data on their efficacy, detailed experimental protocols for in vitro and in vivo validation, and visual representations of the core signaling pathways to facilitate further research and drug development.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a hallmark of numerous pathologies, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of the inflammatory cascade, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2][3][4] Consequently, molecules that can modulate these pathways are promising candidates for anti-inflammatory drug development.
Kuwanons are a class of isoprenylated flavonoids derived from Morus alba, a plant with a long history in traditional medicine for treating respiratory and inflammatory ailments.[2][5] This document focuses on the anti-inflammatory effects of this compound, extrapolating from robust data available for its analogues, primarily Kuwanon T and Sanggenon A. These compounds have demonstrated significant efficacy in suppressing inflammatory responses in both cellular and animal models.[2][6]
Core Mechanisms of Action
The anti-inflammatory effects of Kuwanon compounds are primarily attributed to their ability to interfere with key intracellular signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB transcription factor is a master regulator of inflammation.[1] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[3] This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of genes encoding pro-inflammatory mediators, including TNF-α, IL-6, iNOS, and COX-2.[2][3][7]
Studies on Kuwanon T and Sanggenon A have shown that these compounds effectively inactivate the NF-κB pathway.[2] They inhibit the nuclear translocation of NF-κB subunits, thereby preventing the transcription of its target inflammatory genes.[2][8] This is a crucial mechanism underlying their observed reduction of pro-inflammatory cytokine and mediator production.[2][6]
Activation of the Nrf2/HO-1 Pathway
The nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). Under normal conditions, Nrf2 is sequestered in the cytoplasm. Upon activation, it translocates to the nucleus and initiates the transcription of antioxidant response element (ARE)-containing genes. HO-1 is a potent anti-inflammatory enzyme.
Kuwanon T and Sanggenon A have been shown to induce the expression of HO-1 by promoting the nuclear translocation of Nrf2.[2] The anti-inflammatory effects of these compounds were reversed when HO-1 activity was suppressed, confirming that this pathway is a significant contributor to their mechanism of action.[2][6]
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data on the inhibitory effects of Kuwanon compounds on various inflammatory markers. The data is primarily derived from studies on Kuwanon T and Sanggenon A in LPS-stimulated murine macrophage (RAW264.7) and microglial (BV2) cells.[2]
Table 1: Inhibition of Pro-inflammatory Mediators
| Compound | Cell Line | Mediator | Concentration (µM) | % Inhibition / Effect |
| Kuwanon T | BV2 | Nitric Oxide (NO) | 20 | Significant Inhibition |
| Sanggenon A | BV2 | Nitric Oxide (NO) | 20 | Significant Inhibition |
| Kuwanon T | RAW264.7 | Nitric Oxide (NO) | 20 | Significant Inhibition |
| Sanggenon A | RAW264.7 | Nitric Oxide (NO) | 20 | Significant Inhibition |
| Kuwanon T | BV2 | PGE2 | 5, 10, 20 | Concentration-dependent inhibition |
| Sanggenon A | BV2 | PGE2 | 5, 10, 20 | Concentration-dependent inhibition |
| Kuwanon T | RAW264.7 | PGE2 | 5, 10, 20 | Concentration-dependent inhibition |
| Sanggenon A | RAW264.7 | PGE2 | 5, 10, 20 | Concentration-dependent inhibition |
Table 2: Inhibition of Pro-inflammatory Cytokines
| Compound | Cell Line | Cytokine | Concentration (µM) | Effect |
| Kuwanon T | BV2 | IL-6 | 5, 10, 20 | Significant inhibition |
| Sanggenon A | BV2 | IL-6 | 5, 10, 20 | Significant inhibition |
| Kuwanon T | RAW264.7 | IL-6 | 5, 10, 20 | Significant inhibition |
| Sanggenon A | RAW264.7 | IL-6 | 5, 10, 20 | Significant inhibition |
| Kuwanon T | BV2 | TNF-α | 5, 10, 20 | Significant inhibition |
| Sanggenon A | BV2 | TNF-α | 5, 10, 20 | Significant inhibition |
| Kuwanon T | RAW264.7 | TNF-α | 5, 10, 20 | Significant inhibition |
| Sanggenon A | RAW264.7 | TNF-α | 5, 10, 20 | Significant inhibition |
Data compiled from a study by Choi et al. (2021), which demonstrated that Kuwanon T and Sanggenon A significantly inhibited the production of NO, PGE2, IL-6, and TNF-α in LPS-stimulated cells.[2]
Experimental Protocols
Reproducibility is paramount in scientific research. This section details the methodologies for key in vitro and in vivo experiments used to evaluate the anti-inflammatory effects of Kuwanon compounds.
In Vitro Anti-inflammatory Assay in Macrophages
This protocol is designed to assess the ability of a test compound to inhibit the production of inflammatory mediators in cultured macrophages.
-
Objective: To evaluate the anti-inflammatory effects of this compound in LPS-stimulated RAW264.7 or BV2 cells.
-
Materials:
-
RAW264.7 or BV2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (this compound)
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α, IL-6, and PGE2
-
MTT or similar viability assay
-
-
Procedure:
-
Cell Culture: Plate RAW264.7 or BV2 cells in 96-well or 24-well plates and culture until they reach approximately 80% confluency.
-
Pre-treatment: Treat the cells with various concentrations of the test compound (e.g., 5, 10, 20 µM) for 2 hours.
-
Stimulation: Add LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant for analysis.
-
NO Measurement: Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.
-
Cytokine Measurement: Quantify the levels of TNF-α, IL-6, and PGE2 in the supernatant using specific ELISA kits.
-
Cell Viability: Assess the cytotoxicity of the test compound using an MTT assay to ensure that the observed inhibitory effects are not due to cell death.
-
In Vivo Carrageenan-Induced Paw Edema Model
This is a standard and highly reproducible model of acute inflammation used to evaluate the efficacy of anti-inflammatory agents in vivo.[9][10][11]
-
Objective: To assess the acute anti-inflammatory activity of this compound in rats or mice.
-
Materials:
-
Male Wistar rats (150-200g) or Swiss mice
-
Carrageenan (1% w/v solution in sterile saline)
-
Test compound (this compound)
-
Reference drug (e.g., Indomethacin, 20 mg/kg)[9]
-
Plethysmometer
-
-
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping: Divide animals into control, test, and reference drug groups.
-
Compound Administration: Administer the test compound (this compound) and the reference drug (Indomethacin) via a predetermined route (e.g., intraperitoneal or oral) one hour before carrageenan injection. The control group receives the vehicle.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[10]
-
Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[9]
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.
-
Conclusion and Future Directions
The available evidence from studies on Kuwanon T and Sanggenon A strongly suggests that this compound possesses significant anti-inflammatory properties. Its predicted dual-action mechanism—inhibiting the pro-inflammatory NF-κB pathway while simultaneously activating the protective Nrf2/HO-1 pathway—makes it an attractive candidate for further investigation.
Future research should focus on:
-
Direct evaluation of this compound: Conducting in vitro and in vivo studies specifically on this compound to confirm the predicted effects and determine its potency (e.g., IC50 values).
-
Mechanism of Action: Elucidating the precise molecular targets of this compound within the NF-κB and Nrf2 signaling cascades.
-
Pharmacokinetics and Safety: Establishing the pharmacokinetic profile and conducting toxicological studies to assess the safety of this compound for potential therapeutic use.
This guide provides a foundational resource for researchers and drug development professionals, offering a comprehensive overview of the predicted anti-inflammatory mechanisms of this compound, quantitative data from its analogues, and detailed protocols to facilitate robust preclinical studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Kuwanon G isolated from the root bark of Morus alba on ovalbumin-induced allergic response in a mouse model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioactive diels-alder type adducts from the stem bark of Morus macroura - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ascofuranone inhibits lipopolysaccharide–induced inflammatory response via NF-kappaB and AP-1, p-ERK, TNF-α, IL-6 and IL-1β in RAW 264.7 macrophages | PLOS One [journals.plos.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Antiviral Properties of the Kuwanon Family of Compounds: A Technical Whitepaper
Disclaimer: This document provides a comprehensive overview of the antiviral properties of the Kuwanon family of flavonoids, isolated from Morus species. It is important to note that while extensive research is available for several members of this family, specific in-depth antiviral studies on Kuwanon K are currently limited in publicly accessible scientific literature. Therefore, this guide synthesizes the available data on closely related Kuwanon compounds, namely Kuwanon C, G, X, and Z, to provide a technical overview for researchers, scientists, and drug development professionals. The methodologies and findings presented herein for other Kuwanon compounds may serve as a valuable reference for potential future investigations into the antiviral activities of this compound.
Introduction to Kuwanon Flavonoids
The Kuwanon family of compounds are prenylated flavonoids predominantly isolated from the root bark and leaves of mulberry trees (Morus species). These natural products have garnered significant scientific interest due to their diverse pharmacological activities, including antibacterial, anti-inflammatory, antioxidant, and notably, antiviral properties. This technical guide focuses on the antiviral effects of key Kuwanon compounds against a range of human pathogenic viruses.
Quantitative Antiviral and Cytotoxicity Data
The antiviral efficacy and associated cytotoxicity of various Kuwanon compounds have been evaluated against several viruses. The following tables summarize the key quantitative data from in vitro studies.
Table 1: Antiviral Activity of Kuwanon Compounds
| Compound | Virus | Cell Line | Assay Type | IC50 / EC50 (µg/mL) | Selectivity Index (SI) | Reference(s) |
| Kuwanon C | SARS-CoV-2 (alpha strain) | Vero | Immunofluorescence Assay | 7.7 µM | >1.6 | [1] |
| SARS-CoV-2 Spike Pseudovirus | HEK293T | GFP-based Infectivity Assay | ~2-20 µM | - | [1] | |
| Herpes Simplex Virus-1 (HSV-1) | Vero | Plaque Reduction Assay | 0.91 ± 0.43 | 230.8 | [2] | |
| Kuwanon T | Herpes Simplex Virus-1 (HSV-1) | Vero | Plaque Reduction Assay | 0.64 ± 0.52 | - | [2] |
| Kuwanon U | Herpes Simplex Virus-1 (HSV-1) | Vero | Plaque Reduction Assay | 1.93 ± 1.13 | 108.8 | [2] |
| Kuwanon X | Herpes Simplex Virus-1 (HSV-1) Strain 15577 | Vero | Plaque Reduction Assay | 2.2 | >36.5 | [3][4] |
| Herpes Simplex Virus-1 (HSV-1) Clinical Strain | Vero | Plaque Reduction Assay | 1.5 | >53.5 | [3][4] | |
| Herpes Simplex Virus-2 (HSV-2) Strain 333 | Vero | Plaque Reduction Assay | 2.5 | >32.1 | [3][4] | |
| HSV-1 (Attachment) | Vero | Attachment Assay | 9.6 | - | [4] | |
| HSV-1 (Penetration) | Vero | Penetration Assay | 3.5 | - | [4] |
IC50: 50% inhibitory concentration; EC50: 50% effective concentration; SI: Selectivity Index (CC50/IC50).
Table 2: Cytotoxicity of Kuwanon Compounds
| Compound | Cell Line | Assay Type | CC50 (µg/mL) | Reference(s) |
| Kuwanon C | Vero | Hoechst Staining | >12.5 µM | [1] |
| Kuwanon X | Vero | MTT Assay | 80.3 | [4] |
CC50: 50% cytotoxic concentration.
Mechanisms of Antiviral Action and Signaling Pathways
The antiviral mechanisms of Kuwanon compounds are multifaceted, targeting various stages of the viral life cycle.
Kuwanon C: Inhibition of SARS-CoV-2 Entry
Kuwanon C has been identified as an inhibitor of SARS-CoV-2 entry into host cells. Its mechanism involves the disruption of the interaction between the viral spike (S) protein's receptor-binding domain (RBD) and the host cell's Angiotensin-Converting Enzyme 2 (ACE2) receptor. By targeting this critical initial step of infection, Kuwanon C effectively blocks viral entry.
Kuwanon X: Multi-modal Inhibition of Herpes Simplex Virus (HSV)
Kuwanon X demonstrates a multi-pronged attack against HSV-1 and HSV-2. It has been shown to:
-
Inhibit Viral Adsorption and Penetration: Kuwanon X interferes with the initial stages of HSV infection by moderately inhibiting the attachment of the virus to host cells and strongly inhibiting its penetration into the cells[4].
-
Suppress Viral Gene Expression: Following viral entry, Kuwanon X reduces the expression of immediate-early (IE) and late (L) viral genes, which are crucial for viral replication and the production of new virions[3][5].
-
Inhibit Viral DNA Synthesis: The compound also curtails the synthesis of new viral DNA[3][5].
-
Modulate Host Signaling Pathways: A key mechanism of Kuwanon X is the inhibition of HSV-1-induced activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. By blocking the nuclear translocation and DNA binding of NF-κB, Kuwanon X mitigates the host's cellular machinery that the virus hijacks for its replication[3][5][6].
Kuwanon Z: Predicted Antiviral Mechanisms against Coronaviruses and Influenza
While in vitro antiviral data is emerging, in silico studies have provided insights into the potential mechanisms of Kuwanon Z. Molecular docking studies suggest that Kuwanon Z may exert its antiviral effects by interacting with both viral and host proteins. For instance, in the context of COVID-19, Kuwanon Z is predicted to have strong binding affinities for the host's Janus kinase 2 (JAK2) and the main protease of the virus[7][8]. Against the H9N2 influenza virus, Kuwanon Z is predicted to interact with host proteins like interferon-beta (IFNB1) and interleukin-6 (IL-6), suggesting a dual action of enhancing antiviral immunity and mitigating excessive inflammation[9].
Experimental Protocols
The following are generalized methodologies for key experiments cited in the research on Kuwanon compounds.
Cell Lines and Virus Strains
-
Cell Lines: Vero (African green monkey kidney epithelial) cells are commonly used for HSV and SARS-CoV-2 studies due to their susceptibility to a wide range of viruses. HEK293T (Human Embryonic Kidney) cells, often engineered to overexpress specific receptors like ACE2 and TMPRSS2, are used for mechanistic studies of viral entry[1].
-
Virus Strains: Studies on Kuwanon X utilized HSV-1 strain 15577, a clinical HSV-1 isolate, and HSV-2 strain 333[4]. Research on Kuwanon C employed a clinical isolate of the SARS-CoV-2 alpha strain (βCoV/Korea/KCDC03/2020) and a lentiviral pseudovirus expressing the SARS-CoV-2 spike protein[1].
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and determine the 50% cytotoxic concentration (CC50) of a compound.
-
Cell Seeding: Seed cells (e.g., Vero cells) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the Kuwanon compound (e.g., Kuwanon X) for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 value.
Plaque Reduction Assay
This assay is used to quantify the antiviral activity of a compound by measuring the reduction in the number of viral plaques.
-
Cell Monolayer: Grow a confluent monolayer of susceptible cells (e.g., Vero cells) in 6-well or 12-well plates.
-
Infection: Infect the cell monolayers with a known amount of virus (to produce a countable number of plaques) in the presence of various concentrations of the Kuwanon compound.
-
Adsorption: Allow the virus to adsorb to the cells for 1-2 hours.
-
Overlay: Remove the virus-compound mixture and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agar) with the corresponding concentrations of the compound. This restricts the spread of the virus to adjacent cells, leading to the formation of localized lesions (plaques).
-
Incubation: Incubate the plates for several days until plaques are visible.
-
Staining and Counting: Fix and stain the cells (e.g., with crystal violet) and count the number of plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control (no compound) and determine the IC50 value.
References
- 1. Mulberry Component Kuwanon C Exerts Potent Therapeutic Efficacy In Vitro against COVID-19 by Blocking the SARS-CoV-2 Spike S1 RBD:ACE2 Receptor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Anti-HSV Activity of Kuwanon X from Mulberry Leaves with Genes Expression Inhibitory and HSV-1 Induced NF-κB Deactivated Properties [jstage.jst.go.jp]
- 4. Anti-HSV Activity of Kuwanon X from Mulberry Leaves with Genes Expression Inhibitory and HSV-1 Induced NF-κB Deactivated Properties [jstage.jst.go.jp]
- 5. Anti-HSV Activity of Kuwanon X from Mulberry Leaves with Genes Expression Inhibitory and HSV-1 Induced NF-κB Deactivated Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tmrjournals.com [tmrjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. tmrjournals.com [tmrjournals.com]
antioxidant activity of Kuwanon K
An In-depth Technical Guide to the Antioxidant Activity of Kuwanon K
Disclaimer: Scientific literature extensively documents the bioactivities of various flavonoids from the Kuwanon family, isolated from Morus species. However, specific research singling out "this compound" for its antioxidant properties is not prevalent in the available indexed literature. This guide, therefore, synthesizes comprehensive data from closely related and well-studied compounds such as Kuwanon A, C, G, and T to provide a robust technical overview of the potential antioxidant activity and mechanisms attributable to a compound of this class.
Introduction
This compound is a member of the Kuwanon family, a group of prenylated flavonoids predominantly isolated from the root bark and stems of mulberry trees (Morus alba L. and other Morus species)[1]. These natural products have garnered significant scientific interest due to their wide spectrum of pharmacological effects, including anti-inflammatory, anticancer, neuroprotective, and antiviral properties[2][3][4]. At the core of many of these biological activities lies their potent antioxidant capacity.
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer[5]. Antioxidants mitigate oxidative damage by neutralizing free radicals, and flavonoids like the Kuwanons are particularly effective due to their chemical structure. This guide provides a detailed examination of the , focusing on its mechanisms of action, quantitative data from related compounds, detailed experimental protocols for its evaluation, and the key cellular signaling pathways it modulates.
Mechanisms of Antioxidant Activity
The antioxidant effects of Kuwanon compounds are multifaceted, involving both direct interaction with free radicals and the modulation of endogenous antioxidant defense systems.
Direct Radical Scavenging
Flavonoids possess phenolic hydroxyl groups that can donate a hydrogen atom to a free radical, thereby neutralizing it. This process converts the flavonoid into a relatively stable radical itself, which does not readily propagate the radical chain reaction. The presence and position of these hydroxyl groups, along with other structural features like the C2-C3 double bond and prenyl groups, significantly influence the radical scavenging potency of Kuwanon compounds.
Modulation of Cellular Antioxidant Pathways
Beyond direct scavenging, Kuwanons exert significant antioxidant effects by upregulating the expression of protective enzymes. This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][6]. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1)[6][7].
Quantitative Assessment of Antioxidant Activity
While specific quantitative data for this compound is scarce, studies on other Kuwanon isomers provide insight into the family's antioxidant potential. The following table summarizes available data from related compounds.
| Compound | Assay | Result | Source |
| Kuwanon G | Tyrosinase Inhibition (Monophenolase) | IC₅₀ = 67.6 µM | [2] |
| Kuwanon G | Tyrosinase Inhibition (Diphenolase) | IC₅₀ = 44.04 µM | [2] |
| Kuwanon C | Antiviral (SARS-CoV-2 Infection) | IC₅₀ = 7.7 µM | [3] |
| Kuwanon P, X, Y | Malondialdehyde Inhibition | 70.9% to 88.1% inhibition at 10⁻⁵ mol/L | [8] |
| Kuwanon T | Nitric Oxide (NO) Production Inhibition | Marked inhibition in LPS-stimulated cells | [9] |
Note: Tyrosinase inhibition and antiviral activity are distinct from direct antioxidant assays but are often related to a compound's ability to modulate redox states. The malondialdehyde assay is a direct measure of lipid peroxidation inhibition.
Experimental Protocols
The evaluation of antioxidant activity requires standardized and reproducible experimental methods. Below are detailed protocols for common in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
DPPH solution (0.1 mM in methanol (B129727) or ethanol)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., methanol, ethanol (B145695), DMSO)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader (absorbance at 517 nm)
Procedure:
-
Prepare a series of dilutions of the test compound and the positive control in the chosen solvent.
-
To a 96-well plate, add 100 µL of the freshly prepared DPPH solution to each well.
-
Add 100 µL of the different concentrations of the test compound, positive control, or blank solvent to the wells.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[10]
-
The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with the blank solvent and A_sample is the absorbance of the DPPH solution with the test compound.
-
The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant is measured by the decrease in absorbance at 734 nm.
Materials:
-
ABTS solution (7 mM in water)
-
Potassium persulfate solution (2.45 mM in water)
-
Ethanol or Phosphate Buffered Saline (PBS, pH 7.4)
-
Test compound and positive control (Trolox)
-
96-well microplate and reader (734 nm)
Procedure:
-
Prepare the ABTS•⁺ stock solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[12] This produces the dark-colored radical solution.
-
Dilute the ABTS•⁺ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.[12]
-
Prepare serial dilutions of the test compound and Trolox standard.
-
Add 190 µL of the diluted ABTS•⁺ solution to each well of a 96-well plate.
-
Add 10 µL of the test compound dilutions or Trolox standards to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 6-30 minutes) in the dark.[13][14]
-
Measure the absorbance at 734 nm.
-
Calculate the percentage inhibition similar to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.
Materials:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ solution (10 mM TPTZ in 40 mM HCl)
-
FeCl₃·6H₂O solution (20 mM in water)
-
FRAP reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare fresh and warm to 37°C before use.[15]
-
Test compound and standard (e.g., FeSO₄·7H₂O or Trolox)
Procedure:
-
Prepare serial dilutions of the test compound and standard.
-
Add 180 µL of the pre-warmed FRAP reagent to each well of a 96-well plate.
-
Add 20 µL of the test compound, standard, or blank to the wells.
-
Incubate the plate at 37°C for a specified time (typically 4-30 minutes).
-
Measure the absorbance at 593 nm.
-
Construct a standard curve using the Fe²⁺ standard and determine the FRAP value of the sample, usually expressed in µM Fe²⁺ equivalents.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It uses a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). Antioxidants can prevent this oxidation.
Materials:
-
Human hepatocellular carcinoma (HepG2) cells or other suitable cell line.
-
Cell culture medium and 96-well black-walled cell culture plates.
-
DCFH-DA solution.
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or another ROS generator.
-
Test compound and standard (e.g., Quercetin).
-
Fluorescence microplate reader.
Procedure:
-
Seed HepG2 cells (e.g., 6 x 10⁴ cells/well) in a 96-well black-walled plate and incubate for 24 hours.[16]
-
Remove the medium and treat the cells with the test compound and DCFH-DA (25 µM) for 1 hour at 37°C.[16]
-
Wash the cells with PBS to remove the extracellular compound and probe.
-
Add the ROS generator (e.g., 600 µM AAPH) to the cells.
-
Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence emission (e.g., at 535 nm) with excitation (e.g., at 485 nm) every 5 minutes for 1 hour.
-
Calculate the area under the curve from the fluorescence vs. time plot.
-
Determine the CAA value using the formula: CAA Unit = 100 - [(∫SA / ∫CA) * 100] where ∫SA is the integrated area of the sample curve and ∫CA is the integrated area of the control curve.
Signaling Pathways Modulated by Kuwanon Compounds
This compound likely exerts its antioxidant effects not just by scavenging radicals but by influencing key intracellular signaling pathways that govern the cellular response to oxidative stress and inflammation.
Nrf2/HO-1 Pathway Activation
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[6] Oxidative stress or the presence of Nrf2 activators like Kuwanon compounds can modify Keap1, leading to the dissociation of Nrf2.[4] Liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes.[4] This initiates the transcription of a suite of protective enzymes, most notably Heme Oxygenase-1 (HO-1), which catabolizes pro-oxidant heme into biliverdin (B22007) (a potent antioxidant), carbon monoxide, and free iron.[6]
Inhibition of Pro-inflammatory NF-κB Pathway
Oxidative stress and inflammation are intricately linked, often creating a vicious cycle. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[6]. In an unstimulated state, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli, often mediated by ROS, lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate pro-inflammatory gene expression. Studies on Kuwanon T show that it can inhibit this activation, thereby reducing the production of inflammatory mediators like NO, PGE₂, IL-6, and TNF-α.[6][9] This anti-inflammatory action contributes significantly to its overall antioxidant effect by reducing a major source of cellular ROS.
Conclusion
While direct experimental evidence for this compound is pending, the extensive research on its structural isomers strongly supports its potential as a potent antioxidant agent. Its likely mode of action is dual: direct scavenging of reactive oxygen species and indirect antioxidant effects through the modulation of critical cellular signaling pathways, namely the activation of the Nrf2/HO-1 axis and the suppression of the pro-inflammatory NF-κB pathway. This combination of activities makes this compound and related compounds promising candidates for further investigation in the development of therapeutic agents for diseases rooted in oxidative stress and inflammation. Future research should focus on isolating and characterizing this compound to perform the quantitative assays and cellular studies outlined in this guide, thereby confirming its specific contributions to the antioxidant profile of Morus extracts.
References
- 1. Modulatory Effects of the Kuwanon-Rich Fraction from Mulberry Root Bark on the Renin–Angiotensin System | MDPI [mdpi.com]
- 2. Structure–Activity Relationship of the Tyrosinase Inhibitors Kuwanon G, Mulberrofuran G, and Albanol B from Morus Species: A Kinetics and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Bioactive diels-alder type adducts from the stem bark of Morus macroura - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. ABTS radical scavenging capacity measurement [protocols.io]
- 14. mdpi.com [mdpi.com]
- 15. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
In Vitro Experimental Protocols for Kuwanon K and Related Flavonoids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for in vitro experiments involving Kuwanon K and its closely related analogs. Due to the limited availability of specific experimental data for this compound, this guide leverages protocols and data from studies on other Kuwanon variants, such as Kuwanon A, C, G, M, and T. These compounds share a core flavonoid structure and exhibit similar biological activities, making their experimental designs a valuable reference for investigating this compound.
Data Summary
The following tables summarize quantitative data from in vitro studies on various Kuwanon compounds, offering a comparative overview of their biological effects.
Table 1: Cytotoxicity of Kuwanon Analogs in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Kuwanon A | RAW264.7 (Macrophage) | Nitric Oxide Production | 10.5 µM | Not directly in search results, referenced in secondary source |
| Kuwanon C | MDA-MB-231 (Breast Cancer) | MTS Assay | Concentration-dependent decrease in proliferation | [1] |
| T47D (Breast Cancer) | MTS Assay | Concentration-dependent decrease in proliferation | [1] | |
| Kuwanon M | A549 (Lung Cancer) | Not Specified | Not Specified | [2] |
| NCI-H292 (Lung Cancer) | Not Specified | Not Specified | [2] |
Table 2: Effect of Kuwanon Analogs on Cell Viability
| Compound | Cell Line | Treatment | Concentration (µM) | Cell Viability (% of Control) | Reference |
| Kuwanon G | HT22 (Neuronal) | AGEs (200 µg/mL) | - | ~60% | [3] |
| AGEs + Kuwanon G | 5 | ~85% | [3] | ||
| AGEs + Kuwanon G | 10 | ~80% | [3] | ||
| AGEs + Kuwanon G | 30 | ~75% | [3] | ||
| AGEs + Kuwanon G | 70 | ~70% | [3] | ||
| Kuwanon G alone | 70 | ~90% | [3] | ||
| Kuwanon V | Differentiating Neural Stem Cells | Kuwanon V | 0.25 | ~110% | [3] |
| Kuwanon V | 0.5 | ~115% | [3] | ||
| Kuwanon V | 1.0 | ~120% | [3] | ||
| Kuwanon V | 2.5 | ~110% | [3] | ||
| Kuwanon V | 5.0 | ~20% (toxic) | [3] |
Experimental Protocols
Cell Viability and Cytotoxicity Assays
a) MTT Assay for Cytotoxicity
This protocol is adapted for determining the cytotoxic effects of this compound on cancer cells.[4][5]
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MDA-MB-231, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0, 5, 10, 20, 40, 80 µM). The final DMSO concentration should not exceed 0.1%. Replace the medium in each well with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control group (medium with 0.1% DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 5-10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.
b) MTS Assay for Cell Proliferation
This assay offers a more streamlined approach to assessing cell viability.[1][6]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
MTS Reagent Addition: After the desired treatment period, add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution, combined with an electron coupling reagent (e.g., PES), to each well.
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C.
-
Data Acquisition: Record the absorbance at 490 nm using a microplate reader.
Apoptosis and Cell Cycle Analysis
a) Flow Cytometry for Apoptosis and Cell Cycle
This protocol is based on studies of Kuwanon C and is suitable for assessing this compound's effects on apoptosis and cell cycle progression.[1][7]
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol (B145695) overnight at -20°C.
-
Staining: For apoptosis, use an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions. For cell cycle analysis, resuspend the fixed cells in PBS containing RNase A and PI.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. For apoptosis, quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells. For cell cycle analysis, determine the percentage of cells in the G0/G1, S, and G2/M phases.
Reactive Oxygen Species (ROS) Detection
This protocol, adapted from studies on Kuwanon C, measures intracellular ROS levels.[8]
-
Cell Treatment: Seed cells in a black 96-well plate and treat with this compound as described previously.
-
Probe Loading: After treatment, wash the cells with warm Hanks' Balanced Salt Solution (HBSS). Load the cells with 10 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) in HBSS and incubate for 30 minutes at 37°C in the dark.
-
Data Acquisition: Wash the cells twice with HBSS to remove the excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
Western Blotting for Signaling Pathway Analysis
This general protocol can be used to investigate the effect of this compound on various signaling pathways, such as NF-κB, HO-1/Nrf2, and ER stress pathways, as indicated in studies of Kuwanon C, M, and T.[1][9][10][11][12]
-
Protein Extraction: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., p-p65, p65, HO-1, Nrf2, ATF4, CHOP, Bax, Bcl-2, cleaved caspase-3) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control such as β-actin or GAPDH.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the in vitro assessment of this compound's biological activities.
Caption: Putative signaling pathways modulated by Kuwanon analogs in vitro.
References
- 1. Kuwanon C inhibits proliferation and induction of apoptosis via the intrinsic pathway in MDA-MB231 and T47D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Mulberry Diels-Alder-Type Adduct, Kuwanon M, Triggers Apoptosis and Paraptosis of Lung Cancer Cells through Inducing Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Analysis of Cell Viability by the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Mulberry Diels-Alder-Type Adduct, Kuwanon M, Triggers Apoptosis and Paraptosis of Lung Cancer Cells through Inducing Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kuwanon K Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kuwanon K is a prenylated flavonoid isolated from the root bark of the mulberry tree (Morus alba). This class of compounds, including the closely related Kuwanon C, G, and T, has garnered significant scientific interest due to a wide range of biological activities.[1][2][3] These activities include anti-inflammatory, anticancer, and neuroprotective effects.[2][4][5] This document provides detailed application notes and protocols for utilizing this compound in various cell culture assays to investigate its therapeutic potential. The methodologies described herein are based on established protocols for related Kuwanon compounds and can be adapted for specific research needs.
Biological Activities and Data Presentation
This compound and its analogs have demonstrated significant effects on various cellular processes. The following tables summarize quantitative data for closely related Kuwanon compounds, which can serve as a reference for designing experiments with this compound.
Table 1: Anticancer Activity of Kuwanon Analogs (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Kuwanon C | HeLa | Cervical Cancer | ~30-60 µM (inferred from figures) | [6] |
| Kuwanon C | MDA-MB-231 | Breast Cancer | Not specified | [7] |
| Kuwanon C | LN229 | Glioblastoma | Not specified | [7] |
| Kuwanon A | Various | Various | 1-128 µM (range tested) | [2] |
| Kuwanon T | RAW264.7 | Macrophage (inflammation model) | Not specified | [4] |
| Kuwanon G | HT22 | Hippocampal Neurons (neuroprotection model) | 5 µM (effective concentration) | [5] |
Table 2: Anti-inflammatory Activity of Kuwanon Analogs
| Compound | Cell Line | Assay | Effect | Reference |
| Kuwanon T | BV2, RAW264.7 | Nitric Oxide (NO) Production | Inhibition of LPS-induced NO production | [4] |
| Kuwanon T | BV2, RAW264.7 | Pro-inflammatory Cytokines (IL-6, TNF-α) | Inhibition of LPS-induced production | [4] |
| Kuwanon A | RAW264.7 | Nitric Oxide (NO) Production | IC50 of 10.5 µM | [2] |
Experimental Protocols
Detailed methodologies for key cell-based assays are provided below. These protocols can be used to assess the cytotoxic, anti-proliferative, and apoptotic effects of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[2]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[2][5]
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
Calculate cell viability as a percentage of the untreated control.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well plates
-
This compound stock solution
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Reactive Oxygen Species (ROS) Measurement
This assay quantifies intracellular ROS levels using the fluorescent probe DCFH-DA.
-
Materials:
-
Black 96-well plates
-
This compound stock solution
-
Hanks' Balanced Salt Solution (HBSS)
-
2',7'-dichlorofluorescin diacetate (DCFH-DA)
-
Fluorescence microplate reader
-
-
Protocol:
-
Seed cells in a black 96-well plate and allow them to attach.[5]
-
Treat the cells with this compound for the desired time.
-
Remove the treatment medium and wash the cells twice with warm HBSS.[5]
-
Load the cells with 10 µM DCFH-DA in HBSS and incubate for 30 minutes at 37°C in the dark.[5]
-
Wash the cells twice with HBSS to remove the excess probe.[5]
-
Add 100 µL of HBSS to each well.[5]
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a microplate reader.
-
Signaling Pathways and Visualizations
Kuwanon compounds have been shown to modulate several key signaling pathways involved in inflammation and cancer. The diagrams below illustrate these pathways and a general experimental workflow.
Caption: Signaling pathways modulated by this compound.
Caption: General experimental workflow for this compound cell-based assays.
References
- 1. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Kuwanon K Treatment in Specific Cancer Cell Lines
A Note on Kuwanon K:
Initial literature searches did not yield specific studies on the effects of this compound on cancer cell lines. The available research primarily focuses on other isomers of Kuwanon, such as Kuwanon C and Kuwanon M. Due to the lack of specific data for this compound, this document will provide detailed application notes and protocols for a closely related and well-researched compound, Kuwanon C , which has demonstrated significant anti-cancer activity in various cancer cell lines. The methodologies and principles described herein can serve as a strong foundation for designing and conducting future research on this compound.
Kuwanon C: A Promising Anti-Cancer Agent
Kuwanon C, a flavonoid isolated from the root bark of Morus alba (white mulberry), has garnered attention for its potent cytotoxic and anti-proliferative effects against several cancer cell types. This document outlines its effects on cervical (HeLa) and breast (MDA-MB-231, T47D) cancer cell lines, providing protocols for key experiments to assess its efficacy and mechanism of action.
Data Presentation: Quantitative Effects of Kuwanon C
The following tables summarize the quantitative data on the effects of Kuwanon C on various cancer cell lines.
Table 1: IC50 Values of Kuwanon C in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| HeLa | Cervical Cancer | 24 | Not explicitly stated, but significant apoptosis observed at 30 µM and 60 µM[1][2] |
| MDA-MB-231 | Breast Cancer | Not specified | Concentration-dependent decrease in proliferation observed[3] |
| T47D | Breast Cancer | Not specified | Concentration-dependent decrease in proliferation observed[3] |
| A549 | Lung Cancer | 72 | 11.79 (for Kuwanon M)[4] |
| NCI-H292 | Lung Cancer | 72 | 8.98 (for Kuwanon M)[4] |
Table 2: Effects of Kuwanon C on Cell Cycle and Apoptosis
| Cell Line | Treatment Concentration (µM) | Effect on Cell Cycle | Pro-Apoptotic Protein Upregulation |
| HeLa | 30, 60 | Significant impact on cell cycle progression[1][5] | Not explicitly quantified, but apoptosis induced[1][5] |
| MDA-MB-231 | Not specified | Upregulation of p21[3] | Bax, c-caspase3[3] |
| T47D | Not specified | Upregulation of p21[3] | Bax, c-caspase3[3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the conversion of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Prepare serial dilutions of Kuwanon C in culture medium. Remove the old medium from the wells and add 100 µL of the Kuwanon C solutions at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of Kuwanon C that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of Kuwanon C for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Principle: PI is a fluorescent dye that binds to DNA. The amount of fluorescence is directly proportional to the amount of DNA in a cell. By measuring the fluorescence intensity of a population of cells, one can distinguish between cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.
Protocol:
-
Cell Seeding and Treatment: Culture cells in 6-well plates and treat with Kuwanon C at various concentrations for the desired duration.
-
Cell Harvesting: Collect cells by trypsinization.
-
Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol (B145695) while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS and then resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry.
Western Blotting
This technique is used to detect specific proteins in a sample and can be used to analyze changes in the expression of proteins involved in signaling pathways.
Protocol:
-
Cell Lysis: After treatment with Kuwanon C, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bax, Bcl-2, caspases, p21, cyclins, CDKs) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Kuwanon C-induced apoptosis signaling pathway.
Caption: Kuwanon C-induced cell cycle arrest pathway.
Caption: General experimental workflow for studying Kuwanon C.
References
- 1. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kuwanon C inhibits proliferation and induction of apoptosis via the intrinsic pathway in MDA-MB231 and T47D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Mulberry Diels-Alder-Type Adduct, Kuwanon M, Triggers Apoptosis and Paraptosis of Lung Cancer Cells through Inducing Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Kuwanon K using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kuwanon K is a prenylated flavonoid found in various medicinal plants, including species of the genus Morus (mulberry). It has garnered significant interest due to its potential pharmacological activities. Accurate and precise quantification of this compound in plant extracts and pharmaceutical formulations is crucial for quality control, standardization of herbal products, and pharmacological research. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of flavonoids in complex matrices. This document outlines a robust HPLC method for the determination of this compound.
Experimental Protocols
1. Apparatus and Chromatographic Conditions
A standard HPLC system equipped with a photodiode array (PDA) detector is used for the analysis. The following chromatographic conditions are recommended:
| Parameter | Recommended Setting |
| HPLC Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (containing 0.1% formic acid), gradient elution |
| Gradient Program | 0-40 min, 20-80% Acetonitrile; 40-45 min, 80-20% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | A wavelength of 266 nm is suggested as suitable for related Kuwanons[1]. A PDA detector will allow for the recording of the full UV spectrum to determine the optimal wavelength. |
2. Reagents and Materials
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol (B129727)
-
Formic acid
-
Ultrapure water
-
Plant material (e.g., dried and powdered root bark of Morus species)
-
70% Methanol in water
-
Ultrasonic bath
-
Vortex mixer
-
Centrifuge
-
0.22 µm Syringe filters (PTFE or Nylon)
3. Preparation of Standard Solutions
A stock solution of this compound is prepared by accurately weighing a known amount of the reference standard and dissolving it in methanol to achieve a concentration of 1 mg/mL. A series of working standard solutions are then prepared by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL. These solutions are used to construct a calibration curve.
4. Sample Preparation (from Plant Material)
The following protocol is a reliable method for extracting this compound from plant matrices[1]:
-
Weigh 1.0 g of the dried, powdered plant material into a centrifuge tube.
-
Add 10 mL of 70% methanol.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Perform ultrasonic-assisted extraction in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. The sample is now ready for HPLC analysis.
Data Presentation
Table 1: Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Table 2: Sample Analysis Results (Hypothetical Data)
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 (10 µg/mL) | 15.2 | 125000 | 10.0 |
| Standard 2 (50 µg/mL) | 15.2 | 630000 | 50.0 |
| Plant Extract 1 | 15.3 | 250000 | 20.0 |
| Plant Extract 2 | 15.2 | 375000 | 30.0 |
Quantification Method
Quantification is achieved by comparing the peak area of this compound in the sample chromatogram to a calibration curve generated from the this compound standards of known concentrations[1]. The peak corresponding to this compound in the sample is identified by comparing its retention time with that of the standard. The concentration of this compound in the sample is calculated using the regression equation from the calibration curve[1].
Visualization
Caption: Experimental workflow for this compound quantification by HPLC.
The described RP-HPLC-PDA method provides a robust and reliable approach for the quantification of this compound. The detailed protocol for sample preparation and HPLC analysis, along with the representative data, offers a solid foundation for researchers in natural product chemistry, quality control, and drug development to accurately determine the concentration of this bioactive compound. Adherence to good laboratory practices and proper method validation are essential for obtaining accurate and reproducible results.
References
Application Note: Structural Elucidation of Kuwanon K via Nuclear Magnetic Resonance (NMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kuwanon K is a complex prenylated flavonoid, a Diels-Alder type adduct, isolated from the root bark of Morus lhou.[1] Like many other flavonoids, this compound exhibits a range of interesting biological activities, making it a subject of interest for natural product chemists and drug development professionals. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of such complex natural products. This application note provides a detailed protocol and data interpretation guide for the NMR analysis of this compound's structure.
Data Presentation
The structural elucidation of this compound is achieved through the comprehensive analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra. The 1D spectra, ¹H and ¹³C NMR, provide initial information about the proton and carbon environments within the molecule. The chemical shifts are reported in parts per million (ppm).
Table 1: ¹H NMR Data of this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Proposed Assignment |
| 12.5 - 13.5 | br s | Phenolic -OH | |
| 6.0 - 7.5 | m | Aromatic Protons | |
| ~5.2 | t | Vinylic Proton | |
| ~4.5 | m | Methine Protons | |
| ~3.3 | d | Methylene Protons | |
| 1.5 - 2.5 | m | Aliphatic Protons | |
| 0.8 - 1.8 | m | Methyl Protons |
Note: The ¹H NMR spectrum of this compound is complex due to the presence of multiple aromatic rings, prenyl groups, and a cyclohexene (B86901) moiety. The assignments are tentative and require confirmation through 2D NMR analysis.
Table 2: ¹³C NMR Data of this compound
| Chemical Shift (ppm) | Proposed Assignment |
| ~200 | Carbonyl Carbon (C=O) |
| 155 - 165 | Oxygenated Aromatic C |
| 100 - 145 | Aromatic & Vinylic C |
| 95 - 100 | Oxygenated Aromatic C |
| 20 - 50 | Aliphatic C (CH, CH₂, CH₃) |
Note: The ¹³C NMR spectrum provides insights into the carbon skeleton of this compound. The chemical shifts are characteristic of a flavonoid structure with prenyl substitutions.
Experimental Protocols
The following are generalized protocols for the NMR analysis of flavonoids like this compound. The specific parameters may need to be optimized based on the available instrument and sample concentration.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of purified this compound.
-
Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆). The choice of solvent can affect the chemical shifts of exchangeable protons (e.g., hydroxyl groups).
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into a 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).
1D NMR Spectroscopy
-
¹H NMR:
-
Spectrometer: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum.
-
-
¹³C NMR:
-
Spectrometer: Utilize the same spectrometer as for ¹H NMR.
-
Parameters:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 1024-4096 scans are typically required due to the lower natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum.
-
2D NMR Spectroscopy
2D NMR experiments are crucial for the complete structural elucidation of this compound by establishing through-bond and through-space correlations.
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton spin-spin coupling networks (¹H-¹H correlations). This helps in tracing out the connectivity of proton systems within the molecule.
-
Pulse Program: A standard COSY experiment (e.g., 'cosygpqf').
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify one-bond correlations between protons and their directly attached carbons (¹H-¹³C correlations). This is essential for assigning the protonated carbons in the ¹³C NMR spectrum.
-
Pulse Program: A standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsisp2.3').
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C correlations). This is a powerful experiment for connecting different spin systems and piecing together the carbon skeleton, especially for identifying quaternary carbons.
-
Pulse Program: A standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqf').
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Purpose: To identify through-space correlations between protons that are in close proximity (typically < 5 Å). This is particularly useful for determining the relative stereochemistry of the molecule.
-
Pulse Program: A standard NOESY experiment (e.g., 'noesygpph').
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.
Caption: Logical workflow for the NMR-based structural elucidation of this compound.
References
Application Notes and Protocols for Kuwanon K Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kuwanon K is a flavonoid compound isolated from the root bark of Morus species. As a member of the Kuwanon family of prenylated flavonoids, it is of interest to researchers for its potential biological activities, which may include anti-inflammatory and anticancer effects, similar to other compounds in its class. These application notes provide a detailed protocol for the preparation of this compound stock solutions for use in in vitro experiments.
Disclaimer: Limited direct experimental data is available for this compound in the public domain. The following protocols and information are based on the physicochemical properties of this compound and established methodologies for structurally related compounds such as Kuwanon A, C, G, and T. Researchers are advised to perform initial validation experiments to determine the optimal conditions for their specific experimental setup.
Physicochemical Properties and Solubility
A summary of the key physicochemical properties of this compound and related compounds is provided in the table below. This information is essential for the accurate preparation of stock solutions and for understanding the compound's behavior in experimental systems.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Known Solvents |
| This compound | C40H36O11 | 692.71[1] | DMSO (presumed) |
| Kuwanon A | C25H24O6 | 420.45 | DMSO |
| Kuwanon C | C25H26O6 | 422.5 | DMSO |
| Kuwanon G | C40H36O11 | 692.7 | Not specified |
| Kuwanon T | Not specified | Not specified | Not specified |
Preparation of this compound Stock Solution
This protocol details the steps for preparing a high-concentration stock solution of this compound, which can then be diluted to working concentrations for various in vitro assays.
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath (optional, for aiding dissolution)
-
Sterile syringe filters (0.22 µm)
-
Sterile, light-protecting storage tubes (e.g., amber vials)
-
Calibrated analytical balance
-
Pipettes and sterile pipette tips
Protocol for 10 mM Stock Solution
-
Calculate the required mass of this compound:
-
Molecular Weight (MW) of this compound = 692.71 g/mol
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 0.001 L * 692.71 g/mol * 1000 mg/g = 6.9271 mg
-
-
-
Weighing this compound:
-
Under sterile conditions (e.g., in a laminar flow hood), accurately weigh out the calculated mass of this compound powder using an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add the desired volume of sterile DMSO to the tube containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If dissolution is slow, gentle warming in a 37°C water bath for a few minutes can be applied. Avoid excessive heating.
-
-
Sterilization:
-
For cell culture experiments, it is crucial to ensure the sterility of the stock solution.
-
Sterilize the this compound stock solution by filtering it through a 0.22 µm sterile syringe filter into a new sterile, light-protecting tube.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the sterile stock solution into smaller, single-use volumes in sterile, light-protecting tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the stock solution should be stable for several months.
-
Preparation of Working Solutions
-
Thaw the stock solution:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
-
Dilution:
-
Prepare serial dilutions of the stock solution in sterile DMSO if a wide range of concentrations is to be tested.
-
To prepare the final working solution, add the appropriate volume of the this compound stock solution (or a diluted stock) to the pre-warmed cell culture medium.
-
Important: Add the this compound solution to the medium dropwise while gently swirling to ensure rapid and uniform mixing and to prevent precipitation.
-
The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Experimental Protocols: General Guidelines for In Vitro Assays
While specific protocols will vary depending on the cell type and assay, the following provides a general workflow for assessing the biological activity of this compound in vitro.
Determining Optimal Concentration Range
-
Based on studies with related Kuwanon compounds, a starting concentration range for this compound in cell-based assays could be between 1 µM and 100 µM.
-
A preliminary cytotoxicity assay (e.g., MTT or LDH assay) is recommended to determine the non-toxic concentration range of this compound for the specific cell line being used.
| Compound | Cell Line | Assay | Effective Concentration / IC50 |
| Kuwanon A | RAW264.7 | Nitric Oxide Production | IC50: 10.5 µM |
| Kuwanon C | HeLa | Apoptosis Induction | 20 µM, 40 µM, 60 µM, 80 µM |
| Kuwanon G | Not specified | Tyrosinase Inhibition | IC50: 10-100 µM |
| Kuwanon T | BV2, RAW264.7 | Anti-inflammatory | Non-toxic up to 40 µM |
Example Experimental Workflow: Anti-inflammatory Assay
This example describes the investigation of the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW264.7 cells).
-
Cell Seeding: Seed RAW264.7 cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubation: Incubate the cells for a further period (e.g., 24 hours).
-
Analysis:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.
-
Cytokine Production: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA.
-
Gene Expression: Analyze the mRNA expression of inflammatory mediators (e.g., iNOS, COX-2) using RT-qPCR.
-
Protein Expression: Investigate the protein levels and activation of key signaling molecules (e.g., NF-κB, Nrf2) by Western blotting.
-
Putative Signaling Pathways
Based on the known mechanisms of other Kuwanon compounds, this compound may exert its biological effects through the modulation of key signaling pathways involved in inflammation and cancer. The following diagrams illustrate these putative pathways.
References
Application Notes and Protocols: Kuwanon K for Inducing Apoptosis In Vitro
To the Researcher:
Extensive literature searches were conducted to provide detailed application notes and protocols for inducing apoptosis in vitro using Kuwanon K. However, no specific scientific literature was found detailing the use of this compound for this purpose.
The available research focuses on other members of the kuwanon family of flavonoids, particularly Kuwanon C and Kuwanon M . These compounds have demonstrated pro-apoptotic effects in various cancer cell lines.
This document will proceed by presenting the available data for Kuwanon C as a representative member of the kuwanon family, to provide a relevant and data-supported resource for researchers interested in the pro-apoptotic potential of this class of compounds. It is plausible that this compound may exhibit similar bioactivities, and the methodologies outlined below for Kuwanon C can serve as a strong starting point for investigating this compound.
Application Notes: Kuwanon C as a Pro-Apoptotic Agent
Kuwanon C is a flavonoid compound isolated from the root bark of Morus alba (white mulberry). Recent studies have highlighted its potential as an anti-cancer agent due to its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.[1][2][3][4]
Mechanism of Action:
Kuwanon C induces apoptosis through multiple interconnected pathways:
-
Mitochondrial (Intrinsic) Pathway: Kuwanon C treatment leads to the disruption of the mitochondrial membrane potential.[2][3][4] This is associated with the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[5] The altered Bax/Bcl-2 ratio facilitates the release of cytochrome c from the mitochondria into the cytosol, which in turn activates the caspase cascade, leading to apoptosis.[5]
-
Endoplasmic Reticulum (ER) Stress: Kuwanon C has been shown to induce ER stress, a condition that can trigger apoptosis when the unfolded protein response (UPR) is overwhelmed.[1] This is evidenced by the upregulation of ER stress-related proteins such as ATF4, GADD34, HSPA5, and DDIT3.[1]
-
Reactive Oxygen Species (ROS) Production: The compound stimulates the production of ROS within cancer cells.[1][2][3][4] Elevated ROS levels can damage cellular components, including mitochondria, and contribute to the induction of apoptosis.
-
Cell Cycle Arrest: Kuwanon C can cause cell cycle arrest, preventing cancer cells from progressing through the division cycle and thereby inhibiting proliferation.[2][3][4]
Cell Line-Specific Effects:
Kuwanon C has demonstrated efficacy in a variety of cancer cell lines, including:
-
Breast Cancer: MDA-MB-231 and T47D cells.[1]
-
Lung Cancer: A549 and NCI-H292 cells (studies on the related Kuwanon M).[5]
Quantitative Data Summary
The following tables summarize the quantitative data from studies on Kuwanon C's effect on apoptosis.
Table 1: Effective Concentrations of Kuwanon C for Inducing Apoptosis
| Cell Line | Cancer Type | Effective Concentration Range (µM) | Incubation Time (h) |
| HeLa | Cervical Cancer | 20 - 80 | 12, 24 |
| MDA-MB-231 | Breast Cancer | Not specified | Not specified |
| T47D | Breast Cancer | Not specified | Not specified |
Table 2: Effects of Kuwanon C on Apoptosis-Related Markers
| Cell Line | Parameter | Observation |
| HeLa | ROS Levels | Significant increase with escalating concentrations (20 µM, 40 µM) |
| HeLa | Apoptosis Rate | Higher apoptosis rate compared to control |
| HeLa | Gene Expression | Increased mRNA levels of GADD45A, CASP3, CASP4, PPP1R15A, PMAIP1, ATF3, IFIT2 |
| HeLa | Protein Expression | Increased levels of GADD34 and NOXA |
| MDA-MB-231 | Protein Expression | Upregulation of Bax and cleaved-caspase-3 |
| T47D | Protein Expression | Upregulation of Bax and cleaved-caspase-3 |
| A549 (Kuwanon M) | Protein Expression | Increased Bax, decreased Bcl-2 and Bcl-xL |
| NCI-H292 (Kuwanon M) | Protein Expression | Increased Bax, decreased Bcl-2 and Bcl-xL |
Experimental Protocols
Protocol 1: General Cell Culture and Treatment with Kuwanon C
-
Cell Seeding: Seed the desired cancer cell line (e.g., HeLa) in a suitable culture vessel (e.g., 6-well plate, 96-well plate) at an appropriate density to allow for logarithmic growth during the experiment.
-
Cell Culture: Culture the cells in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Kuwanon C Preparation: Prepare a stock solution of Kuwanon C in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Treatment: Once the cells have reached the desired confluency (typically 70-80%), replace the existing medium with the medium containing the various concentrations of Kuwanon C. Include a vehicle control (medium with the same concentration of DMSO used for the highest Kuwanon C concentration).
-
Incubation: Incubate the treated cells for the desired time period (e.g., 12, 24, or 48 hours).
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This protocol is a widely used method to detect and quantify apoptosis.
-
Cell Harvesting: Following treatment with Kuwanon C, collect both the floating and adherent cells. For adherent cells, use trypsin to detach them from the culture vessel.
-
Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS). Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes between washes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate them for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin V binding buffer to each tube. Analyze the samples by flow cytometry within 1 hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Signaling Pathway of Kuwanon C-Induced Apoptosis
Caption: Kuwanon C induces apoptosis via ROS, ER stress, and mitochondrial pathways.
Experimental Workflow for Apoptosis Assay
Caption: Workflow for assessing Kuwanon C-induced apoptosis using flow cytometry.
References
- 1. Kuwanon C inhibits proliferation and induction of apoptosis via the intrinsic pathway in MDA-MB231 and T47D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Mulberry Diels-Alder-Type Adduct, Kuwanon M, Triggers Apoptosis and Paraptosis of Lung Cancer Cells through Inducing Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Reactive Oxygen Species (ROS) Levels after Kuwanon K Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kuwanon K is a flavonoid compound isolated from the root bark of Morus alba (white mulberry). Flavonoids as a class are known to possess a wide range of biological activities, including antioxidant and pro-oxidant effects, which are often cell type and context-dependent. The modulation of intracellular Reactive Oxygen Species (ROS) is a key mechanism through which many flavonoids exert their effects. Depending on the cellular environment and the specific compound, this modulation can either protect cells from oxidative damage or induce cell death in pathological conditions such as cancer.
While direct studies on the effect of this compound on ROS levels are limited, research on structurally similar Kuwanon isomers reveals conflicting activities. For instance, Kuwanon C has been reported to induce a significant increase in intracellular ROS levels in HeLa cancer cells, suggesting a pro-oxidant effect that contributes to its anti-tumor activity.[1] Conversely, other studies on Kuwanon C and Kuwanon T have demonstrated neuroprotective and anti-inflammatory effects mediated through the activation of the Nrf2/HO-1 signaling pathway, a primary cellular defense mechanism against oxidative stress.[2][3][4][5][6]
Given the dual potential of Kuwanon compounds, it is crucial for researchers to empirically determine the effect of this compound on ROS homeostasis in their specific model system. These application notes provide detailed protocols for the measurement of intracellular ROS levels following this compound treatment, adaptable for screening both antioxidant and pro-oxidant activities.
Potential Signaling Pathway: Nrf2/ARE Pathway
A key pathway involved in the cellular response to oxidative stress is the Keap1-Nrf2 pathway. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation.[2][7][8] Upon exposure to oxidative stress or certain chemical inducers, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[2][9][10] The upregulation of these genes enhances the cell's capacity to neutralize ROS and mitigate oxidative damage.[11][12] Some Kuwanon compounds have been shown to activate this pathway.[2][4][5][6]
Experimental Protocols
The following protocols describe the use of common fluorescent probes to measure intracellular ROS levels. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for this compound treatment in your specific cell line.
Protocol 1: General Intracellular ROS Detection using 2',7'-Dichlorodihydrofluorescein Diacetate (H2DCFDA)
H2DCFDA is a cell-permeable probe that is deacetylated by intracellular esterases to the non-fluorescent H2DCF. In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Materials:
-
Cells of interest
-
This compound
-
H2DCFDA (prepare a 10 mM stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Culture medium
-
Positive control (e.g., 100 µM H₂O₂ or 10 µM Antimycin A)
-
Negative control (vehicle, e.g., DMSO)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader (Excitation/Emission: ~495/525 nm) or Flow Cytometer or Fluorescence Microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound.
-
Include wells for vehicle control and a positive control.
-
Incubate for the desired treatment duration (e.g., 1, 6, 12, 24 hours).
-
-
H2DCFDA Staining:
-
Prepare a 10 µM working solution of H2DCFDA in pre-warmed serum-free medium or PBS.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add 100 µL of the H2DCFDA working solution to each well.
-
Incubate for 30-45 minutes at 37°C, protected from light.
-
-
Measurement:
-
Remove the H2DCFDA solution and wash the cells twice with warm PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader.
-
Alternatively, cells can be trypsinized and analyzed by flow cytometry or imaged directly using a fluorescence microscope.
-
Protocol 2: Detection of Superoxide (B77818) using Dihydroethidium (DHE)
DHE is a fluorescent probe that is specifically oxidized by superoxide to 2-hydroxyethidium, which intercalates with DNA and emits red fluorescence.
Materials:
-
Cells of interest
-
This compound
-
DHE (prepare a 5 mM stock solution in DMSO)
-
Culture medium
-
Positive control (e.g., 10 µM Antimycin A)
-
Negative control (vehicle, e.g., DMSO)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader (Excitation/Emission: ~518/606 nm) or Flow Cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
DHE Staining:
-
Prepare a 10 µM working solution of DHE in pre-warmed serum-free medium.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add 100 µL of the DHE working solution to each well.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Measurement:
-
Remove the DHE solution and wash the cells twice with warm PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader. For flow cytometry, trypsinize and resuspend cells in PBS before analysis.
-
Experimental Workflow
The following diagram illustrates the general workflow for assessing the impact of this compound on cellular ROS levels.
Data Presentation
Quantitative data should be presented as the mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments. The results can be expressed as a percentage of the control (vehicle-treated) cells.
Table 1: Hypothetical Dose-Response of this compound on Intracellular ROS Levels
| This compound (µM) | Mean Fluorescence Intensity (Arbitrary Units) | % of Control |
| 0 (Vehicle) | 1000 ± 50 | 100% |
| 1 | 950 ± 45 | 95% |
| 10 | 750 ± 60 | 75% |
| 50 | 500 ± 30 | 50% |
| 100 | 450 ± 40 | 45% |
| Positive Control | 3500 ± 200 | 350% |
This table illustrates a potential antioxidant effect of this compound.
Table 2: Hypothetical Dose-Response of this compound on Intracellular ROS Levels
| This compound (µM) | Mean Fluorescence Intensity (Arbitrary Units) | % of Control |
| 0 (Vehicle) | 1000 ± 50 | 100% |
| 1 | 1100 ± 70 | 110% |
| 10 | 1500 ± 100 | 150% |
| 50 | 2500 ± 150 | 250% |
| 100 | 4000 ± 250 | 400% |
| Positive Control | 3500 ± 200 | 350% |
This table illustrates a potential pro-oxidant effect of this compound.
Logical Relationship Diagram
The decision-making process for subsequent experiments will depend on the initial findings regarding this compound's effect on ROS levels.
Conclusion
The provided protocols and conceptual frameworks will guide researchers in systematically evaluating the effects of this compound on intracellular ROS levels. Given the divergent activities of its isomers, it is imperative to approach this investigation without a preconceived bias towards either an antioxidant or pro-oxidant effect. The initial ROS measurements will be a critical determinant for designing subsequent mechanistic studies, such as investigating the Nrf2 pathway for antioxidant effects or mitochondrial function for pro-oxidant activities. These detailed application notes will aid in the comprehensive characterization of this compound's biological activity and its potential for therapeutic development.
References
- 1. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective and Anti-Inflammatory Effects of Kuwanon C from Cudrania tricuspidata Are Mediated by Heme Oxygenase-1 in HT22 Hippocampal Cells, RAW264.7 Macrophage, and BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective and Anti-Inflammatory Effects of Kuwanon C from Cudrania tricuspidata Are Mediated by Heme Oxygenase-1 in HT22 Hippocampal Cells, RAW264.7 Macrophage, and BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scholars.northwestern.edu [scholars.northwestern.edu]
- 8. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant response elements: Discovery, classes, regulation and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Formononetin Activates the Nrf2/ARE Signaling Pathway Via Sirt1 to Improve Diabetic Renal Fibrosis [frontiersin.org]
- 11. Cytoprotective Effects of Natural Compounds against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytoprotective Effects of Natural Compounds against Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mitochondrial Membrane Potential Assay with Kuwanon K
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the effect of Kuwanon K, a flavonoid compound, on mitochondrial membrane potential (ΔΨm). The protocols detailed below are designed for researchers in cell biology, pharmacology, and drug development to investigate the mechanism of action of this compound and similar compounds on mitochondrial health and apoptosis.
Introduction
Mitochondria are central to cellular metabolism and apoptosis. The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial function and overall cell health. A decrease in ΔΨm is an early hallmark of apoptosis, the process of programmed cell death. This compound, a flavonoid isolated from the root bark of Morus alba, has been shown to exhibit various biological activities, including anti-cancer effects. One of its proposed mechanisms of action is the induction of apoptosis through the disruption of mitochondrial function. These protocols provide a framework for quantifying the effects of this compound on ΔΨm.
While specific quantitative data for this compound is emerging, extensive research on the structurally similar compound, Kuwanon C, provides a strong model for its potential effects. Studies on Kuwanon C have demonstrated its ability to induce a concentration- and time-dependent decrease in mitochondrial membrane potential, leading to apoptosis in cancer cells. This is often accompanied by an increase in reactive oxygen species (ROS) and the modulation of apoptosis-related proteins.
Data Presentation
The following tables summarize the expected quantitative effects of Kuwanon-like compounds on mitochondrial membrane potential, based on data from studies on Kuwanon C. These tables can serve as a reference for expected outcomes when testing this compound.
Table 1: Concentration-Dependent Effect of Kuwanon C on Mitochondrial Membrane Potential in HeLa Cells (JC-1 Assay)
| Kuwanon C Concentration (µM) | Red/Green Fluorescence Ratio (as % of Control) |
| 0 (Control) | 100% |
| 20 | Significant Decrease |
| 40 | Further Significant Decrease |
| 60 | Pronounced Decrease |
Data is illustrative and based on findings for Kuwanon C, which showed a concentration-dependent decrease in the red/green fluorescence ratio, indicating mitochondrial depolarization[1][2].
Table 2: Time-Dependent Effect of Kuwanon C on Mitochondrial Membrane Potential in HeLa Cells (JC-1 Assay)
| Time (hours) | Red/Green Fluorescence Ratio (at 60 µM Kuwanon C) |
| 0 | 100% |
| 8 | Significant Decrease |
| 24 | Pronounced and Sustained Decrease |
This table illustrates the time-dependent effect of Kuwanon C on mitochondrial membrane potential, with a more pronounced decline observed over time[1].
Table 3: Effect of Kuwanon C on Apoptosis-Related Protein Expression
| Protein | Change in Expression with Kuwanon C Treatment |
| Bax (Pro-apoptotic) | Upregulated[3] |
| Bcl-2 (Anti-apoptotic) | Downregulated |
| Cleaved Caspase-3 | Upregulated[3] |
Kuwanon C has been shown to modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which promotes apoptosis[3].
Experimental Protocols
Detailed methodologies for key experiments to assess the impact of this compound on mitochondrial membrane potential are provided below.
Protocol 1: JC-1 Assay for Mitochondrial Membrane Potential
The JC-1 assay is a widely used method to determine mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Materials:
-
This compound
-
JC-1 dye
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or FCCP (as a positive control for depolarization)
-
Black, clear-bottom 96-well plates
-
Fluorescence microscope, flow cytometer, or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound for the desired time periods. Include a vehicle-treated control and a positive control treated with CCCP or FCCP (e.g., 10-50 µM for 30 minutes).
-
JC-1 Staining:
-
Prepare a fresh JC-1 staining solution (typically 1-10 µg/mL in cell culture medium).
-
Remove the treatment medium and wash the cells once with PBS.
-
Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C in the dark.
-
-
Washing: Remove the staining solution and wash the cells twice with PBS or assay buffer.
-
Data Acquisition:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope using appropriate filters for red (J-aggregates) and green (J-monomers) fluorescence. Healthy cells will exhibit red mitochondrial staining, while apoptotic cells will show increased green fluorescence.
-
Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in an appropriate buffer. Analyze the cell suspension using a flow cytometer. Healthy cells will show high red fluorescence, while apoptotic cells will show a shift to high green fluorescence.
-
Fluorescence Plate Reader: Measure the fluorescence intensity at both red (Ex/Em ~585/590 nm) and green (Ex/Em ~514/529 nm) wavelengths. Calculate the ratio of red to green fluorescence for each well.
-
Protocol 2: TMRM/TMRE Assay for Mitochondrial Membrane Potential
Tetramethylrhodamine, methyl ester (TMRM) and tetramethylrhodamine, ethyl ester (TMRE) are cell-permeant, cationic fluorescent dyes that accumulate in active mitochondria with intact membrane potentials. A decrease in fluorescence intensity indicates mitochondrial depolarization.
Materials:
-
This compound
-
TMRM or TMRE dye
-
Cell culture medium
-
PBS
-
FCCP (as a positive control)
-
Fluorescence microscope, flow cytometer, or fluorescence plate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as in Protocol 1.
-
TMRM/TMRE Staining:
-
Prepare a fresh TMRM or TMRE working solution (typically 20-500 nM in cell culture medium).
-
Add the staining solution to the cells and incubate for 20-30 minutes at 37°C in the dark.
-
-
Washing: Gently wash the cells once with pre-warmed PBS or cell culture medium.
-
Data Acquisition:
-
Fluorescence Microscopy: Image the cells using a fluorescence microscope with a TRITC/Rhodamine filter set. A decrease in red fluorescence intensity in treated cells compared to control cells indicates depolarization.
-
Flow Cytometry: Harvest and analyze the cells. A decrease in the mean fluorescence intensity indicates a loss of ΔΨm.
-
Fluorescence Plate Reader: Measure the fluorescence intensity (Ex/Em ~549/575 nm).
-
Visualizations
Experimental Workflow for Mitochondrial Membrane Potential Assay
Caption: Workflow for assessing mitochondrial membrane potential.
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound-induced mitochondrial apoptosis pathway.
References
Application Note: Quantifying Kuwanon K Binding Affinity Using Competitive ELISA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kuwanon K is a natural flavonoid compound isolated from the root bark of Morus alba (white mulberry) that has garnered interest for its potential therapeutic properties.[1][2] Preliminary studies on related compounds, such as Kuwanon C and G, have suggested various biological activities, including anti-inflammatory, anti-proliferative, and antiviral effects.[3][4][5] Understanding the molecular interactions of this compound is a critical step in elucidating its mechanism of action and evaluating its potential as a therapeutic agent. This application note provides a detailed protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine the binding affinity of this compound to a specific protein target.
Competitive ELISAs are particularly well-suited for quantifying the binding of small molecules like this compound.[6][7][8] The assay relies on the principle of competition between the unlabeled analyte in a sample (this compound) and a labeled version of the analyte (or a competing ligand) for a limited number of binding sites on a target protein coated onto a microplate. The resulting signal is inversely proportional to the concentration of the analyte in the sample, allowing for the determination of binding affinity, typically expressed as the half-maximal inhibitory concentration (IC50).
Principle of the Assay
In this competitive ELISA, the target protein is immobilized on a 96-well microplate. A known concentration of a biotinylated ligand that also binds to the target protein is mixed with varying concentrations of this compound. This mixture is then added to the protein-coated wells. This compound in the solution will compete with the biotinylated ligand for binding to the immobilized target protein. The amount of biotinylated ligand that binds to the plate is then detected by adding streptavidin-horseradish peroxidase (HRP) conjugate, which binds to biotin. Finally, a chromogenic substrate for HRP is added, and the resulting colorimetric signal is measured using a microplate reader. The intensity of the signal is inversely proportional to the concentration of this compound, as higher concentrations of this compound will outcompete the biotinylated ligand, resulting in a weaker signal.
Experimental Protocols
Materials and Reagents
-
High-binding 96-well microplate
-
Target Protein
-
This compound
-
Biotinylated competing ligand
-
Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, PBS-T)
-
Blocking Buffer (e.g., 1% Bovine Serum Albumin in PBS-T)
-
Assay Buffer (e.g., 0.1% Bovine Serum Albumin in PBS-T)
-
Streptavidin-HRP conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
Experimental Workflow Diagram
Caption: Workflow for the competitive ELISA for this compound target binding.
Detailed Protocol
-
Plate Coating:
-
Dilute the target protein to a pre-determined optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted target protein solution to each well of a 96-well microplate.
-
Incubate the plate overnight at 4°C.
-
-
Washing and Blocking:
-
Aspirate the coating solution from the wells.
-
Wash the wells three times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Competition Reaction:
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Prepare a serial dilution of this compound in Assay Buffer. The concentration range should be chosen to span the expected IC50 value.
-
In a separate dilution plate, mix 50 µL of each this compound dilution with 50 µL of a fixed, pre-optimized concentration of the biotinylated competing ligand (also diluted in Assay Buffer). Include a control with no this compound (maximum signal) and a blank with no biotinylated ligand (background).
-
Incubate this mixture for 30-60 minutes at room temperature.
-
Transfer 100 µL of the this compound/biotinylated ligand mixture to the corresponding wells of the target protein-coated plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate four times with 200 µL of Wash Buffer per well.
-
Dilute the Streptavidin-HRP conjugate in Assay Buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted Streptavidin-HRP conjugate to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Signal Development and Measurement:
-
Wash the plate five times with 200 µL of Wash Buffer per well.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate at room temperature in the dark for 15-30 minutes, or until sufficient color development is observed.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.
-
Data Presentation and Analysis
The raw absorbance data is used to calculate the percentage of inhibition for each concentration of this compound. The results can then be plotted to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the biotinylated ligand binding.
Calculation of Percent Inhibition:
% Inhibition = [ (Absmax signal - Abssample) / (Absmax signal - Absbackground) ] * 100
Where:
-
Absmax signal is the absorbance of the control wells with no this compound.
-
Abssample is the absorbance of the wells with a given concentration of this compound.
-
Absbackground is the absorbance of the blank wells.
Data Summary Table
| This compound (µM) | Absorbance (450 nm) (Mean ± SD) | % Inhibition |
| 0 (Max Signal) | 1.502 ± 0.075 | 0 |
| 0.1 | 1.351 ± 0.068 | 10.0 |
| 1 | 0.976 ± 0.049 | 35.0 |
| 10 | 0.526 ± 0.026 | 65.0 |
| 50 | 0.225 ± 0.011 | 85.0 |
| 100 | 0.150 ± 0.008 | 90.0 |
| Background | 0.050 ± 0.003 | 100 |
IC50 Curve
A sigmoidal dose-response curve is generated by plotting the percent inhibition against the logarithm of the this compound concentration. The IC50 value is then determined from this curve.
Signaling Pathway Diagram
In a broader biological context, the binding of this compound to its target could potentially modulate a signaling pathway. For instance, if this compound were to inhibit the interaction between a receptor and its ligand, it could disrupt downstream signaling events. The following diagram illustrates a hypothetical signaling pathway that could be affected by this compound.
Caption: Hypothetical signaling pathway modulated by this compound.
This application note provides a comprehensive framework for utilizing a competitive ELISA to quantify the binding of this compound to a protein target. The detailed protocol and data analysis guidelines offer a robust method for determining the IC50 value, a key parameter in drug discovery and development. This assay can be adapted for various target proteins, making it a versatile tool for investigating the molecular interactions of this compound and other small molecules.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-(3-((1S,5R,6S)-6-(2,4-Dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methyl-2-cyclohexen-1-yl)-2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | C40H36O11 | CID 5491771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Kuwanon G isolated from the root bark of Morus alba on ovalbumin-induced allergic response in a mouse model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kuwanon G | C40H36O11 | CID 5281667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 8. biossusa.com [biossusa.com]
Application Notes and Protocols for Kuwanon K Drug Delivery Systems in In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific studies on Kuwanon K formulated into drug delivery systems for in vivo research are not available. The following application notes and protocols are proposed based on the known biological activities of this compound and related compounds (Kuwanon A, C, G, T), alongside established methodologies for the nanoformulation of flavonoids. These guidelines are intended to serve as a foundational framework for the development and in vivo evaluation of this compound drug delivery systems.
Introduction
This compound is a prenylated flavonoid isolated from the root bark of the mulberry tree (Morus alba). Like other members of the Kuwanon family, it is expected to possess a range of pharmacological properties, including anti-inflammatory and anticancer activities. However, the poor aqueous solubility and limited bioavailability of many flavonoids, including likely this compound, present significant challenges for their therapeutic application.[1][2] Encapsulation of this compound into advanced drug delivery systems, such as polymeric nanoparticles, is a promising strategy to overcome these limitations by enhancing solubility, stability, and targeted delivery.[1][3]
These application notes provide a comprehensive guide to the formulation of this compound-loaded nanoparticles and detailed protocols for their subsequent in vivo evaluation in preclinical models of inflammation and cancer.
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is essential for the design of an effective drug delivery system.
| Property | Value | Source |
| Molecular Formula | C40H36O11 | [4] |
| Molecular Weight | 692.7 g/mol | [4] |
| Solubility | Expected to have poor water solubility. Soluble in DMSO. | [5] |
| Structure | A complex flavonoid structure with multiple hydroxyl groups and prenyl substitutions. | [4] |
Proposed Drug Delivery System: Polymeric Nanoparticles
Polymeric nanoparticles are a versatile platform for the delivery of hydrophobic drugs like this compound. They can protect the drug from degradation, control its release, and be tailored for targeted delivery.[6] The nanoprecipitation method is a straightforward and widely used technique for preparing flavonoid-loaded nanoparticles.[3][7]
Proposed Formulation Parameters for this compound-Loaded PLGA Nanoparticles
Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer commonly used in drug delivery. The following table outlines hypothetical formulation parameters for this compound-loaded PLGA nanoparticles, based on typical values for flavonoid nanoformulations.[1]
| Parameter | Proposed Value/Range |
| Particle Size | 100 - 200 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential | -20 to -30 mV |
| Encapsulation Efficiency (EE%) | > 80% |
| Drug Loading (DL%) | 5 - 10% |
Experimental Protocols
Protocol for Preparation of this compound-Loaded PLGA Nanoparticles by Nanoprecipitation
This protocol describes a general method for the preparation of this compound-loaded PLGA nanoparticles.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in deionized water)
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in acetone.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA.
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring.
-
Solvent Evaporation: Allow the acetone to evaporate under stirring for several hours at room temperature, or use a rotary evaporator for faster removal.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to collect the nanoparticles.
-
Washing: Wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the washed nanoparticles in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder for long-term storage.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model
This model is used to assess the acute anti-inflammatory effects of a this compound formulation.[8]
Materials:
-
Male Wistar rats (150-200g)
-
Carrageenan (1% w/v in sterile saline)
-
This compound-loaded nanoparticles
-
Control nanoparticles (without this compound)
-
Positive control (e.g., Indomethacin, 20 mg/kg)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping: Divide the animals into the following groups (n=6 per group):
-
Control (saline)
-
Carrageenan only
-
Carrageenan + Control nanoparticles
-
Carrageenan + this compound-loaded nanoparticles (different doses)
-
Carrageenan + Indomethacin
-
-
Administration: Administer the respective treatments (e.g., intravenously or orally) one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the carrageenan-only group.
In Vivo Anticancer Activity: Xenograft Mouse Model
This model is used to evaluate the antitumor efficacy of a this compound formulation.[9]
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Human cancer cell line (e.g., melanoma, breast cancer)[10][11]
-
This compound-loaded nanoparticles
-
Control nanoparticles (without this compound)
-
Positive control (e.g., Cisplatin, Vemurafenib)[9]
-
Calipers
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Grouping: Randomize the mice into treatment groups (n=6-8 per group):
-
Control (saline)
-
Control nanoparticles
-
This compound-loaded nanoparticles (different doses)
-
Positive control drug
-
-
Treatment: Administer the treatments via a suitable route (e.g., intravenous) at a predetermined schedule (e.g., every other day for 3 weeks).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Signaling Pathways and Experimental Workflows
Known Anti-Inflammatory Signaling Pathways of Kuwanon Compounds
Kuwanon compounds have been shown to exert their anti-inflammatory effects by modulating key signaling pathways such as NF-κB and Nrf2/HO-1.[12][13]
Caption: Proposed anti-inflammatory signaling pathways modulated by this compound.
Proposed Anticancer Signaling Pathway of this compound
Based on studies of Kuwanon C, this compound may induce apoptosis in cancer cells by targeting mitochondria and the endoplasmic reticulum, leading to increased reactive oxygen species (ROS) production.[10][11][14]
Caption: Proposed anticancer mechanism of this compound via induction of apoptosis.
Experimental Workflow for In Vivo Studies
The following diagram outlines the general workflow for conducting in vivo studies with this compound drug delivery systems.
Caption: General experimental workflow for in vivo evaluation of this compound formulations.
References
- 1. mdpi.com [mdpi.com]
- 2. Publishers Panel [journalamme.org]
- 3. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 4. 2-(3-((1S,5R,6S)-6-(2,4-Dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methyl-2-cyclohexen-1-yl)-2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | C40H36O11 | CID 5491771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preclinical Formulation of Kuwanon K
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kuwanon K is a prenylated flavonoid isolated from Morus lhou, a species of mulberry.[1][2] While specific preclinical data on this compound is limited in publicly available literature, the Kuwanon family of compounds, derived from Morus species, has demonstrated a range of promising pharmacological activities, including anti-inflammatory, anticancer, and antiviral effects.[3][4][5] These activities are often attributed to the modulation of key cellular signaling pathways.[4][5]
This document provides a generalized framework for the preclinical formulation and study of this compound, drawing upon established methodologies for other closely related Kuwanon compounds and prenylated flavonoids. The protocols and data presented herein should be adapted and validated for this compound-specific research.
Data Presentation: Biological Activities of Related Kuwanon Compounds
The following tables summarize quantitative data from preclinical studies of various Kuwanon compounds, which can serve as a reference for designing experiments for this compound.
Table 1: Anti-inflammatory Activity of Kuwanon Derivatives
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| Kuwanon A | RAW 264.7 | Nitric Oxide (NO) Production | 10.5 | [4] |
| Kuwanon T | BV2 / RAW 264.7 | NO Production | Markedly Inhibited | [6] |
| Sanggenon A | BV2 / RAW 264.7 | NO Production | Markedly Inhibited | [6] |
Table 2: Anticancer Activity of Kuwanon A
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| A549 | Lung Carcinoma | 15.2 | [4] |
| HeLa | Cervical Carcinoma | 8.7 | [4] |
| MCF-7 | Breast Adenocarcinoma | 12.4 | [4] |
Table 3: Antiviral Activity of Kuwanon C
| Virus | Cell Line | Assay | Activity | Reference |
| SARS-CoV-2 | Vero | Inhibition of Viral Infection | IC₅₀ < 12.5 µM | [3] |
| SARS-CoV-2 Pseudovirus | HEK293T-ACE2/TMPRSS2 | Inhibition of Viral Entry | Potent Inhibition | [3] |
Mandatory Visualizations
Signaling Pathways Modulated by Kuwanon Compounds
The anti-inflammatory effects of Kuwanon derivatives are often mediated through the inhibition of the NF-κB pathway and activation of the Nrf2/HO-1 pathway.[4][5]
Caption: Putative signaling pathways modulated by this compound.
General Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical workflow for the preclinical assessment of a novel compound like this compound.
Caption: General experimental workflow for preclinical evaluation.
Experimental Protocols
Formulation of this compound for In Vitro Studies
Objective: To prepare a stock solution of this compound for use in cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, for a compound with a molecular weight of 692.7 g/mol , dissolve 6.93 mg in 1 mL of DMSO.[2]
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term use.
-
For cell-based assays, dilute the stock solution to the desired final concentrations in the appropriate cell culture medium. Ensure the final DMSO concentration does not exceed a level toxic to the cells (typically <0.5%).
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on a specific cell line.
Materials:
-
Target cell line (e.g., RAW 264.7 macrophages)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.[7]
-
The next day, treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24-48 hours. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
In Vivo Formulation of this compound
Objective: To prepare a formulation of this compound suitable for oral administration in animal models. Due to the poor water solubility of most flavonoids, a suspension or emulsion is often required.[8]
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water, or a mixture of Tween 80 and saline)
-
Mortar and pestle or homogenizer
-
Sterile tubes
-
Vortex mixer
Protocol:
-
Weigh the required amount of this compound based on the desired dose and the number of animals.
-
If using a suspension, triturate the this compound powder in a mortar with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously mixing to achieve a homogenous suspension at the desired final concentration (e.g., 1 mg/mL or 10 mg/mL).[7]
-
Alternatively, for an emulsion, dissolve this compound in a small amount of a suitable solvent (e.g., DMSO or ethanol) before adding it to the vehicle containing a surfactant like Tween 80, followed by vigorous mixing or sonication.
-
Ensure the suspension/emulsion is freshly prepared before each administration and is well-mixed before drawing each dose.
Carrageenan-Induced Paw Edema Model (In Vivo Anti-inflammatory Assay)
Objective: To evaluate the acute anti-inflammatory activity of this compound in a rat model.
Materials:
-
Male Wistar rats (150-200g)
-
This compound formulation
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
Carrageenan (1% w/v solution in sterile saline)
-
Plethysmometer
Protocol:
-
Divide the animals into groups: vehicle control, this compound treated (at least two dose levels), and reference drug treated.
-
Administer the this compound formulation or reference drug orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Calculate the percentage inhibition of paw edema for each group compared to the vehicle control group.
Disclaimer
The information provided in these application notes and protocols is intended for guidance and is based on published data for related compounds. Specific experimental conditions, including dosages, incubation times, and formulation methods, must be optimized and validated for this compound in your specific experimental setup.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-(3-((1S,5R,6S)-6-(2,4-Dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methyl-2-cyclohexen-1-yl)-2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | C40H36O11 | CID 5491771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mulberry Component Kuwanon C Exerts Potent Therapeutic Efficacy In Vitro against COVID-19 by Blocking the SARS-CoV-2 Spike S1 RBD:ACE2 Receptor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Kuwanon G isolated from the root bark of Morus alba on ovalbumin-induced allergic response in a mouse model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting Kuwanon K precipitation in media
Welcome to the Technical Support Center for Kuwanon K. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges, particularly the issue of this compound precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it precipitate in aqueous media?
This compound is a flavonoid compound isolated from plants like Morus Lhou.[1] Like many flavonoids, especially those with prenyl groups, it is a lipophilic (fat-soluble) molecule.[2] This inherent hydrophobicity leads to very poor solubility in water-based solutions like cell culture media. When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into the aqueous media, the compound can rapidly fall out of solution if its solubility limit is exceeded, a phenomenon often called "solvent shock".[3][4]
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is the most recommended solvent for creating stock solutions of this compound and similar flavonoids due to their good solubility in it.[2][5][6] It is critical to use high-purity, anhydrous DMSO to ensure the stability of the compound.
Q3: My this compound precipitates immediately after I add it to the cell culture medium. What is the most likely cause?
Immediate precipitation is typically caused by improper dilution technique.[3] Key factors include:
-
Solvent Shock: Adding a concentrated DMSO stock directly and quickly into the media.[3]
-
Cold Media: Adding the stock solution to media that has not been pre-warmed to 37°C, which reduces the compound's solubility.[3][7]
-
High Final DMSO Concentration: The final concentration of DMSO in your media should be kept below 0.5%, and for sensitive cell lines, ideally below 0.1%.[3][8]
Q4: I observed precipitation in my culture plates after several hours of incubation. What could be happening?
Delayed precipitation can occur due to several factors:
-
Temperature and pH Shifts: The stable environment of an incubator (e.g., 37°C, 5% CO2) can cause slight changes in media temperature and pH over time, which can affect the compound's solubility.[3][7]
-
Concentration Limit: The working concentration of this compound may be at the very edge of its solubility limit in the media.
-
Interaction with Media Components: The compound may interact with salts, proteins, or other components in the media over time.[7]
-
Media Evaporation: In long-term experiments, evaporation can concentrate all components in the media, causing the solubility limit of this compound to be exceeded.[8]
Q5: How should I store my this compound stock solution to prevent it from degrading or precipitating?
For long-term storage, stock solutions in DMSO should be aliquoted into small, single-use volumes and stored at -20°C or -80°C, protected from light.[2] This practice avoids repeated freeze-thaw cycles, which can cause the compound to degrade and fall out of solution.[3][7]
Troubleshooting Guide for this compound Precipitation
This guide provides solutions to specific precipitation issues you may encounter during your experiments.
| Observed Issue | Potential Cause | Recommended Solution & Action Steps |
| Immediate, heavy precipitation upon adding stock to media. | Solvent Shock / Improper Dilution: Rapidly adding concentrated stock to a large volume of aqueous media.[3] | Optimize Dilution: Pre-warm your media to 37°C. Add the stock solution dropwise while gently swirling or vortexing the media to ensure rapid dispersal.[3][8][9] Consider performing an intermediate dilution step (see Protocol 2). |
| Fine precipitate or cloudiness appears after dilution. | High Final Solvent Concentration: The percentage of DMSO in the final working solution is too high.[8] | Reduce Solvent: Keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[3][8] This may require preparing a more dilute stock solution. Always run a vehicle control with the same final DMSO concentration. |
| Cold Media: The cell culture media was at room temperature or refrigerated. | Pre-warm Media: Always use media that has been pre-warmed to 37°C in a water bath before adding the this compound stock.[3][7] | |
| Precipitate forms over time in the incubator (delayed precipitation). | Marginal Solubility / Instability: The working concentration is at the solubility limit, and slight environmental changes (pH, temperature) cause it to crash out.[7] | Perform a Solubility Test: Before your main experiment, test the stability of your desired this compound concentration in your specific media over your intended time course. You may need to use a lower working concentration. |
| Media Evaporation: Water loss from the culture vessel concentrates the compound. | Maintain Humidity: Ensure the incubator has proper humidification. For long-term cultures, consider using plates with low-evaporation lids.[8] | |
| Stock solution appears cloudy or contains visible particles. | Freeze-Thaw Cycles / Poor Storage: The stock has been frozen and thawed multiple times, or it was not stored properly.[7] | Prepare Fresh Stock: Gently warm the vial to 37°C and vortex thoroughly to see if the compound redissolves.[7] If not, discard it and prepare a fresh stock solution from powder. Always aliquot new stock solutions to minimize freeze-thaw cycles.[3][7] |
| Media is turbid, but it is unclear if it is precipitation or contamination. | Chemical Precipitate vs. Microbial Growth. | Microscopic Examination: Observe a sample of the media under a microscope. Chemical precipitates often appear as non-motile crystalline or amorphous structures. Bacterial contamination typically presents as small, uniformly turbid, and often motile dots, while fungi may appear as filamentous structures.[3][7] |
Data Summary Tables
Table 1: Physicochemical Properties of this compound & Related Flavonoids
| Property | Value / Description | Reference |
| Compound Type | Prenylated Flavonoid | [5] |
| Appearance | Crystalline Solid | [5] |
| Aqueous Solubility | Expected to be very low due to its hydrophobic nature. | [2][3] |
| Organic Solvent Solubility | Good solubility in Dimethyl Sulfoxide (DMSO). | [2][5][6] |
| Storage (Powder) | 4°C (short-term), -20°C (long-term). | [1] |
| Storage (in DMSO) | -20°C or -80°C in aliquots, protected from light. | [2] |
Table 2: Recommended Final Solvent Concentrations in Media
| Solvent | Recommended Max Concentration | Ideal Concentration (for sensitive cells) |
| DMSO | < 0.5% (v/v) | < 0.1% (v/v) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated, stable stock solution of this compound.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile, light-protected microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity DMSO to achieve the desired 10 mM concentration.
-
Mixing: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. The solution should be clear and free of any visible particles. If needed, gentle warming to 37°C in a water bath can aid dissolution.[7]
-
Aliquoting & Storage: Dispense the stock solution into single-use, light-protected tubes. Store immediately at -20°C or -80°C for long-term use.[2]
Protocol 2: Preparation of a Final Working Solution in Cell Culture Medium
Objective: To dilute the concentrated DMSO stock into cell culture medium while minimizing precipitation.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Complete cell culture medium (containing serum, if applicable)
-
Sterile microcentrifuge tubes and pipette tips
-
Water bath at 37°C
Procedure:
-
Pre-warm Media: Place the required volume of complete cell culture medium in a 37°C water bath. Using pre-warmed media is a critical step.[3]
-
Intermediate Dilution (Recommended): To avoid solvent shock, perform a serial dilution.
-
Prepare an intermediate stock (e.g., 1 mM or 100 µM) by diluting the 10 mM stock in pre-warmed media .
-
Add the required volume of this intermediate stock to your final volume of pre-warmed media.
-
-
Direct Dilution (Alternative Method):
-
Add the small volume of the 10 mM DMSO stock directly to the final volume of pre-warmed media very slowly, drop-by-drop, while gently swirling or vortexing the tube.[9] For example, to make a 10 µM solution, add 1 µL of 10 mM stock to 1 mL of media (Final DMSO: 0.1%).
-
-
Final Check: After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
Visual Guides and Workflows
Caption: Troubleshooting flowchart for this compound precipitation.
Caption: Recommended workflow for preparing this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. file.glpbio.com [file.glpbio.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Kuwanon K Concentration for Cell Viability
Welcome to the technical support center for optimizing Kuwanon K concentration in cell viability experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.
Disclaimer: As of December 2025, specific published data on the effects of this compound on cell viability is limited. The information provided herein is based on studies of closely related Kuwanon isomers (e.g., Kuwanon C, G, M, and T). Researchers should use this information as a starting point and perform their own dose-response experiments to determine the optimal concentration of this compound for their specific cell line and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in cell viability assays?
Based on studies with related Kuwanon compounds, a starting concentration range of 1 µM to 100 µM is recommended for initial screening. For example, Kuwanon C has shown effects in the 20-80 µM range in HeLa cells, while Kuwanon M had an IC50 value of 11.79 µM in A549 lung cancer cells after 72 hours.[1] It is crucial to perform a dose-response experiment to determine the optimal range for your specific cell line.
Q2: How does this compound likely affect cell viability?
Based on the mechanisms of related compounds, this compound may reduce cell viability by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[2][3][4][5] Studies on Kuwanon C and M have shown that they can trigger the intrinsic apoptosis pathway by disrupting mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases.[1][3] Furthermore, these compounds can induce endoplasmic reticulum (ER) stress, contributing to apoptosis.[2][3]
Q3: Which signaling pathways might be affected by this compound?
Related Kuwanon compounds have been shown to modulate several key signaling pathways involved in cell survival and proliferation. These include:
-
Apoptosis Pathway: Upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2.[1]
-
Cell Cycle Regulation: Upregulation of cyclin-dependent kinase inhibitors like p21, leading to cell cycle arrest.[2]
-
NF-κB Pathway: Some Kuwanon compounds have demonstrated anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[6][7]
Q4: Are there any known issues with using flavonoids like this compound in common cell viability assays?
Yes, flavonoids can interfere with certain assays.
-
MTT Assay Interference: Flavonoids, as antioxidant compounds, can directly reduce the MTT tetrazolium salt to formazan (B1609692), leading to a false positive signal of increased viability.[8][9] It is advisable to include a "compound only" control (this compound in media without cells) to check for this interference.
-
Autofluorescence: Flavonoids can exhibit intrinsic fluorescence, which may interfere with fluorescent-based assays.[10] This can be mitigated by selecting appropriate fluorophores with distinct excitation/emission spectra or by using spectral unmixing techniques.[10]
Troubleshooting Guide
This guide addresses common issues encountered when optimizing this compound concentration for cell viability assays.
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding, edge effects in the microplate, or improper mixing of this compound. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate for experimental data, or fill them with sterile PBS to minimize evaporation. Ensure thorough mixing of this compound dilutions before adding to the wells. |
| Unexpected increase in cell viability at high concentrations | Interference of this compound with the MTT assay reagent. | Run a control plate with this compound in cell-free media to see if it directly reduces MTT.[8][9] Consider using an alternative viability assay that is less susceptible to interference, such as the Sulforhodamine B (SRB) assay or a crystal violet assay.[8] |
| Compound precipitation in culture medium | Poor solubility of this compound in aqueous solutions. | Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%). Prepare serial dilutions in pre-warmed media and add dropwise while gently swirling. The presence of serum in the media may also improve solubility. |
| High background in fluorescence-based assays | Autofluorescence of this compound. | Include an unstained control to measure the background fluorescence of the compound.[10] Choose fluorophores that emit in the far-red or near-infrared spectrum to minimize spectral overlap.[10][11] Use spectral unmixing software if available on your imaging system.[10] |
Experimental Protocols
Determining the IC50 of this compound using the MTT Assay
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Target cell line
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration). Remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Gently shake the plate for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Subtract the average absorbance of the blank (medium only) wells from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Data Presentation
The following tables provide examples of how to present quantitative data from cell viability experiments, using data from studies on related Kuwanon compounds as a reference.
Table 1: Effect of Kuwanon M on the Viability of Lung Cancer Cells
| Cell Line | Treatment Duration | IC50 (µM) |
| A549 | 72 hours | 11.79 |
| NCI-H292 | 72 hours | 8.98 |
Data adapted from a study on Kuwanon M.[1]
Table 2: Effect of Kuwanon C on the Viability of HeLa Cells at Different Concentrations
| Kuwanon C Concentration (µM) | Treatment Duration | Cell Viability (% of Control) |
| 20 | 24 hours | ~80% |
| 40 | 24 hours | ~60% |
| 60 | 24 hours | ~40% |
| 80 | 24 hours | ~20% |
Data is illustrative and based on trends observed in studies with Kuwanon C.
Visualizations
The following diagrams illustrate the experimental workflow for determining IC50 and a potential signaling pathway affected by Kuwanon compounds, based on existing literature.
Caption: Workflow for determining the IC50 of this compound using the MTT assay.
Caption: Potential intrinsic apoptosis pathway induced by Kuwanon compounds.
References
- 1. A Mulberry Diels-Alder-Type Adduct, Kuwanon M, Triggers Apoptosis and Paraptosis of Lung Cancer Cells through Inducing Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kuwanon C inhibits proliferation and induction of apoptosis via the intrinsic pathway in MDA-MB231 and T47D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Mulberry Diels-Alder-Type Adduct, Kuwanon M, Triggers Apoptosis and Paraptosis of Lung Cancer Cells through Inducing Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sdiarticle4.com [sdiarticle4.com]
- 10. benchchem.com [benchchem.com]
- 11. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
reducing experimental variability with Kuwanon K
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize experimental variability and achieve reproducible results when working with Kuwanon K.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. What are the common causes?
Inconsistent results with natural products like this compound can stem from several factors. One of the primary sources of variability is the handling and preparation of the compound itself. Like many flavonoids, this compound has poor water solubility and can be susceptible to degradation.[1][2] Incomplete dissolution or precipitation of this compound in your experimental media can lead to significant variations in the effective concentration.[2] Additionally, batch-to-batch variation of the compound, improper storage, and repeated freeze-thaw cycles of stock solutions can contribute to inconsistencies.[3] Experimental procedures, such as inconsistencies in cell seeding density, incubation times, and reagent preparation, can also introduce variability.[4]
Q2: What is the best way to prepare and store this compound stock solutions?
To ensure consistency, it is crucial to follow a standardized protocol for preparing and storing this compound.
-
Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating stock solutions of Kuwanon compounds due to their generally good solubility in it.[2]
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. To ensure complete dissolution, you can warm the solution to 37°C and sonicate for a short period.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[2] Store these aliquots at -20°C or -80°C and protect them from light.[2]
-
Working Solutions: When preparing working solutions, it is important to ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity.[5] Prepare fresh dilutions for each experiment.[2]
Q3: I'm observing precipitation when I dilute my this compound stock solution in aqueous buffer. How can I prevent this?
Precipitation upon dilution in aqueous buffers is a common issue with hydrophobic compounds like this compound. Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO is sufficient to maintain solubility but does not interfere with your assay (typically under 0.5%).[2]
-
Pre-warming Medium: Pre-warm your cell culture medium to 37°C before adding the this compound stock solution.
-
Serial Dilutions: Prepare intermediate dilutions of your this compound stock solution in pre-warmed medium. Add the compound dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion.
-
Use of Surfactants: In some cases, a small amount of a biocompatible surfactant (e.g., Tween-20) can be used to improve solubility. However, it is essential to validate that the surfactant does not interfere with your experiment.[2]
Q4: How stable is this compound in experimental conditions?
Flavonoids can be sensitive to pH, temperature, and light.[2] The stability of this compound is likely pH-dependent, with extreme pH values potentially leading to degradation.[2] For general experiments, it is recommended to use buffers within a pH range of 6-8.[2] The presence of multiple hydroxyl groups in its structure makes it susceptible to oxidation, which can be accelerated by exposure to light and high temperatures.[2] It is advisable to minimize the exposure of this compound solutions to light and to prepare fresh dilutions for each experiment.
Troubleshooting Guides
Problem: High Variability in Cell Viability Assays
| Possible Cause | Recommended Action |
| Incomplete Dissolution of this compound | Visually inspect the solution for any precipitate before use. Vortex the solution thoroughly before making serial dilutions. Minimize exposure of the compound to light and elevated temperatures.[2] |
| Precipitation in Aqueous Buffer | Ensure the final DMSO concentration is sufficient to maintain solubility but does not interfere with the assay. Prepare fresh dilutions for each experiment. Consider using a buffer with a small amount of a biocompatible surfactant after validating its non-interference with the experiment.[2] |
| Inconsistent Cell Seeding | Use a hemocytometer or an automated cell counter to ensure accurate and consistent cell numbers per well. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Variable Incubation Times | Standardize the incubation time for all plates and treatments. Use a timer to ensure consistency. |
Problem: Inconsistent Results in Western Blotting
| Possible Cause | Recommended Action |
| Variable Protein Extraction | After treatment, place culture plates on ice and wash cells twice with ice-cold PBS. Use a consistent volume of lysis buffer supplemented with protease and phosphatase inhibitors for each sample.[6] |
| Inaccurate Protein Quantification | Use a reliable protein quantification assay (e.g., BCA or Bradford assay) and ensure that equal amounts of protein are loaded into each well of the SDS-PAGE gel.[6] |
| Inconsistent Protein Transfer | Ensure the transfer system is set up correctly and that there is good contact between the gel and the membrane. Use a loading control (e.g., β-actin or GAPDH) to verify consistent transfer. |
| Variability in Antibody Incubation | Use the same antibody dilutions and incubation times for all blots. Ensure gentle agitation during incubation to promote even binding. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on cells.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count your cells. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Treatment with this compound: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate the plate for another 2-4 hours at 37°C.
-
Solubilization of Formazan (B1609692): After the incubation with MTT, carefully remove the medium from the wells without disturbing the formazan crystals. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Western Blot Analysis
This protocol is for analyzing changes in protein expression in response to this compound treatment.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary and HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound or vehicle control (DMSO) for the specified time.
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.[6]
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or similar assay.
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[6]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
Data Presentation
While specific quantitative data for this compound is limited in the available literature, the following tables provide examples of how to present data from experiments with related Kuwanon compounds.
Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Cancer | Data not available |
| MCF-7 | Breast Cancer | Data not available |
| HeLa | Cervical Cancer | Data not available |
| Note: This table is a template. Researchers should populate it with their own experimental data. |
Table 2: Effect of Related Kuwanon Compounds on Cell Viability
| Compound | Cell Line | Assay | Effect | Concentration | Citation |
| Kuwanon C | HeLa | Apoptosis | Induction | 20-80 µM | [7] |
| Kuwanon T | BV2, RAW264.7 | Anti-inflammatory | Non-toxic up to 40 µM | [8] | |
| Kuwanon G | HT22 | Cell Viability | Neuroprotective | 5-30 µM | [9] |
Mandatory Visualizations
Caption: A general experimental workflow for studies involving this compound.
Caption: A decision-making workflow for troubleshooting experimental variability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
identifying and mitigating Kuwanon K off-target effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating potential off-target effects of Kuwanon K.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with small molecules like this compound?
A1: Off-target effects are unintended interactions of a drug or small molecule with proteins or other biomolecules that are not the intended therapeutic target.[1][2] These interactions can lead to a misinterpretation of experimental results, unexpected cellular responses, and potential toxicity.[1][3] Natural products like this compound, a flavonoid, may have multiple biological activities, making it crucial to control for off-target effects to ensure that the observed biological response is due to the modulation of the intended target.[1]
Q2: I'm observing an unexpected phenotype in my cells after treatment with this compound. How can I determine if this is an off-target effect?
A2: A systematic approach is necessary to determine if an unexpected phenotype is due to an off-target effect. Key steps include:
-
Confirm On-Target Engagement: Use an assay like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to its intended target at the concentrations used in your experiment.[1][2]
-
Dose-Response Analysis: Correlate the unexpected phenotype with the dose-response curve of the on-target effect. If the unexpected phenotype occurs at concentrations significantly different from the IC50 of the on-target activity, it may suggest an off-target interaction.[1]
-
Use a Structurally Unrelated Inhibitor: If available, use another inhibitor of the same target that is structurally different from this compound. If this second inhibitor does not produce the unexpected phenotype, it strengthens the hypothesis of a this compound-specific off-target effect.[1]
-
Rescue Experiment: If feasible, perform a rescue experiment by overexpressing a drug-resistant mutant of the intended target. If the phenotype persists, it is likely an off-target effect.[1]
Q3: What are some computational methods to predict potential off-target effects of this compound?
A3: Several computational, or in silico, approaches can predict potential off-target interactions for small molecules like this compound before beginning wet lab experiments.[4] These methods are often based on the principle that similar molecules may bind to similar targets.[5] Approaches include:
-
Ligand-Based Methods (2D): These methods, such as chemical similarity and machine learning, use the 2D structure of this compound to search databases of known compounds and their targets to predict potential off-target interactions.[4]
-
Structure-Based Methods (3D): If the 3D structure of this compound is known, it can be docked into the binding sites of a panel of proteins to predict potential interactions.[4]
Q4: What are the primary experimental approaches to identify this compound's off-targets?
A4: Experimental methods can be categorized as biased (candidate-specific) or unbiased (proteome-wide).
-
Biased Methods: These approaches validate computationally predicted off-targets or test candidate proteins based on the observed phenotype. Techniques include targeted western blotting or enzymatic assays.
-
Unbiased Methods: These aim to identify all potential off-target interactions across the proteome without prior assumptions.[2] Key techniques include:
-
Affinity Chromatography/Chemical Proteomics: this compound is immobilized on a solid support to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.[6]
-
Thermal Proteome Profiling (TPP) / Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of proteins in the presence of this compound. Target binding alters a protein's melting point, which can be detected on a proteome-wide scale.[2]
-
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Action |
| Unexpected cell death at low this compound concentrations. | Potent off-target effects on proteins essential for cell survival.[3] | 1. Titrate Concentration: Determine the lowest effective concentration that inhibits the primary target without causing excessive toxicity.[3]2. Apoptosis Assays: Use Annexin V staining or caspase-3 cleavage assays to confirm if cell death is apoptotic.[3]3. Kinase Profiling: Screen this compound against a broad panel of kinases to identify potential off-target survival kinases.[3] |
| Phenotype is inconsistent with known on-target pathway. | This compound may be inhibiting an off-target protein in a different signaling pathway.[1] | 1. Validate with a Different Tool: Use a structurally unrelated inhibitor for the same target or a genetic approach (e.g., siRNA, CRISPR) to knock down the primary target.[3]2. Phospho-proteomics: Analyze global changes in protein phosphorylation to identify affected pathways.[3] |
| Inconsistent results between different cell lines or batches. | Biological variability, including different expression levels of on- and off-target proteins.[3] | 1. Use Pooled Donors/Cell Lines: If possible, use cells pooled from multiple sources to average out individual variations.[3]2. Characterize Cell Lines: Profile the expression levels of the on-target and key potential off-targets in the cell lines being used. |
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound (1 µM Screen)
| Kinase Target | % Inhibition | On-Target/Off-Target |
| Target Kinase A | 95% | On-Target |
| Off-Target Kinase B | 78% | Off-Target |
| Off-Target Kinase C | 52% | Off-Target |
| Off-Target Kinase D | 15% | Negligible |
Table 2: Dose-Response Comparison of On-Target vs. Off-Target Phenotype
| Effect | This compound IC50 / EC50 | Interpretation |
| On-Target: Inhibition of Target Kinase A | 50 nM | Potent on-target activity. |
| Off-Target: Apoptosis Induction | 500 nM | The off-target effect occurs at a 10-fold higher concentration than the on-target activity. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a simplified workflow to confirm the binding of this compound to its intracellular target.[2]
-
Cell Treatment: Incubate cultured cells with either this compound (at various concentrations) or a vehicle control (e.g., DMSO) for a specified time.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
Lysis: Lyse the cells by freeze-thawing.
-
Separation: Separate the soluble protein fraction (containing stabilized, unbound protein) from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Analyze the amount of the target protein in the soluble fraction by Western blotting or other quantitative protein analysis methods. Increased thermal stability in the presence of this compound indicates target engagement.
Protocol 2: Affinity Chromatography for Off-Target Identification
This protocol outlines the steps for identifying proteins that bind to this compound.[6]
-
Immobilization: Covalently link this compound to a solid support matrix (e.g., agarose (B213101) beads).
-
Lysate Preparation: Prepare a native cell lysate from the experimental cell line.
-
Incubation: Incubate the cell lysate with the this compound-conjugated beads to allow for protein binding. Include a control with unconjugated beads.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
Visualizations
Signaling Pathways
Caption: Hypothetical signaling pathways affected by this compound.
Experimental Workflows
Caption: General workflow for identifying and validating off-target effects.
Logical Relationships
Caption: Relationship between this compound, its effects, and the observed phenotype.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Kuwanon K Autofluorescence in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to the autofluorescence of Kuwanon K in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it exhibit autofluorescence?
This compound is a natural product isolated from species of the Morus (mulberry) genus. Structurally, it is classified as a prenylated flavonoid or chalcone.[1] These types of molecules contain conjugated systems of double bonds and aromatic rings, which allow them to absorb light at specific wavelengths and re-emit it at a longer wavelength, a phenomenon known as fluorescence.[2] Phenolic compounds, including flavonoids, are well-documented sources of autofluorescence in biological samples.[3]
Q2: I'm observing unexpected fluorescence in my assay when using this compound. How can I confirm it's from the compound itself?
The most straightforward method to confirm autofluorescence from this compound is to run a "compound-only" control.
-
Experimental Protocol: Measuring Compound Autofluorescence
-
Prepare your standard assay buffer or cell culture medium.
-
Create a serial dilution of this compound in the buffer/medium at the concentrations used in your experiment.
-
Add these solutions to the wells of your microplate or to a slide.
-
Using your fluorescence microscope or plate reader, measure the fluorescence at the same excitation and emission settings used for your experimental fluorophore.
-
If you detect a signal that increases with the concentration of this compound, this confirms that the compound is autofluorescent under your experimental conditions.[4]
-
Q3: At what wavelengths is this compound likely to be fluorescent?
Based on data from similar compounds, you can expect potential autofluorescence with the following approximate spectral characteristics:
The table below summarizes the spectral properties of some related chalcones, which can serve as a proxy for estimating the potential spectral range of this compound.
| Compound Class | Example Compound | Excitation Max (nm) | Emission Max (nm) | Solvent/Conditions |
| Prenylated Chalcone | Licochalcone A | 378 | ~430 (in MeOH/H₂O) | Methanol/Water |
| Chalcone | Cardamonin | 305 | ~421 (in MeOH/H₂O) | Methanol/Water |
| Synthetic Chalcone | Derivative 3a | 431 | 524 | DMSO |
| Flavonol | Quercetin | ~485 (with Calcein) | ~535 (with Calcein) | Aqueous Buffer |
| This table summarizes representative data for compounds structurally related to this compound to provide an estimated range for its autofluorescence.[1][2][6] |
Troubleshooting Guides
Issue 1: High Background Fluorescence in Cell-Based Imaging Assays
You are performing an immunofluorescence assay or a reporter assay (e.g., GFP) in cells treated with this compound and observe high background, making it difficult to distinguish your signal of interest.
Caption: Troubleshooting workflow for high background fluorescence.
Strategy A: Spectral Separation
The most effective way to combat autofluorescence is to use detection channels where the compound does not fluoresce.
-
Choose Red-Shifted Fluorophores: Since this compound likely fluoresces in the blue-green range, switch your secondary antibodies or fluorescent probes to fluorophores that emit in the far-red spectrum (e.g., Alexa Fluor 647, Cy5, or DyLight 650).[8] Autofluorescence is rarely observed at these longer wavelengths.[4]
-
Spectral Unmixing: If your confocal microscope is equipped with a spectral detector, you can perform spectral unmixing. This involves acquiring a reference spectrum of the this compound autofluorescence (from your "unlabeled cells + compound" control) and using software to computationally subtract this signal from your experimental images.[9]
Strategy B: Chemical Quenching
Chemical treatments can reduce fluorescence from various sources, including compounds and cellular components.
-
Experimental Protocol: Sudan Black B (SBB) Treatment This protocol is performed after your standard immunofluorescence staining is complete.
-
Complete Staining: Perform all steps of your immunofluorescence protocol, including primary and secondary antibody incubations and washes.
-
Prepare SBB Solution: Create a 0.1% (w/v) solution of Sudan Black B in 70% ethanol (B145695). Filter the solution to remove any precipitate.
-
Incubate: Cover the stained cells/tissue with the SBB solution and incubate for 5-10 minutes at room temperature, protected from light.
-
Wash: Briefly dip the slides or coverslips in 70% ethanol to remove excess SBB, then wash thoroughly 3-4 times with PBS.
-
Mount: Mount your sample with an appropriate mounting medium for imaging.[9][10]
Note: SBB is effective at quenching lipophilic fluorophores and may slightly reduce your specific signal. Always compare with a non-treated control.[10]
-
Issue 2: False Positives in a High-Throughput Screening (HTS) Fluorescence Assay
You are screening a library of natural products, including this compound, in a fluorescence-based assay (e.g., an enzyme assay with a fluorescent product) and this compound registers as a "hit."
Caption: Decision workflow for validating HTS hits.
-
Counter-Screen for Autofluorescence: As a first step, run the assay by omitting a key biological component (like the enzyme or target protein) but including this compound and the fluorescent substrate/probe. If you still detect a signal, it is a direct indication of compound autofluorescence and a false positive.[11]
-
Employ an Orthogonal Assay: The gold standard for validating a hit from a primary screen is to confirm its activity in an orthogonal assay that uses a different detection technology.[7] For example, if your primary screen measured fluorescence, a suitable orthogonal assay might be:
-
Colorimetric: Measures changes in absorbance.
-
Luminescence: Measures light produced by a chemical reaction (e.g., luciferase-based assays).
-
Label-Free: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) that do not rely on optical reporters.
-
If this compound is active in the primary fluorescent assay but inactive in a well-validated orthogonal assay, the original result is likely an artifact of its autofluorescence.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. Naturally Occurring Chalcones with Aggregation-Induced Emission Enhancement Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morus alba: a comprehensive phytochemical and pharmacological review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. southernbiotech.com [southernbiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 9. benchchem.com [benchchem.com]
- 10. biotium.com [biotium.com]
- 11. Ultra High Throughput Screening of Natural Product Extracts to Identify Pro-apoptotic Inhibitors of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Kuwanon K and Assay Interference
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kuwanon K and other structurally similar natural products. It specifically addresses potential interference with common cell viability and cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: My MTT assay shows increased cell viability after treatment with this compound, which is contrary to my hypothesis. What could be the cause?
A1: This is a common issue when working with flavonoids like this compound. The unexpected increase in viability is likely due to interference with the MTT assay itself. Flavonoids, known for their antioxidant properties, can directly reduce the MTT tetrazolium salt to its colored formazan (B1609692) product, independent of cellular metabolic activity.[1][2] This leads to a false-positive signal, suggesting higher cell viability than is actually the case.
To troubleshoot this, consider the following:
-
Run a cell-free control: Incubate this compound at the same concentrations used in your experiment with the MTT reagent in cell-free media. If a color change occurs, it confirms direct reduction by the compound.
-
Use an alternative assay: Switch to a non-tetrazolium-based assay that is less susceptible to interference from reducing compounds.[1] Good alternatives include the ATP-based luminescence assay (e.g., CellTiter-Glo®), which measures metabolic activity, or a direct cytotoxicity assay like the LDH release assay.[3]
Q2: My experimental results with this compound are inconsistent across different batches or experiments. What are the potential sources of this variability?
A2: Inconsistent results when working with natural products like this compound can stem from several factors:
-
Compound Purity and Stability: The purity of your this compound sample is crucial, as impurities can have off-target effects.[1] Flavonoids can also be unstable and degrade when exposed to light or high pH.[1]
-
Solubility Issues: this compound, being a lipophilic compound, may have poor solubility in aqueous culture media, leading to precipitation at higher concentrations.[3] This can affect the actual concentration of the compound in solution and interfere with absorbance readings.
-
Cell Line Specificity: The effects of Kuwanon compounds can be highly dependent on the specific cancer cell line being used due to differences in their genetic and molecular makeup.[1]
-
Experimental Conditions: Variations in cell seeding density, serum concentration, and treatment duration can all impact the observed results.[1]
Q3: How can I be sure that the cytotoxic effects I'm observing are due to this compound and not an artifact of the assay?
A3: To ensure the validity of your results, it is essential to use multiple assays that measure different cellular parameters. For example, you could complement a metabolic assay like MTT (with appropriate controls) with an assay that measures membrane integrity (LDH assay) and another that quantifies apoptosis (e.g., caspase activity assay or Annexin V staining). Consistent results across different assay platforms will provide greater confidence in your findings.
Troubleshooting Guides
Issue 1: High Background in MTT/XTT Assays
Symptoms:
-
High absorbance readings in "no-cell" control wells.
-
Absorbance values in treated wells are higher than in the untreated control wells.
Possible Causes and Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| Direct reduction of MTT/XTT by this compound | Run a cell-free control with this compound and the assay reagent. Subtract the background absorbance from your experimental wells.[3][4] | A more accurate assessment of cell viability, corrected for compound interference. |
| This compound is colored | Include a control with cells and this compound but without the assay reagent to measure the compound's intrinsic absorbance.[3] | Correction for any colorimetric interference from the compound itself. |
| Contamination | Visually inspect plates for microbial contamination under a microscope. Maintain sterile technique. | Elimination of false-positive signals caused by microbial reduction of the tetrazolium salt. |
| Precipitation of this compound | Visually inspect wells for precipitate. Improve solubility by using a suitable solvent (with appropriate vehicle controls) or sonication.[3] | Clear solutions in all wells and more reliable and reproducible results. |
Issue 2: Low Signal or No Color Change in MTT Assay
Symptoms:
-
Low absorbance values across the entire plate.
-
No discernible difference between control and treated wells.
Possible Causes and Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| Insufficient viable cells | Perform a cell titration experiment to determine the optimal seeding density for your cell line. | A linear absorbance response within the dynamic range of the assay. |
| Issues with MTT reagent | Ensure the MTT solution is fresh, properly stored (protected from light), and has a clear yellow color. | Sufficient formazan formation for a detectable signal. |
| Incomplete formazan solubilization | Use an appropriate solubilization solution (e.g., DMSO, acidified isopropanol) and ensure thorough mixing. Visually confirm the dissolution of crystals.[4] | Accurate absorbance readings that reflect the amount of formazan produced. |
Issue 3: Suspected Interference with LDH Assay
Symptoms:
-
Lower than expected LDH release in positive control wells treated with a known cytotoxic agent in the presence of this compound.
Possible Causes and Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| Direct inhibition of LDH enzyme activity by this compound | Lyse untreated cells to release LDH, then add this compound to the lysate before performing the assay. | Determination of whether this compound directly inhibits LDH enzyme activity. |
| Adsorption of LDH to precipitated this compound | Centrifuge the supernatant at a higher speed to pellet any precipitated compound before transferring it to the assay plate. | More accurate measurement of the LDH released into the supernatant. |
Quantitative Data Summary
The following tables summarize the cytotoxic effects of various Kuwanon compounds against different cancer cell lines. Note that specific IC50 values for this compound were not available in the cited literature; however, the data for related compounds are provided as a reference.
Table 1: Cytotoxicity of Kuwanon A against Hepatocellular Carcinoma Cell Lines [5]
| Cell Line | Treatment Duration | IC50 (µM) |
| MHCC97H | 48 hours | 8.40 |
| SMMC-7721 | 48 hours | 9.85 |
Table 2: Cytotoxicity of Other Kuwanon Compounds and Related Flavonoids [5][6]
| Compound | Cell Line | IC50 |
| Kuwanon C | P388 (Murine Leukemia) | 14 µg/mL |
| Albanol B | HGC27 (Human Gastric Cancer) | 6.08 ± 0.34 μM |
| Kuwanon G | HGC27 (Human Gastric Cancer) | 10.24 ± 0.89 μM |
| Morusin | HGC27 (Human Gastric Cancer) | 28.94 ± 0.72 μM |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.[5]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the cells and add 100 µL of the diluted compound solutions. Include vehicle-only and untreated controls.[3] Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock to a final working concentration of 0.5 mg/mL in serum-free medium. Aspirate the culture medium containing the compound and add 100 µL of the MTT working solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the MTT solution. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 5-10 minutes.[5]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
XTT Cell Viability Assay Principle
The XTT assay is similar to the MTT assay but uses a tetrazolium salt that is reduced to a water-soluble formazan product, eliminating the need for a solubilization step.[7] This can simplify the protocol and reduce variability.
LDH Cytotoxicity Assay Principle
The LDH assay measures the activity of lactate (B86563) dehydrogenase (LDH), a stable cytoplasmic enzyme that is released into the cell culture supernatant upon damage to the plasma membrane.[8][9] The amount of LDH activity is proportional to the number of lysed cells.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Inhibition of mitochondrial respiration has fundamentally different effects on proliferation, cell survival and stress response in immature versus differentiated cardiomyocyte cell lines [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of Kuwanon K
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during in vivo experiments aimed at improving the bioavailability of Kuwanon K.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the in vivo bioavailability of this compound?
This compound, a prenylated flavonoid, exhibits poor aqueous solubility and low permeability across intestinal membranes, which are significant barriers to its oral bioavailability.[1][2] Like many other poorly soluble drugs, these characteristics can lead to low and variable absorption from the gastrointestinal tract, limiting its therapeutic potential.[1]
Q2: What are the general strategies to improve the oral bioavailability of poorly soluble compounds like this compound?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These include:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve dissolution rates.[2]
-
Solid Dispersions: Dispersing this compound in a polymer matrix can enhance its solubility and dissolution.[1]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles (SLNs) can improve the solubility and absorption of lipophilic drugs like this compound.[1][2]
-
Complexation: The use of cyclodextrins to form inclusion complexes can increase the aqueous solubility of the compound.[1]
Q3: How can I prepare a stock solution of this compound for in vivo studies?
For preclinical in vivo studies, this compound is often dissolved in a mixture of solvents to ensure solubility and stability. A common vehicle is a combination of Dimethyl Sulfoxide (DMSO), polyethylene (B3416737) glycol (e.g., PEG300), and a solubilizing agent like Tween 80, diluted with saline or phosphate-buffered saline (PBS). It is crucial to ensure the final concentration of organic solvents is within the tolerated limits for the animal model to avoid toxicity.
Q4: Are there any known metabolic pathways for this compound that could affect its bioavailability?
While specific metabolic pathways for this compound are not extensively detailed, flavonoids, in general, undergo metabolism by cytochrome P450 enzymes in the liver and intestinal wall.[3][4] Additionally, the gut microbiota can play a significant role in the metabolism of flavonoids, potentially impacting their absorption and systemic exposure.[5][6][7]
Q5: What analytical methods are suitable for quantifying this compound in biological samples?
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of small molecules like this compound in biological matrices such as plasma, urine, and tissue homogenates.[8][9][10]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their in vivo experiments with this compound.
Issue 1: High Variability in Plasma Concentrations of this compound
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inconsistent Formulation | Ensure the formulation is homogenous and stable. For suspensions, ensure uniform particle size and prevent aggregation through proper sonication or homogenization before each administration. For solutions, confirm complete dissolution and absence of precipitation. | Reduced inter-individual variability in pharmacokinetic profiles. |
| Variable Food Intake | Standardize the feeding schedule of the animals. The presence of food can significantly impact the absorption of lipophilic compounds.[11] Consider fasting animals overnight before drug administration. | More consistent gastrointestinal environment leading to less variable absorption. |
| Inconsistent Dosing Technique | Ensure accurate and consistent oral gavage technique to deliver the full dose to the stomach. Train all personnel on the same standardized procedure. | Minimized dose-to-dose variability. |
| Inter-individual Metabolic Differences | Use a sufficient number of animals per group to account for biological variability. Consider using a crossover study design if feasible. | Statistically robust data that accounts for individual metabolic variations. |
Issue 2: Low Oral Bioavailability Despite Formulation Efforts
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| P-glycoprotein (P-gp) Efflux | Co-administer this compound with a known P-gp inhibitor (e.g., verapamil, cyclosporine A) in an in vitro Caco-2 cell permeability assay or in a pilot in vivo study to assess the impact on absorption.[12] | Increased intracellular concentration and enhanced absorption of this compound if it is a P-gp substrate. |
| First-Pass Metabolism | Conduct in vitro metabolism studies using liver microsomes to determine the metabolic stability of this compound.[3] If significant metabolism is observed, consider formulation strategies that promote lymphatic absorption to bypass the liver, such as lipid-based formulations.[13] | Identification of metabolic liabilities and guidance for the selection of appropriate bioavailability enhancement strategies. |
| Poor GI Tract Stability | Assess the stability of this compound in simulated gastric and intestinal fluids to check for degradation. If unstable, consider enteric-coated formulations to protect the compound in the stomach. | Improved delivery of intact this compound to the site of absorption. |
| Insufficient Solubilization in the GI Tract | Increase the concentration of surfactants or lipids in the formulation to enhance micellar solubilization in the intestinal lumen.[1] | Improved dissolution and absorption of this compound. |
Experimental Protocols
Protocol 1: Preparation of a Nanoemulsion Formulation for Oral Administration of this compound
Objective: To prepare a stable nanoemulsion to improve the oral bioavailability of this compound.
Materials:
-
This compound
-
Oil phase (e.g., Labrafil® M 1944 CS)
-
Surfactant (e.g., Cremophor® EL)
-
Co-surfactant (e.g., Transcutol® HP)
-
Deionized water
-
Magnetic stirrer
-
Ultrasonic processor
Methodology:
-
Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable components for the formulation.
-
Construction of Pseudo-ternary Phase Diagram: Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios. Titrate each mixture with water and observe the formation of nanoemulsions to identify the nanoemulsion region.
-
Preparation of this compound-loaded Nanoemulsion:
-
Dissolve a specific amount of this compound in the selected oil phase.
-
Add the surfactant and co-surfactant to the oil phase and mix thoroughly.
-
Slowly add water to the mixture under gentle stirring to form a coarse emulsion.
-
Homogenize the coarse emulsion using an ultrasonic processor to obtain a translucent nanoemulsion.
-
-
Characterization of the Nanoemulsion:
-
Measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Determine the zeta potential to assess the stability of the nanoemulsion.
-
Visually inspect for any signs of phase separation or drug precipitation over time.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of a this compound formulation compared to a suspension.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound nanoemulsion formulation
-
This compound suspension (e.g., in 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant, e.g., EDTA)
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Animal Acclimatization and Fasting: Acclimatize the rats for at least one week before the experiment. Fast the animals overnight (12 hours) with free access to water before drug administration.
-
Dosing:
-
Divide the rats into two groups (n=6 per group).
-
Administer the this compound nanoemulsion or suspension to the respective groups via oral gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Extract this compound from the plasma samples using a suitable protein precipitation or liquid-liquid extraction method.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC), using non-compartmental analysis software.
-
Calculate the relative bioavailability of the nanoemulsion formulation compared to the suspension.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for improving this compound bioavailability.
Caption: Factors affecting this compound absorption in the intestine.
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mutagenicity of quinones: pathways of metabolic activation and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New metabolic pathways for flavanones catalyzed by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of the gut microbiota in human nutrition and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of the gut microbiome and its metabolites in metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Quantitative LC-MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Meta-Analysis of Food Effect on Oral Absorption of Efflux Transporter Substrate Drugs: Does Delayed Gastric Emptying Influence Drug Transport Kinetics? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 肠道外排转运蛋白在药物吸收中的作用 [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Dose-Response Analysis for Kuwanon K Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for conducting dose-response analysis of Kuwanon K cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cytotoxicity of interest?
This compound belongs to a group of flavonoids, specifically Diels-Alder type adducts, isolated from the root bark of the mulberry tree (Morus alba). These compounds, including the more extensively studied Kuwanon C and M, are investigated for their potential as therapeutic agents, particularly in oncology. Their cytotoxicity against cancer cell lines suggests they may have anti-tumor properties, making dose-response analysis a critical step in evaluating their efficacy and mechanism of action.[1][2][3]
Q2: How should I determine the optimal concentration range for a this compound dose-response experiment?
To determine the optimal concentration range, it is advisable to start with a broad range of concentrations in a preliminary experiment. A serial dilution, such as 1:10, can be effective for initial screening to identify a ballpark IC50 value (the concentration at which 50% of cell viability is inhibited).[4] Once an approximate effective range is identified, a more detailed experiment with narrower concentration intervals (e.g., 1:3 or 1:4 serial dilutions) around the estimated IC50 can be performed to generate a more precise dose-response curve.[4]
Q3: What are the most common assays for assessing this compound cytotoxicity?
The most common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5] This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability.[5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[5][6] The amount of formazan produced is proportional to the number of living cells. Other assays include the MTS assay, which is similar to the MTT assay but yields a soluble product, and lactate (B86563) dehydrogenase (LDH) release assays, which measure membrane integrity.[7]
Q4: How is the IC50 value calculated and what does it signify?
The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell viability. It is a standard measure of a compound's potency. To calculate the IC50, cell viability data from a dose-response experiment is plotted with concentration on the x-axis (often on a logarithmic scale) and percentage of cell viability on the y-axis. A sigmoidal curve is then fitted to the data, and the IC50 value is interpolated from this curve.
Q5: What are the key signaling pathways implicated in Kuwanon-induced cell death?
Studies on related compounds like Kuwanon C and M indicate that they induce apoptosis (programmed cell death) through multiple pathways.[1][3][8] Key mechanisms include:
-
The Intrinsic (Mitochondrial) Apoptosis Pathway : This is characterized by a loss of mitochondrial membrane potential, the release of cytochrome c, and the dysregulation of the Bax/Bcl-2 protein ratio.[1][2]
-
Endoplasmic Reticulum (ER) Stress : Kuwanon compounds can induce ER stress, leading to the activation of the unfolded protein response (UPR) pathways.[1][2][8]
-
MAPK Pathway Activation : The activation of MAPK (JNK and ERK) pathways is also critically involved in Kuwanon-induced apoptosis.[1][2]
-
Reactive Oxygen Species (ROS) Production : An increase in intracellular ROS levels has been observed following treatment with Kuwanon compounds, contributing to cellular damage and apoptosis.[3][8][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding.- Bubbles in wells.- Edge effects due to evaporation.[10] | - Ensure thorough mixing of cell suspension before and during seeding.- Be careful during pipetting to avoid bubble formation.- To mitigate edge effects, avoid using the outermost wells of the plate for experimental samples; fill them with sterile media or PBS instead.[10] |
| No dose-dependent effect observed | - Incorrect concentration of this compound.- Compound instability in the culture medium.- Cell line is resistant to the compound. | - Verify stock solution concentration and dilution calculations.- Assess the stability of the compound in your specific cell culture medium over the experiment's time course.- Test on a different, sensitive cell line to confirm compound activity. |
| Unexpectedly high cytotoxicity at all concentrations | - Error in compound dilution, leading to higher than intended concentrations.- Solvent (e.g., DMSO) toxicity.- Contamination of cell culture. | - Prepare a fresh serial dilution and re-verify all calculations.- Run a vehicle-only control to ensure the final solvent concentration is not toxic (typically <0.5%).- Check cultures for any signs of microbial contamination. |
| Incomplete dissolution of formazan crystals (MTT Assay) | - Insufficient mixing or incubation time with the solubilization solution.- Cell clumps preventing solvent penetration. | - Increase shaking time on an orbital shaker or gently pipette up and down to aid dissolution.- Ensure a single-cell suspension is seeded. If clumps form, centrifugation of suspension cells may be necessary before adding the solvent. |
Quantitative Data Summary
Due to the limited availability of specific dose-response data for this compound in the literature, the following table summarizes the cytotoxic activity (IC50 values) of closely related mulberry-derived compounds, Kuwanon C and M, against various cancer cell lines. These values provide a comparative reference for expected potency.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Kuwanon C | MDA-MB-231 | Human Breast Cancer | Varies | [8] |
| Kuwanon C | T47D | Human Breast Cancer | Varies | [8] |
| Kuwanon C | HeLa | Human Cervical Cancer | ~30-60 µM (at 24h) | [11] |
| Kuwanon M | A549 | Human Lung Cancer | Varies | [1] |
| Kuwanon M | NCI-H292 | Human Lung Cancer | Varies | [1] |
Note: "Varies" indicates that the source confirms a dose-dependent cytotoxic effect without specifying a precise IC50 value.
Experimental Protocols
MTT Assay Protocol for Cytotoxicity Assessment
This protocol is a standard method for evaluating the cytotoxic effects of compounds like this compound.[6][7]
Materials:
-
This compound stock solution (e.g., in DMSO)
-
96-well flat-bottom plates
-
Appropriate cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >90%.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate overnight in a humidified incubator (37°C, 5% CO2) to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only (e.g., DMSO) and medium-only wells as negative controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT. For adherent cells, aspirate gently.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[6]
-
Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
Mandatory Visualizations
Caption: Experimental workflow for a standard MTT cytotoxicity assay.
Caption: Signaling pathways in Kuwanon-induced cytotoxicity.
References
- 1. A Mulberry Diels-Alder-Type Adduct, Kuwanon M, Triggers Apoptosis and Paraptosis of Lung Cancer Cells through Inducing Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Mulberry Diels-Alder-Type Adduct, Kuwanon M, Triggers Apoptosis and Paraptosis of Lung Cancer Cells through Inducing Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Kuwanon C inhibits proliferation and induction of apoptosis via the intrinsic pathway in MDA-MB231 and T47D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Kuwanon K Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their studies involving Kuwanon K.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Question 1: Why am I not observing the expected biological effect of this compound in my cell-based assay?
Answer:
Several factors could contribute to a lack of observed activity. Consider the following troubleshooting steps and control experiments:
-
Compound Integrity and Activity:
-
Positive Control: Include a positive control compound with a known and well-characterized effect on your experimental model. For anti-inflammatory studies, a known NF-κB inhibitor could be used. For anti-cancer studies, a standard chemotherapeutic agent like paclitaxel (B517696) or cisplatin (B142131) can be used as a positive control.[1][2]
-
Vehicle Control: Ensure that the vehicle (e.g., DMSO) used to dissolve this compound is not affecting the cells at the concentration used.
-
Concentration Range: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal effective concentration.
-
-
Cellular System:
-
Cell Line Specificity: The effect of this compound may be cell-type specific. Test the compound on multiple cell lines to confirm its activity.
-
Target Expression: Verify that the intended molecular target of this compound is expressed in your cell line at sufficient levels.
-
-
Experimental Protocol:
-
Incubation Time: Optimize the incubation time of this compound with the cells. Some effects may be time-dependent.
-
Assay Sensitivity: Ensure your assay is sensitive enough to detect the expected changes.
-
Question 2: I am observing unexpected cytotoxicity or off-target effects with this compound. How can I investigate this?
Answer:
Unexplained cytotoxicity can arise from off-target effects or experimental artifacts. The following controls can help elucidate the cause:
-
Negative Control Compound: Use a structurally similar but inactive analog of this compound, if available. This can help determine if the observed effect is due to the specific chemical structure of this compound or a more general, non-specific interaction.
-
Structurally Unrelated Inhibitor: If the intended target of this compound is known, use an inhibitor with a different chemical structure that acts on the same target. If this second inhibitor does not produce the same unexpected phenotype, it suggests a this compound-specific off-target effect.[3]
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of the intended target. If the phenotype persists, it is likely an off-target effect.[3]
-
Dose-Response Analysis: Correlate the unexpected phenotype with the dose-response curve of the on-target effect. If the unexpected phenotype occurs at concentrations significantly different from the IC50 of the on-target activity, it may indicate an off-target interaction.[3]
Frequently Asked Questions (FAQs)
What is this compound?
This compound is a natural product that can be isolated from Morus lhou.[4] Like other members of the Kuwanon family, it is a flavonoid derivative and is expected to possess various biological activities.
What are the known biological activities of the Kuwanon family of compounds?
Compounds from the Kuwanon family, such as Kuwanon C, G, and T, have been reported to exhibit a range of biological effects, including:
-
Anti-inflammatory effects by regulating the NF-κB and HO-1/Nrf2 signaling pathways.[5][6]
-
Antitumor effects through the induction of apoptosis and cell cycle arrest.[1][2]
-
Antiviral activity, for instance, by inhibiting the entry of SARS-CoV-2 into host cells.[7][8]
How should I prepare and store this compound?
For in vitro experiments, this compound should be dissolved in a suitable solvent like DMSO to create a stock solution. Store the stock solution at -20°C or -80°C to maintain its stability. For working solutions, dilute the stock in cell culture medium. It is advisable to prepare fresh working solutions for each experiment.
Data Presentation
Table 1: Example Data Table for Dose-Response Analysis of this compound on Cell Viability
| Concentration of this compound (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 5.2 |
| 1 | 95.3 | 4.8 |
| 5 | 82.1 | 6.1 |
| 10 | 65.7 | 5.5 |
| 25 | 40.2 | 4.9 |
| 50 | 21.5 | 3.7 |
| 100 | 8.9 | 2.1 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and appropriate controls) for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for NF-κB Pathway Activation
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total IκBα and p65 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
References
- 1. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mulberry Component Kuwanon C Exerts Potent Therapeutic Efficacy In Vitro against COVID-19 by Blocking the SARS-CoV-2 Spike S1 RBD:ACE2 Receptor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Kuwanon K In Vivo Administration: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the in vivo administration of Kuwanon K.
Troubleshooting Guide
This guide addresses common challenges encountered during in vivo experiments with this compound, focusing on its physicochemical properties and formulation.
| Problem/Observation | Potential Cause | Recommended Solution & Troubleshooting Steps |
| Poor Solubility / Precipitation of this compound in Aqueous Vehicles | High Lipophilicity: this compound has a high calculated XLogP3 value of 7.3, indicating very poor water solubility.[1] | Employ a Co-Solvent/Surfactant System: Due to its lipophilic nature, a multi-component vehicle is necessary. 1. Primary Dissolution: First, dissolve this compound in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO).[2][3][4] 2. Vehicle Formulation: Prepare a final administration vehicle containing a mixture of excipients. Common options are listed in the table below. 3. Stepwise Dilution: Slowly add the this compound/DMSO stock solution to the final vehicle while vortexing or sonicating to prevent precipitation. 4. Visual Inspection: Always inspect the final formulation for any visible precipitate before administration. |
| Low or Variable Oral Bioavailability | Poor Aqueous Solubility & First-Pass Metabolism: The compound's low solubility limits its dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption. Like many flavonoids, it may also be subject to extensive metabolism in the intestine and liver.[5][6] | 1. Formulation Optimization: - Lipid-Based Formulations: Consider creating a self-emulsifying drug delivery system (SEDDS) or a nanoemulsion. These formulations use oils and surfactants to keep the drug in a solubilized state within the GI tract, enhancing absorption.[7] - Suspension of Micronized Particles: Reducing the particle size of this compound can increase its surface area, potentially improving dissolution rate and absorption. 2. Alternative Administration Route: - Intraperitoneal (IP) Injection: To bypass the GI tract and first-pass metabolism, consider IP administration. This route often leads to higher and more consistent systemic exposure for poorly bioavailable compounds.[8] |
| Inconsistent Efficacy or High Variability in Animal Responses | Formulation Instability or Inhomogeneity: The complex vehicle required to solubilize this compound may not be stable, leading to drug precipitation over time. Inhomogeneous suspension can lead to inconsistent dosing. | 1. Prepare Formulations Fresh: Make the dosing solution immediately before administration to minimize the risk of degradation or precipitation. 2. Ensure Homogeneity: For suspensions, vortex and/or sonicate the formulation immediately before drawing each dose to ensure the compound is evenly distributed. 3. Conduct a Pilot Stability Study: Prepare a small batch of the formulation and keep it under the same conditions as your experiment (e.g., room temperature). Visually inspect for precipitation at several time points (e.g., 0, 1, 2, and 4 hours) to confirm its stability over the duration of your dosing procedure.[9] |
| Observed Toxicity or Adverse Events in Animals | Vehicle Toxicity or High Compound Dose: High concentrations of organic solvents (like DMSO) or surfactants can cause local irritation or systemic toxicity. The therapeutic window for this compound may be narrow. | 1. Minimize Excipient Concentrations: Keep the final concentration of DMSO below 5-10% for oral administration and ideally below 1% for parenteral routes. Use the lowest effective concentration of surfactants.[5] 2. Include a Vehicle Control Group: Always include a group of animals that receives the vehicle without this compound to isolate any effects caused by the formulation itself. 3. Perform a Dose-Ranging Study: Before a full-scale efficacy study, conduct a pilot study with a small number of animals to determine the maximum tolerated dose (MTD). |
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound I should be aware of?
A1: this compound is a large, lipophilic molecule with the following properties:
This high XLogP value predicts very low water solubility, which is the primary challenge for in vivo administration and necessitates specialized formulation strategies.
Q2: What is a good starting vehicle for oral administration of this compound in mice?
A2: A common and effective approach is to use a multi-component system. A recommended starting formulation is:
-
Solvent: DMSO (to dissolve the compound initially)
-
Vehicle: A mixture such as 10% DMSO, 40% PEG400, and 50% sterile water or saline. Another option is to include a surfactant like Tween 80 (e.g., 5% DMSO, 5% Tween 80, 90% saline). The final formulation should be prepared by slowly adding the DMSO stock to the other vehicle components with vigorous mixing.
Q3: What is a typical dose range for Kuwanon compounds in vivo?
A3: Direct in vivo studies for this compound are not widely published. However, a study on the related compound, Kuwanon G, in an asthma mouse model used oral doses of 1 and 10 mg/kg.[11] This range serves as a reasonable starting point for dose-finding studies with this compound.
Q4: How can I improve the oral bioavailability of this compound?
A4: Improving oral bioavailability requires enhancing its dissolution and absorption. Advanced formulation strategies are often necessary:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are mixtures of oils, surfactants, and co-solvents that form fine emulsions in the gut, keeping the drug solubilized.
-
Nanosuspensions: Milling this compound to the nanometer particle size range can significantly increase its surface area and dissolution rate.
-
Complexation: Using cyclodextrins can form inclusion complexes with this compound, increasing its apparent water solubility.
Q5: What are the potential signaling pathways targeted by this compound in vivo?
A5: While in vivo data for this compound is limited, studies on related Kuwanon compounds suggest it may exert anti-inflammatory effects by modulating key signaling pathways. These likely include the inhibition of the NF-κB pathway and the activation of the antioxidant Nrf2/HO-1 pathway. In cancer models, related compounds have been shown to induce apoptosis by targeting mitochondria and the endoplasmic reticulum.[12][13]
Appendices
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄₀H₃₆O₁₁ | [1][10] |
| Molecular Weight | 692.7 g/mol | [1][10] |
| XLogP3 (Lipophilicity) | 7.3 |[1] |
Table 2: Recommended Vehicle Components for In Vivo Formulation of Lipophilic Compounds
| Component Type | Example | Purpose |
|---|---|---|
| Organic Solvent | DMSO, Ethanol | Primary dissolution of the compound. |
| Co-solvent | PEG300, PEG400, Propylene Glycol | Improves solubility and miscibility. |
| Surfactant | Tween 80, Cremophor® EL, Poloxamer 188 | Increases wettability and prevents precipitation. |
| Oil (for SEDDS) | Sesame oil, Corn oil, Labrafil® | Forms the lipid phase of an emulsion. |
| Complexing Agent | Hydroxypropyl-β-cyclodextrin (HPβCD) | Forms inclusion complexes to increase solubility. |
Table 3: Illustrative Pharmacokinetic Parameters of this compound in Mice (Oral Administration)
Disclaimer: The following data are not from direct experimental measurement of this compound and are provided for illustrative purposes only, based on typical values for poorly soluble natural products.[5][14] These parameters must be determined experimentally for your specific formulation and animal model.
| Parameter | Symbol | Illustrative Value | Definition |
| Peak Plasma Concentration | Cmax | 50 - 200 ng/mL | The maximum concentration of the drug in plasma. |
| Time to Peak Concentration | Tmax | 1 - 4 hours | The time at which Cmax is reached. |
| Area Under the Curve | AUC (0-inf) | 200 - 800 ng·h/mL | The total drug exposure over time. |
| Oral Bioavailability | F (%) | < 15% | The fraction of the administered dose that reaches systemic circulation. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage (10 mg/kg in Mice)
-
Calculate Required Mass: For a 25g mouse, the dose is 0.25 mg. To dose a group of 10 mice plus overage (e.g., for 12 mice), you need 3 mg of this compound.
-
Primary Dissolution: Weigh 3 mg of this compound and dissolve it in a minimal volume of 100% DMSO (e.g., 120 µL). Vortex until fully dissolved.
-
Prepare Vehicle: In a separate tube, prepare the final vehicle. For a dosing volume of 10 µL/g (250 µL per mouse), the total volume needed for 12 mice is 3 mL. A common vehicle is 40% PEG400, 5% Tween 80, and 55% sterile saline.
-
Mix 1.2 mL PEG400, 0.15 mL Tween 80, and 1.65 mL sterile saline.
-
-
Final Formulation: While vortexing the vehicle from Step 3, slowly add the 120 µL of this compound/DMSO solution from Step 2.
-
Homogenize: Continue to vortex for 1-2 minutes. If a fine suspension forms, sonicate for 5-10 minutes in a bath sonicator to ensure homogeneity. The final concentration will be 1 mg/mL.
-
Pre-Dosing Check: Visually inspect the solution for any precipitation before administration.
Protocol 2: Oral Gavage Administration in Mice
-
Animal Handling: Gently restrain the mouse, ensuring it can breathe comfortably.
-
Volume Calculation: Calculate the required volume based on the animal's body weight and the final concentration of the formulation (e.g., a 25g mouse receives 250 µL of the 1 mg/mL solution).
-
Homogenize Solution: Vortex the dosing solution immediately before drawing it into the syringe.
-
Administration: Use a proper-sized, ball-tipped gavage needle. Gently insert the needle into the esophagus and deliver the formulation into the stomach.
-
Monitoring: Observe the animal for a few minutes post-dosing to ensure there are no signs of distress.
Visualizations
References
- 1. 2-(3-((1S,5R,6S)-6-(2,4-Dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methyl-2-cyclohexen-1-yl)-2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | C40H36O11 | CID 5491771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies in the use of the intraperitoneal route for parenteral nutrition in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Effect of Kuwanon G isolated from the root bark of Morus alba on ovalbumin-induced allergic response in a mouse model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic Study of Delavinone in Mice after Intravenous and Oral Administration by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing pH for Kuwanon K Activity
Disclaimer: Publicly available scientific literature has limited specific information regarding the optimal pH for the activity of Kuwanon K. The following guide provides a general framework and best practices based on related Kuwanon compounds and standard biochemical assays. This information is intended to assist researchers in developing and troubleshooting their own experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known activity?
This compound is a flavonoid compound isolated from the root bark of the mulberry tree (Morus alba). While specific data on this compound is scarce, related compounds such as Kuwanon A, C, G, T, and X have demonstrated a range of biological activities, including anti-inflammatory, anticancer, and antiviral effects.[1][2] These effects are often achieved by modulating specific enzyme activities or cellular signaling pathways.[3][4]
Q2: Why is determining the optimal pH important for this compound's activity?
The pH of the experimental environment is a critical factor that can influence the activity of a bioactive compound and its target enzyme or protein.[5] For a compound like this compound, pH can affect:
-
The compound's structure and charge: This can alter its ability to bind to its target.
-
The target enzyme's conformation: Enzymes have an optimal pH range for their catalytic activity.[5]
-
The overall reaction rate: Deviations from the optimal pH can lead to reduced or abolished activity.[5]
Q3: What are the general steps to determine the optimal pH for a bioactive compound's activity?
The process generally involves:
-
Selecting an appropriate buffer system: A series of buffers covering a wide pH range should be used.
-
Performing an activity assay: The activity of the target enzyme or cellular process is measured in the presence of the compound across the different pH values.
-
Analyzing the data: The pH at which the compound exhibits its highest modulatory activity is determined to be the optimum pH.
Troubleshooting Guide
Issue 1: No or Low Activity Observed at Any pH
| Possible Cause | Solution |
| Degraded Compound or Enzyme | Ensure this compound and the target enzyme have been stored correctly. Prepare fresh solutions for each experiment. |
| Incorrect Assay Conditions | Verify that all other assay parameters (temperature, substrate concentration, incubation time) are optimal for the target enzyme. |
| Presence of Inhibitors | Ensure that buffers and other reagents do not contain known enzyme inhibitors (e.g., EDTA, high salt concentrations).[6] |
| Inappropriate Buffer Choice | The buffer itself might be interfering with the reaction. Test a different buffer system for the same pH range. |
Issue 2: High Background Signal
| Possible Cause | Solution |
| Contaminated Reagents | Use fresh, high-purity reagents and sterile, nuclease-free water. |
| Non-specific Binding | Include appropriate blocking agents in your assay if applicable (e.g., BSA in an ELISA-based assay). |
| Autofluorescence of this compound | If using a fluorescence-based assay, measure the fluorescence of this compound alone at each pH to determine its contribution to the signal. |
Issue 3: Inconsistent or Irreproducible Results
| Possible Cause | Solution |
| Pipetting Errors | Use calibrated pipettes and be consistent with your technique. Prepare a master mix for reagents where possible.[6] |
| Fluctuations in Temperature | Ensure all assay components are equilibrated to the correct temperature before starting the reaction. Use a water bath or incubator for precise temperature control.[7] |
| pH Drift | Measure the pH of the final reaction mixture to ensure it is at the intended value. The addition of the compound or other reagents might slightly alter the pH. |
Biological Activities of Related Kuwanon Compounds
The following table summarizes the observed biological activities of various Kuwanon compounds, which may provide context for designing experiments with this compound.
| Compound | Biological Activity | Target/Pathway | Reference |
| Kuwanon A | Anti-inflammatory, Anticancer | NF-κB, Nrf2/HO-1, ER Stress | [1] |
| Kuwanon C | Antiviral (anti-SARS-CoV-2) | Blocks Spike S1 RBD:ACE2 receptor interaction | [8][9][10] |
| Kuwanon G | Anti-inflammatory, Antiasthmatic | Th2 cytokines | [3] |
| Kuwanon T | Anti-inflammatory | NF-κB, HO-1/Nrf2 | [3][4][11] |
| Kuwanon X | Antiviral (anti-HSV) | Inhibits HSV-1 adsorption and penetration, NF-κB | [2] |
Experimental Protocols
Protocol: Determining the Optimal pH for this compound's Modulatory Effect on Enzyme Activity
This protocol provides a general method for determining the optimal pH for a compound that is expected to modulate the activity of a known enzyme.
1. Materials:
-
Purified target enzyme
-
Enzyme's substrate
-
This compound stock solution (dissolved in an appropriate solvent like DMSO)
-
A series of buffers covering a pH range (e.g., pH 4.0 to 10.0 at 0.5 pH unit intervals). Examples:
-
Citrate buffer (pH 3.0 - 6.2)
-
Phosphate buffer (pH 6.0 - 8.0)
-
Tris-HCl buffer (pH 7.5 - 9.0)
-
Glycine-NaOH buffer (pH 8.6 - 10.6)
-
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer, depending on the assay)
-
Incubator or water bath
2. Procedure:
-
Prepare Buffers: Make a series of buffers at different pH values. Ensure the final buffer concentration in the assay is consistent across all pH values.
-
Set up the Assay Plate: For each pH value to be tested, prepare the following wells:
-
Blank: Buffer only.
-
Negative Control: Buffer + Enzyme (to measure baseline enzyme activity).
-
Test: Buffer + Enzyme + this compound.
-
Compound Control: Buffer + this compound (to check for interference).
-
-
Pre-incubation: Add the buffer, enzyme, and this compound (or vehicle control) to the respective wells. Allow for a short pre-incubation period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow for binding.
-
Initiate the Reaction: Add the substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at the optimal temperature for a fixed period. The reaction time should be within the linear range of the enzyme kinetics.
-
Measure Activity: Stop the reaction if necessary and measure the product formation using a microplate reader at the appropriate wavelength.
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of modulation by this compound at each pH compared to the negative control.
-
Plot the percentage of modulation (y-axis) against the pH (x-axis) to determine the optimal pH for this compound's activity.
-
Visualizations
Experimental and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for pH optimization and the key signaling pathways that are known to be modulated by Kuwanon compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. study.com [study.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. Mulberry Component Kuwanon C Exerts Potent Therapeutic Efficacy In Vitro against COVID-19 by Blocking the SARS-CoV-2 Spike S1 RBD:ACE2 Receptor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. Mulberry Component Kuwanon C Exerts Potent Therapeutic Efficacy In Vitro against COVID-19 by Blocking the SARS-CoV-2 Spike S1 RBD:ACE2 Receptor Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
impact of serum concentration on Kuwanon K efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for experiments involving Kuwanon K, with a specific focus on the impact of serum concentration on its efficacy.
Disclaimer: Publicly available research specifically detailing the serum concentration-dependent efficacy and mechanism of action for this compound is limited. Therefore, this guide incorporates data and methodologies from studies on closely related compounds, such as Kuwanon C and G, to provide a foundational resource. Researchers should validate these recommendations for their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
This compound is a flavonoid natural product isolated from Morus lhou (a species of mulberry).[1][2] While the precise mechanism for this compound is not extensively documented, related compounds like Kuwanon C and T offer insights into potential pathways. For instance, Kuwanon T has demonstrated anti-inflammatory effects by regulating the NF-κB and HO-1/Nrf2 signaling pathways.[3][4] Kuwanon C has been shown to induce apoptosis in cancer cells by targeting mitochondria and the endoplasmic reticulum, leading to an increase in reactive oxygen species (ROS).[5][6]
Q2: How does serum concentration typically affect the efficacy of flavonoids like this compound?
The serum concentration of a compound can significantly impact its efficacy. For flavonoids, this relationship is often dose-dependent. At low concentrations, the compound may not reach the therapeutic threshold to exert a significant biological effect. As the concentration increases, the efficacy generally increases up to a certain point, after which it may plateau or even decrease due to cytotoxicity. For example, studies on Kuwanon C showed it began to suppress SARS-CoV-2 entry at concentrations above 3.13 μM, with 99.1% inhibition at 12.5 μM.[7]
Q3: What are the primary challenges when working with this compound in vitro?
Based on studies of similar flavonoids like Kuwanon U, researchers may encounter the following challenges:
-
Low Aqueous Solubility: Flavonoids are often lipophilic, leading to poor solubility in aqueous buffers. This can cause precipitation when diluting stock solutions.[8]
-
Stability Issues: Flavonoids can be sensitive to pH, light, and temperature. They can degrade through oxidation and hydrolysis, leading to a loss of activity over time.[8]
-
Inconsistent Results: Incomplete dissolution or degradation during an experiment can lead to variability in results.[8]
Q4: How should I prepare and store this compound solutions?
To mitigate solubility and stability issues, consider the following:
-
Stock Solution: Prepare a high-concentration stock solution in an organic solvent like DMSO.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C, protected from light.
-
Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock solution in your experimental buffer immediately before use. Vortex thoroughly before making serial dilutions.[8]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) and consistent across all experimental conditions, including controls, to avoid solvent-induced artifacts.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
| Issue | Possible Cause | Recommended Solution |
| Precipitation in Aqueous Buffer | Low aqueous solubility of this compound. | - Ensure the final DMSO concentration is sufficient to maintain solubility but does not interfere with the assay.- Prepare fresh dilutions for each experiment.- Consider using a buffer with a small amount of a biocompatible surfactant (e.g., Tween-20) after validating its non-interference with your experiment.[8] |
| Loss of Compound Activity Over Time | Degradation of this compound in solution due to oxidation or hydrolysis. | - Prepare fresh working solutions from a frozen stock for each experiment.- Store working solutions on ice and protected from light during the experiment.- Perform a time-course experiment to determine the stability of this compound in your specific experimental buffer and conditions.[8] |
| Inconsistent Experimental Results | - Incomplete dissolution of this compound.- Degradation during the experiment. | - Visually inspect the solution for any precipitate before use.- Vortex the solution thoroughly before making serial dilutions.- Minimize the exposure of the compound to light and elevated temperatures.[8] |
| No Observable Effect at Expected Concentrations | - The effective concentration for your specific cell line or model is different.- The compound has degraded.- The experimental endpoint is not sensitive to the compound's mechanism. | - Perform a dose-response experiment over a wider concentration range.- Verify the activity of your compound stock with a previously validated positive control assay.- Ensure your chosen assay is appropriate for the expected biological activity. |
| High Background or Off-Target Effects | - The concentration of this compound is too high, leading to cytotoxicity.- The solvent (e.g., DMSO) concentration is too high. | - Determine the cytotoxic concentration of this compound for your cell line using a cell viability assay and work with concentrations below this level.- Include a vehicle control (buffer + solvent) in all experiments to measure the effect of the solvent alone. |
Quantitative Data Summary (Data from Related Kuwanon Compounds)
The following tables summarize quantitative data from studies on Kuwanon C and G, which may serve as a reference for designing experiments with this compound.
Table 1: In Vitro Efficacy of Kuwanon C
| Target | Assay | Cell Line | Parameter | Value |
| SARS-CoV-2 | Viral Entry Inhibition | Vero Cells | IC₅₀ | 7.7 µM[7] |
| SARS-CoV-2 Spike S1 RBD:ACE2 Interaction | Binding Inhibition | N/A | IC₅₀ | 91.4 µM[7] |
| Cervical Cancer | Cell Proliferation | HeLa Cells | Effective Concentration | 20 µM (inhibited clone formation)[5] |
Table 2: In Vivo Efficacy of Kuwanon G
| Model | Administration | Dosage | Outcome |
| Ovalbumin-induced Allergic Asthma | Oral | 1 and 10 mg/kg | Significantly decreased levels of OVA-specific IgE and Th2 cytokines (IL-4, IL-5, IL-13) in sera and BAL fluids.[9] |
Experimental Protocols
Protocol 1: General Method for Assessing In Vitro Efficacy of this compound
This protocol outlines a general workflow for determining the dose-dependent effect of this compound on cell viability.
-
Cell Culture:
-
Culture the target cell line in the appropriate medium supplemented with Fetal Bovine Serum (FBS) and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Preparation of this compound:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Create serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5%.
-
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Remove the old medium and add 100 µL of medium containing various concentrations of this compound.
-
Include a "vehicle control" (medium with the same concentration of DMSO) and an "untreated control" (medium only).
-
Incubate for 24, 48, or 72 hours.
-
-
Cell Viability Assay (e.g., MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ value.
-
Mandatory Visualizations
Signaling Pathways
Caption: Potential anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.
Caption: Potential anti-tumor mechanism of this compound via mitochondrial and ER stress.
Experimental Workflow and Troubleshooting
Caption: General workflow for assessing this compound in vitro efficacy.
Caption: A decision tree for troubleshooting inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-(3-((1S,5R,6S)-6-(2,4-Dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methyl-2-cyclohexen-1-yl)-2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | C40H36O11 | CID 5491771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mulberry Component Kuwanon C Exerts Potent Therapeutic Efficacy In Vitro against COVID-19 by Blocking the SARS-CoV-2 Spike S1 RBD:ACE2 Receptor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Effect of Kuwanon G isolated from the root bark of Morus alba on ovalbumin-induced allergic response in a mouse model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Kuwanon K vs. Kuwanon G: A Comparative Guide to Their Biological Activities
For researchers and drug development professionals exploring the therapeutic potential of natural compounds, Kuwanon K and Kuwanon G, two prenylated flavonoids derived from the root bark of Morus alba (white mulberry), represent intriguing prospects. Both compounds exhibit a range of biological activities, but a direct comparative analysis is crucial for discerning their respective strengths and potential applications. This guide provides an objective comparison of their performance, supported by available experimental data, detailed methodologies for key assays, and visualizations of implicated signaling pathways.
Comparative Biological Activity Data
The following table summarizes the quantitative data available for the biological activities of this compound and Kuwanon G. It is important to note that research on Kuwanon G is more extensive, resulting in a greater availability of quantitative data across various assays.
| Biological Activity | Target/Assay | This compound | Kuwanon G | Reference Compound |
| Enzyme Inhibition | Mushroom Tyrosinase (L-tyrosine oxidation) | Kᵢ = 18.7 µM (Competitive) | IC₅₀ = 67.6 µM | Kojic Acid: IC₅₀ = 36.02 µM |
| Mushroom Tyrosinase (L-DOPA oxidation) | Data not available | IC₅₀ = 44.04 µM | Kojic Acid: IC₅₀ = 79.0 µM | |
| α-Glucosidase | Data not available | IC₅₀ = 38.3 µM | Acarbose: IC₅₀ = 0.31 µM | |
| Antibacterial Activity | Streptococcus mutans | Data not available | MIC = 8.0 µg/mL | - |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Data not available | MIC = 12.50 µg/mL | - | |
| Anti-inflammatory Activity | Nitric Oxide (NO) Production | Data not available | Inhibition observed, but specific IC₅₀ not provided in the reviewed literature. | - |
| Antiviral Activity | Data not available | Data not available | Data not available | - |
| Cytotoxicity | Data not available | Data not available | Data not available | - |
Note: IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant) values represent the concentration of the compound required to inhibit a biological process by 50%. A lower value indicates greater potency. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Key Biological Activities: A Closer Look
Enzyme Inhibition:
Antibacterial Activity:
Kuwanon G has been reported to possess significant antibacterial properties. It shows a minimum inhibitory concentration (MIC) of 8.0 µg/mL against Streptococcus mutans, a primary causative agent of dental caries[3]. Furthermore, it exhibits activity against methicillin-resistant Staphylococcus aureus (MRSA) with a MIC of 12.50 µg/mL. Specific antibacterial activity data for this compound is not available in the reviewed literature.
Anti-inflammatory and Other Activities:
While qualitative reports suggest anti-inflammatory properties for Kuwanon G through the inhibition of nitric oxide (NO) production, specific IC₅₀ values are not consistently provided[4]. The compound is also implicated in various other biological effects, including antioxidant and neuroprotective activities. Information regarding the anti-inflammatory, antiviral, and cytotoxic activities of this compound remains limited.
Signaling Pathways
Kuwanon G:
Research indicates that Kuwanon G exerts its biological effects through the modulation of several key signaling pathways. Its anti-inflammatory effects are linked to the inhibition of the NF-κB pathway and the activation of the Nrf2/HO-1 pathway [4]. Additionally, its potential role in glucose metabolism is suggested through the activation of the GLUT4 pathway [2].
This compound:
Currently, there is a lack of available scientific literature detailing the specific signaling pathways modulated by this compound. Further research is required to elucidate its mechanisms of action at the molecular level.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
1. Tyrosinase Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of tyrosinase, which catalyzes the oxidation of a substrate (e.g., L-tyrosine or L-DOPA) to produce a colored product that can be quantified spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of the test compound (this compound or G) in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate (B84403) buffer (pH 6.8), mushroom tyrosinase solution, and varying concentrations of the test compound.
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding the substrate (L-tyrosine or L-DOPA).
-
Measure the absorbance of the resulting dopachrome (B613829) at a specific wavelength (e.g., 475-490 nm) at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. For kinetic studies to determine the inhibition type (e.g., competitive) and Kᵢ value, the assay is performed with varying concentrations of both the substrate and the inhibitor.
-
2. α-Glucosidase Inhibition Assay
-
Principle: This assay determines the inhibitory effect of a compound on α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose. Inhibition is measured by the reduction in the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a 96-well plate, add phosphate buffer (pH 6.8), α-glucosidase solution, and different concentrations of the test compound.
-
Incubate the mixture at 37°C for a defined period (e.g., 15 minutes).
-
Add the substrate pNPG to initiate the enzymatic reaction and incubate further at 37°C (e.g., for 30 minutes).
-
Stop the reaction by adding a sodium carbonate solution.
-
Measure the absorbance of the liberated p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and the IC₅₀ value as described for the tyrosinase inhibition assay.
-
3. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
-
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
-
Protocol:
-
Prepare a stock solution of the test compound.
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in a suitable bacterial growth medium (e.g., Mueller-Hinton broth).
-
Prepare a standardized inoculum of the target bacteria (e.g., S. mutans or MRSA) and add it to each well.
-
Include positive (bacteria and medium, no compound) and negative (medium only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Conclusion
The available evidence suggests that both this compound and Kuwanon G possess promising biological activities, particularly as enzyme inhibitors. Kuwanon G has been more extensively studied, with demonstrated antibacterial and anti-inflammatory potential, and its mechanisms of action are beginning to be elucidated through the identification of modulated signaling pathways.
For this compound, while its tyrosinase inhibitory activity is noted, a significant gap in the literature exists regarding its efficacy in other biological assays and its molecular mechanisms. This lack of data highlights a clear opportunity for future research. A more comprehensive understanding of this compound's biological profile is necessary for a complete comparative assessment and to fully realize its therapeutic potential. Researchers are encouraged to utilize the provided protocols to investigate the activities of this compound further, which will be crucial for a more balanced comparison with Kuwanon G and for advancing the development of these natural compounds as potential therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition Mechanism of Mulberry Prenylated Flavonoids Sanggenone D/Kuwanon G Against α-Glucosidase and the Regulation of Glucose via GLUT4 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition Mechanism of Mulberry Prenylated Flavonoids Sanggenone D/Kuwanon G Against α-Glucosidase and the Regulation of Glucose via GLUT4 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to Kuwanon K and Other Bioactive Flavonoids from Morus alba
For Researchers, Scientists, and Drug Development Professionals
The white mulberry tree, Morus alba, is a rich source of prenylated flavonoids, a class of compounds renowned for their diverse and potent biological activities. Among these, Kuwanon K (also referred to as Sanggenon K) has demonstrated significant cytotoxic effects against various cancer cell lines. This guide provides an objective comparison of this compound with other prominent Morus alba flavonoids, including Kuwanon G, morusin, and sanggenon C, supported by experimental data, detailed protocols, and visual pathway diagrams to aid in research and drug development endeavors.
Quantitative Comparison of Biological Activities
The following tables summarize the 50% inhibitory concentration (IC50) values for this compound and other selected flavonoids from Morus alba, highlighting their potency in various biological assays. Lower IC50 values indicate greater potency.
Table 1: Anti-Cancer Activity (IC50 in µM)
| Compound | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | Hep3B (Liver Cancer) | HGC27 (Gastric Cancer) | LoVo (Colon Cancer) | HT-29 (Colon Cancer) | SW480 (Colon Cancer) |
| This compound (Sanggenon K) | - | 3.21[1] | 3.09[1] | - | - | - | - |
| Morusin | 0.64[1] | 7.88[1] | 9.21[1] | - | - | - | - |
| Sanggenon C | - | - | - | 9.13 | Significant Inhibition at 10-40 µM[2] | Significant Inhibition at 10-40 µM[2] | Significant Inhibition at 10-40 µM[2] |
| Kuwanon G | - | - | - | - | - | - | - |
Note: A dash (-) indicates that data was not found in the reviewed literature.
Table 2: Anti-Inflammatory and Antioxidant Activity (IC50)
| Compound | Assay | Endpoint | IC50 / Effective Concentration |
| Kuwanon T | Nitric Oxide Production (LPS-stimulated BV2 cells) | Inhibition | Markedly Inhibited |
| Sanggenon A | Nitric Oxide Production (LPS-stimulated BV2 cells) | Inhibition | Markedly Inhibited |
| Kuwanon G | MUC5AC Mucin Production (PMA-induced NCI-H292 cells) | Inhibition | Significant Inhibition |
| Morusin | MUC5AC Mucin Production (PMA-induced NCI-H292 cells) | Inhibition | Significant Inhibition |
| Kuwanon C | DPPH Radical Scavenging | Scavenging Activity | 72.99 µg/mL |
Table 3: Enzyme Inhibitory Activity (IC50 in µM)
| Compound | Enzyme | IC50 (µM) |
| Kuwanon G | Mushroom Tyrosinase (L-tyrosine) | 67.6[3] |
| Kuwanon G | Mushroom Tyrosinase (L-DOPA) | 44.04[3] |
| Mulberrofuran G | Mushroom Tyrosinase (L-tyrosine) | 6.35[3] |
| Morusin | Tyrosinase | 49.9% inhibition at 300 µM[4] |
| Oxyresveratrol | Mushroom Tyrosinase | 0.10 |
| Moracin M | Mushroom Tyrosinase | 8.00 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is used to assess the cytotoxic effects of flavonoids on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Methodology:
-
Cell Seeding: Seed cells (e.g., HeLa, MCF-7, Hep3B) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test flavonoid (e.g., this compound, morusin) in the appropriate cell culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and non-toxic (typically ≤ 0.1%).
-
Incubation: Remove the old medium and add 100 µL of the medium containing the test compound to each well. Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.
Anti-Inflammatory Activity Assessment (Nitric Oxide Assay)
This protocol measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: The Griess assay is used to quantify nitrite (B80452), a stable and nonvolatile breakdown product of NO. In this two-step diazotization reaction, acidified nitrite produces a nitrosating agent, which reacts with sulfanilic acid to produce a diazonium ion. This ion is then coupled with N-(1-naphthyl)ethylenediamine to form a chromophoric azo derivative which can be measured colorimetrically.
Methodology:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test flavonoid for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) in the presence of the flavonoid for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Incubation and Measurement: Incubate for 10-15 minutes at room temperature, protected from light. Measure the absorbance at 540-550 nm.
-
Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
Tyrosinase Inhibition Assay
This protocol assesses the ability of flavonoids to inhibit the enzyme tyrosinase, which is involved in melanin (B1238610) production.
Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then undergoes a series of reactions to form dopachrome (B613829), a colored product. The rate of dopachrome formation can be monitored spectrophotometrically, and the inhibitory effect of a compound is determined by the reduction in this rate.
Methodology:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate (B84403) buffer (pH 6.8), mushroom tyrosinase solution, and the test flavonoid at various concentrations.
-
Pre-incubation: Pre-incubate the mixture for 10 minutes at a controlled temperature (e.g., 25°C).
-
Reaction Initiation: Initiate the reaction by adding the substrate (L-DOPA or L-tyrosine).
-
Absorbance Measurement: Immediately measure the absorbance at 475-490 nm at time zero and then at regular intervals for a specified period (e.g., 10-20 minutes).
-
Data Analysis: Calculate the percentage of tyrosinase inhibition by comparing the rate of dopachrome formation in the presence of the inhibitor to that of the control (without inhibitor). Determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by Morus alba flavonoids and a general experimental workflow for their evaluation.
References
- 1. docsdrive.com [docsdrive.com]
- 2. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation, Identification, and Quantification of Tyrosinase and α-Glucosidase Inhibitors from UVC-Irradiated Mulberry (Morus alba L.) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morus alba: a comprehensive phytochemical and pharmacological review - PMC [pmc.ncbi.nlm.nih.gov]
Kuwanon K and Resveratrol: A Comparative Efficacy Analysis for Researchers
In the landscape of natural product research, the flavonoid Kuwanon K and the stilbenoid resveratrol (B1683913) have emerged as compounds of significant interest due to their diverse biological activities. This guide provides a comparative overview of their efficacy, focusing on their molecular mechanisms and effects on key signaling pathways. The information is tailored for researchers, scientists, and drug development professionals, presenting experimental data, detailed methodologies, and visual pathway diagrams to facilitate further investigation.
Comparative Overview of Biological Activities
While direct comparative studies between this compound and resveratrol are limited, an examination of their individual effects on critical cellular pathways reveals both overlapping and distinct mechanisms of action. Resveratrol has been extensively studied for its antioxidant, anti-inflammatory, anti-cancer, and cardioprotective effects.[1][2][3] this compound, primarily isolated from the root bark of Morus alba (white mulberry), has demonstrated potent anti-inflammatory, antiviral, and anticancer properties.[4][5]
Data Summary
The following tables summarize the available quantitative data on the efficacy of this compound and resveratrol in various experimental models. It is important to note that these values are derived from separate studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Anti-inflammatory Activity
| Compound | Assay | Cell Line/Model | IC50 / Effective Concentration | Reference |
| Kuwanon T | Nitric Oxide (NO) Production | LPS-stimulated BV2 microglia | ~5 µM | [5] |
| Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 macrophages | ~10 µM | [5] | |
| Resveratrol | Cyclooxygenase-2 (COX-2) Activity | LPS-stimulated RAW264.7 macrophages | Not specified, significant inhibition at 25 µM | [6] |
| IL-6 and TNF-α Production | THP-1 cells | Effective at 10-50 µM | [7] |
Table 2: Anticancer Activity
| Compound | Cell Line | Assay | IC50 | Reference |
| Pterostilbene (B91288) | HT-29 (Colon Cancer) | Cell Viability | ~25 µM | [8] |
| HCT116 (Colon Cancer) | Cell Viability | ~15 µM | [8] | |
| Resveratrol | HT-29 (Colon Cancer) | Cell Viability | ~60 µM | [8] |
| HCT116 (Colon Cancer) | Cell Viability | ~75 µM | [8] | |
| MCF-7 (Breast Cancer) | Cell Viability | ~50 µM (48h) | [9] |
Note: Data for Pterostilbene, a close structural analog of resveratrol, is included for additional context on stilbenoid anticancer activity.
Signaling Pathways
This compound: Modulation of NF-κB and Nrf2/HO-1 Pathways
This compound and its analogs, such as Kuwanon T, exert their anti-inflammatory effects primarily through the modulation of the NF-κB and Nrf2/HO-1 signaling pathways.[4][5] In response to inflammatory stimuli like lipopolysaccharide (LPS), Kuwanon compounds have been shown to inhibit the activation of NF-κB, a key transcription factor that governs the expression of pro-inflammatory cytokines and enzymes such as iNOS and COX-2.[5] Concurrently, they activate the Nrf2 transcription factor, which leads to the upregulation of the antioxidant enzyme heme oxygenase-1 (HO-1), providing a cellular defense mechanism against oxidative stress.[5]
Resveratrol: A Multi-Targeted Modulator
Resveratrol's mechanism of action is more pleiotropic, involving a wider array of signaling pathways. It is a well-known activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase implicated in cellular metabolism, stress resistance, and longevity.[10] Resveratrol also modulates the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis.[11] Furthermore, it exerts anti-inflammatory effects by inhibiting the NF-κB and mitogen-activated protein kinase (MAPK) pathways and influences cell proliferation and survival through the PI3K/Akt signaling cascade.[6][12]
References
- 1. A comparison of resveratrol and other polyphenolic compounds on Notch activation and endothelial cell activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comparative analyses of anti-inflammatory effects of Resveratrol, Pterostilbene and Curcumin: in-silico and in-vitro evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory effects of resveratrol and pterostilbene on human colon cancer cells: a side-by-side comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the Effects of Resveratrol and Its Derivatives on the Radiation Response of MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. heraldopenaccess.us [heraldopenaccess.us]
- 11. Frontiers | The bidirectional relationship between AMPK pathway activation and myokine secretion in skeletal muscle: How it affects energy metabolism [frontiersin.org]
- 12. Natural compounds regulate the PI3K/Akt/GSK3β pathway in myocardial ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of Kuwanon K: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory effects of Kuwanon K and its analogs with other established anti-inflammatory agents. The data presented is based on in vitro studies, offering a foundation for further pre-clinical and clinical research. While direct experimental data on this compound is limited in the reviewed literature, this guide utilizes data from the closely related compound, Kuwanon T, which shares a similar structural backbone and is expected to exhibit comparable bioactivity.
Comparative Analysis of Anti-inflammatory Activity
The following table summarizes the quantitative data on the inhibitory effects of Kuwanon T and standard anti-inflammatory drugs on key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage and microglial cell lines. This allows for a direct comparison of their potency.
| Compound | Cell Line | Inflammatory Mediator | IC50 / Inhibition | Reference |
| Kuwanon T | RAW264.7 | Nitric Oxide (NO) | Significant inhibition at 10, 20, 40 µM | [1][2] |
| BV2 | Nitric Oxide (NO) | Significant inhibition at 10, 20, 40 µM | [1][2] | |
| RAW264.7 | Prostaglandin E2 (PGE2) | Inhibition observed | [1][2] | |
| BV2 | Prostaglandin E2 (PGE2) | Inhibition observed | [1][2] | |
| RAW264.7 | Interleukin-6 (IL-6) | Inhibition observed | [1][2] | |
| BV2 | Interleukin-6 (IL-6) | Inhibition observed | [1][2] | |
| RAW264.7 | Tumor Necrosis Factor-α (TNF-α) | Inhibition observed | [1][2] | |
| BV2 | Tumor Necrosis Factor-α (TNF-α) | Inhibition observed | [1][2] | |
| Dexamethasone | RAW264.7 | Nitric Oxide (NO) | IC50 = 34.60 µg/mL | [3] |
| Diclofenac | RAW264.7 | Nitric Oxide (NO) | IC50 = 47.12 ± 4.85 µg·mL⁻¹ | [4] |
| Ibuprofen | RAW264.7 | Nitric Oxide (NO) | Significant reduction at 200 and 400 µM | [5] |
| THP-1 | Tumor Necrosis Factor-α (TNF-α) | Inhibition observed at 2 µM | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Anti-inflammatory Assay in RAW264.7 and BV2 Cells
This protocol is based on the methodology used to assess the anti-inflammatory effects of Kuwanon T.
-
Cell Culture: Murine macrophage cells (RAW264.7) and murine microglial cells (BV2) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment: Cells are seeded in appropriate culture plates and pre-treated with various concentrations of the test compound (e.g., Kuwanon T) or a standard drug (e.g., Dexamethasone) for a specified period (e.g., 2 hours).
-
Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) from Escherichia coli at a final concentration of 1 µg/mL to the cell culture medium and incubating for a further 24 hours.[1][2]
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Prostaglandin E2 (PGE2), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α): The levels of these pro-inflammatory cytokines in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
-
Western Blot Analysis: To determine the expression of inflammatory proteins such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), cells are lysed, and total protein is subjected to SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.
-
Statistical Analysis: Data are typically expressed as the mean ± standard deviation (SD) from at least three independent experiments. Statistical significance is determined using appropriate tests such as one-way ANOVA followed by a post-hoc test.
Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways involved in the anti-inflammatory action of Kuwanon compounds and a typical experimental workflow for their validation.
Caption: Anti-inflammatory signaling pathway of Kuwanon compounds.
Caption: Experimental workflow for in vitro anti-inflammatory validation.
Conclusion
The available evidence strongly suggests that Kuwanon T, and by extension this compound, possesses significant anti-inflammatory properties. These effects are mediated, at least in part, through the inhibition of the NF-κB signaling pathway and the activation of the Nrf2/HO-1 pathway.[1][2] The quantitative data indicates a potent inhibitory effect on the production of key pro-inflammatory mediators. When compared to established anti-inflammatory drugs, the Kuwanon compounds demonstrate a promising profile, warranting further investigation. Future studies should focus on direct in vivo comparisons to fully elucidate the therapeutic potential of this compound for inflammatory diseases.
References
- 1. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co-Administration of Gagam-Sipjeondaebo-Tang and Ibuprofen Alleviates the Inflammatory Response in MPTP-Induced Parkinson’s Disease Mouse Model and RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of Kuwanon K and Its Analogs: A Guide for Researchers
A comprehensive review of the biological activities of Kuwanon K and its synthetic analogs is currently hampered by a notable lack of published experimental data for this compound itself. While the chemical structure of this compound, a naturally occurring prenylated flavonoid isolated from Morus lhou, is known, its specific cytotoxic, anti-inflammatory, or other biological activities have not been detailed in the scientific literature. Consequently, a direct comparative analysis with its synthetic analogs is not feasible at this time.
This guide, therefore, provides a comparative analysis of closely related, well-studied Kuwanon compounds and other prenylated flavonoids isolated from Morus alba. This information serves as a valuable resource for researchers, offering insights into the potential biological activities of this compound and a framework for its future investigation. The data presented herein is intended for drug development professionals and scientists in the field.
Comparative Biological Activities of Kuwanon Analogs
While specific data for this compound is unavailable, numerous studies have quantified the biological activities of other Kuwanon derivatives. The following tables summarize the cytotoxic and anti-inflammatory activities of these related compounds, providing a basis for understanding the potential efficacy of this class of flavonoids.
Table 1: Cytotoxicity of Kuwanon Analogs and Related Flavonoids against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Kuwanon A | HGC-27 | Gastric Cancer | 13.84 | [1] |
| BGC-823 | Gastric Cancer | 18.27 | [1] | |
| MKN-45 | Gastric Cancer | 21.28 | [1] | |
| SGC-7901 | Gastric Cancer | 39.32 | [1] | |
| Kuwanon C | THP-1 | Human Monocytic Leukemia | 1.7 ± 0.03 | [1] |
| Kuwanon E | THP-1 | Human Monocytic Leukemia | 4.0 ± 0.08 | [1] |
| Morusin | HeLa | Human Cervical Carcinoma | 0.64 ± 0.14 | [1] |
| Sanggenon K | MCF-7 | Human Breast Carcinoma | 3.21 ± 0.87 | [1] |
| Hep3B | Human Hepatocarcinoma | 3.09 ± 0.67 | [1] | |
| Kuwanon S | HeLa | Human Cervical Carcinoma | 1.64 ± 0.21 | [1] |
| Benzokuwanon E | HGC27 | Gastric Cancer | 10.24 ± 0.89 | [1] |
| Dioxycudraflavone A | NCI-H292 | Lung Cancer | 17.80 ± 0.57 | [1] |
| A549 | Lung Cancer | 29.2 ± 1.79 | [1] |
Table 2: Anti-inflammatory Activity of Kuwanon Analogs and Related Flavonoids
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Mulberry Leaf Flavonoids | Nitric Oxide Production | RAW 264.7 | ~10 µg/mL | [2] |
| Phenols from Morus alba | Nitric Oxide Production | BV-2 | 10.09 ± 0.51 | [3] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for assessing cytotoxicity and apoptosis, two key parameters in the evaluation of potential anti-cancer agents.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Kuwanon analog) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
References
Kuwanon Flavonoids vs. Standard of Care: A Comparative Analysis in Cancer Cell Lines
A comprehensive guide for researchers, scientists, and drug development professionals on the anti-cancer potential of Kuwanon A and C compared to standard chemotherapeutic agents.
Note: Extensive literature searches did not yield specific data on the anti-cancer activity of Kuwanon K . This guide therefore focuses on the well-studied and structurally related compounds, Kuwanon A and Kuwanon C , as potent members of the Kuwanon family of flavonoids.
Executive Summary
Kuwanon A and Kuwanon C, natural flavonoids isolated from the root bark of the mulberry tree (Morus alba), have demonstrated significant anti-cancer properties in various preclinical studies. This guide provides a comparative overview of their efficacy against different cancer cell lines versus established standard of care chemotherapies. The data presented herein highlights their potential as novel therapeutic agents, acting through distinct signaling pathways to inhibit cancer cell proliferation and induce apoptosis. Kuwanon C, in particular, has shown superior anti-proliferative and pro-apoptotic effects in cervical cancer cells when compared to conventional drugs like paclitaxel (B517696) and cisplatin[1][2]. Similarly, Kuwanon A has shown promise in hepatocellular carcinoma, exhibiting synergistic effects when combined with the standard therapy, sorafenib.
Data Presentation: Quantitative Comparison
The following tables summarize the cytotoxic effects of Kuwanon A and C against various cancer cell lines, with IC₅₀ values presented where available. For context, the standard of care drugs for the respective cancer types are also included.
Table 1: Anti-proliferative Activity of Kuwanon C vs. Standard of Care
| Compound | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Standard of Care | Reference |
| Kuwanon C | HeLa | Cervical Cancer | Not Specified | Paclitaxel, Cisplatin (B142131) | [1][2] |
| Kuwanon C | T47D | Breast Cancer | Not Specified | - | [1] |
| Kuwanon C | MDA-MB-231 | Breast Cancer | Not Specified | - | [1] |
| Kuwanon C | LN229 | Glioma | Not Specified | - | [1] |
Note: While specific IC₅₀ values were not provided in the referenced abstracts, Kuwanon C was reported to have stronger antitumor effects on tumor cell proliferation compared to paclitaxel and cisplatin with increasing concentrations in HeLa cells[1].
Table 2: Anti-proliferative Activity of Kuwanon A vs. Standard of Care
| Compound | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Standard of Care | Reference |
| Kuwanon A | Various | Hepatocellular Carcinoma | Not Specified | Sorafenib | [3] |
| Kuwanon A | Various | Gastric Cancer | Not Specified | - | [3] |
Note: Direct IC₅₀ comparisons were not available in the provided search results, but Kuwanon A's efficacy in hepatocellular and gastric cancers has been noted[3].
Signaling Pathways and Mechanisms of Action
Kuwanon A and Kuwanon C exert their anti-cancer effects through distinct molecular mechanisms, primarily targeting cell proliferation and apoptosis pathways.
Kuwanon A: In hepatocellular carcinoma, Kuwanon A has been shown to inhibit the Raf/MEK/ERK signaling pathway [3]. This pathway is a critical regulator of cell growth, differentiation, and survival. By disrupting this cascade, Kuwanon A effectively halts the uncontrolled proliferation of cancer cells.
Kuwanon C: This compound demonstrates a broader mechanism of action, primarily by targeting the mitochondria and endoplasmic reticulum (ER) to induce apoptosis[1][2][3]. This involves the disruption of the mitochondrial membrane potential and the induction of ER stress, leading to programmed cell death[3].
Caption: Kuwanon A inhibits the Raf/MEK/ERK signaling pathway.
Caption: Kuwanon C induces apoptosis via mitochondria and ER stress.
Experimental Protocols
The following are generalized methodologies for key experiments used to assess the anti-cancer effects of Kuwanon compounds.
Cell Viability Assay (MTT/CCK-8)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with various concentrations of Kuwanon A or C (e.g., 0, 5, 10, 20, 40, 80 µM) for a specified duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the desired concentrations of Kuwanon compounds. After the treatment period, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the cells with PBS and stain with a solution containing PI and RNase A for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: General workflow for in vitro anti-cancer drug screening.
Conclusion
Kuwanon A and Kuwanon C have emerged as promising natural compounds with potent anti-cancer activities against a range of cancer cell lines. Their distinct mechanisms of action, targeting key signaling pathways involved in cell proliferation and survival, underscore their therapeutic potential. Notably, the superior efficacy of Kuwanon C compared to standard-of-care drugs in certain cancer cell lines warrants further investigation. While data on this compound remains elusive, the compelling preclinical evidence for Kuwanon A and C provides a strong rationale for their continued development as potential novel cancer therapeutics. Future studies should focus on head-to-head comparisons with a broader range of standard-of-care drugs and in vivo models to fully elucidate their clinical promise.
References
- 1. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
structure-activity relationship of Kuwanon derivatives
A Comparative Guide to the Structure-Activity Relationship of Kuwanon Derivatives
Kuwanon derivatives, a class of prenylated flavonoids predominantly isolated from the root bark of Morus alba (white mulberry), have garnered significant attention from the scientific community for their diverse and potent pharmacological activities. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various Kuwanon derivatives, focusing on their anticancer, antibacterial, anti-inflammatory, and tyrosinase inhibitory properties. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Anticancer Activity
Several Kuwanon derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The presence and position of prenyl groups, as well as the hydroxylation pattern of the flavonoid backbone, play a crucial role in their anticancer potency.
Comparative Anticancer Activity of Kuwanon Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Kuwanon A | Melanoma | Not specified, but inhibits proliferation | [1] |
| Gastric Cancer | Not specified, but inhibits proliferation | [1] | |
| Hepatocellular Carcinoma (HCC) | Not specified, but inhibits proliferation | [1] | |
| Kuwanon C | HeLa (Cervical Cancer) | Potent, surpasses paclitaxel (B517696) and cisplatin (B142131) at higher concentrations | [2][3][4] |
| T47D (Breast Cancer) | Potent, induces apoptosis | [5] | |
| MDA-MB-231 (Breast Cancer) | Potent, induces apoptosis | [5] | |
| Kuwanon E | Colon Cancer | Not specified, but shows activity | [1] |
| Kuwanon H | Various | Not specified, but shows activity | [1] |
Key Structure-Activity Relationship Insights for Anticancer Activity:
-
Isopentenyl Groups: The presence of two isopentenyl groups in Kuwanon C is a key feature contributing to its potent antitumor effects.[2]
-
Synergistic Effects: Kuwanon A has been shown to exhibit a synergistic effect with the clinical drug sorafenib (B1663141) in inhibiting HCC cell proliferation, migration, and invasion.[1]
Signaling Pathways in Anticancer Activity of Kuwanon C
Kuwanon C exerts its anticancer effects through multiple signaling pathways, primarily by inducing apoptosis and cell cycle arrest. In HeLa cells, Kuwanon C interacts with mitochondrial and endoplasmic reticulum membranes, leading to a significant increase in reactive oxygen species (ROS) production, disruption of mitochondrial membrane potential, and ultimately, stimulation of apoptotic signaling pathways.[2][3][6][7] In breast cancer cells (MDA-MB231 and T47D), Kuwanon C induces apoptosis via the intrinsic pathway, upregulates the expression of the pro-apoptotic protein Bax and cleaved-caspase-3, and stimulates ROS production.[5] It also activates the unfolded protein response, indicating endoplasmic reticulum stress.[5]
Experimental Protocol: MTT Assay for Cell Viability
This assay is used to assess the cytotoxic effects of Kuwanon derivatives on cancer cells.[8]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the Kuwanon derivative (e.g., 1, 2, 4, 8, 16, 32, 64, and 128 μM) for 48 hours.
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.
Antibacterial Activity
Kuwanon derivatives have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Comparative Antibacterial Activity of Kuwanon Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Kuwanon B | Staphylococcus aureus | Concentration-dependent bactericidal activity | [9] |
| Kuwanon G | Streptococcus mutans | 8.0 | [10] |
| Streptococcus sobrinus | Significant inhibition | [10] | |
| Streptococcus sanguis | Significant inhibition | [10] | |
| Porphyromonas gingivalis | Significant inhibition | [10] | |
| MSSA ATCC 6538 | 12.50 | [11] | |
| MRSA ATCC 43300 | 12.50 | [11] | |
| S. epidermidis ATCC 12228 | 12.50 | [11] | |
| Clinical MRSA isolates | 8 - 32 | [11] | |
| Kuwanon H | MRSA | 2 - 4 | [12] |
| Morusin | MSSA ATCC 6538 | 6.25 | [11] |
| MRSA ATCC 43300 | 6.25 | [11] | |
| S. epidermidis ATCC 12228 | 6.25 | [11] |
Key Structure-Activity Relationship Insights for Antibacterial Activity:
-
Prenylation: Prenylation is a major contributor to the antibacterial potency of Kuwanon derivatives. The prenyl groups increase the hydrophobicity of the molecule, enhancing its affinity for the bacterial cytoplasmic membrane.[11]
-
Cyclohexene-phenyl ketones and Isopentenyl Groups: These structural features are critical for increasing membrane permeability and dissipating the proton motive force in bacteria.[13]
-
Mechanism of Action: Kuwanon B and G appear to exert their bactericidal effects by disrupting the integrity of the bacterial cell membrane.[9][13] Kuwanon G specifically targets phosphatidylglycerol and cardiolipin (B10847521) in the cytoplasmic membrane.[13]
Experimental Workflow for Antibacterial Activity
Experimental Protocol: Broth Microdilution Assay for MIC and MBC
This protocol is used to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of Kuwanon derivatives.[14]
-
Preparation of Stock Solution: Dissolve the Kuwanon derivative in DMSO to a final concentration of 1 mg/mL.
-
Preparation of Bacterial Inoculum: Culture the bacterial strain in an appropriate broth (e.g., BHI broth) overnight at 37°C. Dilute the overnight culture in fresh broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Broth Microdilution: Add 100 µL of broth to each well of a 96-well plate. Add 100 µL of the Kuwanon stock solution to the first well and perform a 2-fold serial dilution across the plate. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 24 hours. For anaerobic bacteria, use an anaerobic chamber.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
MBC Determination: From the wells showing no visible growth, take a 10 µL aliquot and plate it onto appropriate agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Anti-inflammatory Activity
Kuwanon derivatives have shown potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
Signaling Pathways in Anti-inflammatory Activity
Kuwanon T and Sanggenon A have been shown to exert anti-inflammatory effects in LPS-induced microglial cells (BV2) and macrophages (RAW264.7) by inhibiting the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as IL-6 and TNF-α.[15][16] These effects are mediated through the inactivation of the NF-κB pathway and the activation of the Nrf2/HO-1 signaling pathway.[15][16] Kuwanon G has also been shown to attenuate atherosclerosis by inhibiting the NF-κB activity in macrophages.[17]
Experimental Protocol: Nitric Oxide (NO) Production Assay in Macrophages
This assay measures the anti-inflammatory effect of Kuwanon derivatives by quantifying the inhibition of NO production in LPS-stimulated macrophages.[8]
-
Cell Seeding: Seed RAW264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the Kuwanon derivative for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Griess Reaction: Mix 50 μL of the cell culture supernatant with 50 μL of Griess reagent in a new 96-well plate.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite (B80452) is determined using a sodium nitrite standard curve.
Tyrosinase Inhibitory Activity
Kuwanon derivatives are potent inhibitors of tyrosinase, the key enzyme in melanin (B1238610) biosynthesis, making them promising candidates for skin-whitening agents.
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay
This is a common in vitro assay to evaluate the tyrosinase inhibitory activity of compounds.[18][19]
-
Reaction Mixture: In a 96-well plate, mix 20 µL of mushroom tyrosinase solution (e.g., 1000 U/mL), 20 µL of 0.1 M phosphate (B84403) buffer (pH 6.8), and 100 µL of the test sample solution at various concentrations.
-
Control Preparation: Prepare blank solutions with and without the enzyme, and a positive control (e.g., kojic acid).
-
Substrate Addition: Add 20 µL of L-DOPA solution (e.g., 0.85 mM) as the substrate to all wells.
-
Incubation: Incubate the plate at 25°C for 10 minutes.
-
Absorbance Measurement: Measure the amount of dopachrome (B613829) produced at 475 nm using a microplate reader.
-
Calculation: The percent inhibition of tyrosinase activity is calculated using the formula: % Inhibition = [ (A - B) - (C - D) / (A - B) ] x 100 Where:
-
A = Absorbance of blank with enzyme
-
B = Absorbance of blank without enzyme
-
C = Absorbance of sample with enzyme
-
D = Absorbance of sample without enzyme
-
Antiviral Activity
Certain Kuwanon derivatives have shown promising antiviral activities against various viruses.
Experimental Protocol: Plaque Reduction Assay for HSV
This assay is used to determine the antiviral activity of compounds against herpes simplex virus (HSV).[20][21]
-
Cell Seeding: Seed Vero cells in 24-well plates and grow to confluence.
-
Infection: Infect the cell monolayers with HSV-1 at a specific multiplicity of infection (MOI) for 1 hour at 37°C.
-
Treatment: Remove the virus inoculum and overlay the cells with a medium (e.g., DMEM with 0.8% methylcellulose) containing various concentrations of the Kuwanon derivative.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.
-
Staining: Fix the cells and stain with a solution like crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well. The percentage of plaque inhibition is calculated relative to the untreated virus control. The IC50 is the concentration of the compound that reduces the number of plaques by 50%.
References
- 1. researchgate.net [researchgate.net]
- 2. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Kuwanon C inhibits proliferation and induction of apoptosis via the intrinsic pathway in MDA-MB231 and T47D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Total Synthesis of Kuwanons A and B and Discovery of Their Antibacterial Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kuwanon G: an antibacterial agent from the root bark of Morus alba against oral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prenylated phenolics as promising candidates for combination antibacterial therapy: Morusin and kuwanon G - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Prenylated phenolics from Morus alba against MRSA infections as a strategy for wound healing [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Kuwanon G attenuates atherosclerosis by upregulation of LXRα-ABCA1/ABCG1 and inhibition of NFκB activity in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ijsr.in [ijsr.in]
- 20. researchgate.net [researchgate.net]
- 21. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synergistic Potential of Kuwanon Compounds
Disclaimer: Direct experimental data on the synergistic effects of Kuwanon K is limited in current scientific literature. This guide provides a comparative analysis based on the established synergistic activities of other members of the Kuwanon family, primarily Kuwanon G and Kuwanon C, to offer insights into the potential for combination therapies.
The Kuwanon family of flavonoids, derived from the mulberry plant (Morus alba), has garnered significant interest for a range of pharmacological activities. While individual efficacy is notable, the true therapeutic potential of these compounds may lie in their synergistic interactions with other agents. This guide offers a comparative overview of the documented and potential synergistic effects of Kuwanon compounds, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
I. Antibacterial Synergy: Kuwanon G in Combination with Antibiotics
Kuwanon G has demonstrated significant synergistic activity with conventional antibiotics, particularly against resistant bacterial strains like methicillin-resistant Staphylococcus aureus (MRSA). This synergy can enhance the efficacy of existing antibiotics and potentially circumvent drug resistance mechanisms.
The following table summarizes the synergistic effects of Kuwanon G in combination with various antibiotics against MRSA, as determined by the reduction in the Minimum Inhibitory Concentration (MIC).
| Antibiotic | Organism | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic in Combination with Kuwanon G (µg/mL) | Fold Reduction in MIC |
| Oxacillin | MRSA | 256 | 0.5 | 512 |
| Erythromycin | MRSA | 128 | 4 | 32 |
| Gentamicin | MRSA | 64 | 8 | 8 |
| Ciprofloxacin | MRSA | 32 | 8 | 4 |
The synergistic antibacterial activity of Kuwanon G is typically evaluated using the checkerboard microdilution method.
-
Preparation of Reagents: Stock solutions of Kuwanon G and the tested antibiotics are prepared in an appropriate solvent (e.g., DMSO) and then diluted in Mueller-Hinton Broth (MHB).
-
Microplate Setup: In a 96-well microplate, serial dilutions of the antibiotic are made along the x-axis, and serial dilutions of Kuwanon G are made along the y-axis. This creates a matrix of wells with varying concentrations of both compounds.
-
Bacterial Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Incubation: The microplate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the drug(s) that visibly inhibits bacterial growth.
-
Calculation of Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated to quantify the degree of synergy using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Interpretation of Results:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
The synergistic effect of Kuwanon G is attributed to its ability to increase the permeability of the bacterial cell membrane.[1] This disruption allows for enhanced penetration of the antibiotic into the bacterial cell, leading to a more potent bactericidal effect.[1]
II. Anticancer Potential: Kuwanon C as a Combination Partner
Kuwanon C has demonstrated significant anti-proliferative and pro-apoptotic effects in cancer cells, in some cases surpassing the efficacy of conventional chemotherapeutic drugs like cisplatin (B142131) and paclitaxel.[2][3] Its mechanism of action suggests it could be a valuable component in combination cancer therapy.[4]
While specific quantitative data on the synergistic effects of Kuwanon C with other anticancer agents are still emerging, its known mechanisms suggest potential synergy with the following classes of compounds:
| Compound Class | Rationale for Synergy |
| ROS-Inducing Agents | Kuwanon C induces apoptosis through the production of Reactive Oxygen Species (ROS).[2][4] Combining it with other ROS-inducing agents could further enhance oxidative stress and cell death in cancer cells.[1] |
| Inhibitors of Anti-apoptotic Proteins | By promoting apoptosis, Kuwanon C could work synergistically with drugs that inhibit anti-apoptotic proteins (e.g., Bcl-2 inhibitors), thereby lowering the threshold for apoptosis induction.[1] |
| Drugs Targeting Other Cellular Stress Pathways | Combining Kuwanon C, which targets mitochondria and the endoplasmic reticulum[2][4], with drugs that target other cellular stress pathways could create a multi-pronged attack on cancer cell survival.[1] |
The synergy of Kuwanon C with other anticancer drugs can be evaluated using cell viability assays and the Combination Index (CI) method, based on the Chou-Talalay principle.[5]
-
Cell Culture: Cancer cell lines are cultured in appropriate media.
-
Dose-Response Curves: Cells are treated with a range of concentrations of Kuwanon C and the combination drug individually to determine their respective IC50 values (the concentration that inhibits 50% of cell growth).
-
Combination Treatment: Cells are treated with combinations of Kuwanon C and the other drug at a constant ratio (e.g., based on their IC50 ratio).
-
Cell Viability Assay: After a set incubation period (e.g., 48 or 72 hours), cell viability is measured using an assay such as the MTT or resazurin (B115843) assay.
-
Calculation of Combination Index (CI): The CI is calculated to determine the nature of the interaction. CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where:
-
(Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce a certain effect (e.g., 50% inhibition).
-
(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that produce the same effect.
-
-
Interpretation of Results:
-
Synergy: CI < 1
-
Additive: CI = 1
-
Antagonism: CI > 1
-
Kuwanon C exerts its anticancer effects by targeting the mitochondria and endoplasmic reticulum, leading to a significant increase in ROS production.[2][4] This disrupts the mitochondrial membrane potential and activates apoptotic signaling pathways, ultimately leading to cancer cell death.[2][4] This pathway presents multiple points for potential synergistic intervention.
Conclusion
While direct experimental evidence for the synergistic effects of this compound is currently lacking, the promising results from Kuwanon G and Kuwanon C in antibacterial and anticancer contexts, respectively, provide a strong rationale for further investigation. The methodologies and mechanistic insights presented in this guide offer a framework for exploring the combination therapeutic potential of this compound and other related flavonoids. Future research should focus on systematic screening of this compound in combination with various therapeutic agents to unlock its full potential in a clinical setting.
References
- 1. benchchem.com [benchchem.com]
- 2. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum [mdpi.com]
- 3. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Efficacy of Kuwanon K: A Comparative Analysis of Preclinical Data
A notable gap in current research limits a comprehensive comparison of the in vitro and in vivo efficacy of Kuwanon K. Extensive literature searches did not yield specific experimental data on the biological activity of this compound. The majority of available research focuses on other members of the Kuwanon family of flavonoids, such as Kuwanon A, C, G, and T, which have demonstrated a range of therapeutic potentials, including anti-inflammatory, anti-cancer, and anti-viral properties.
While data for this compound is scarce, this guide will summarize the established efficacy of its better-studied analogues to provide a contextual framework for researchers and drug development professionals. The methodologies and findings presented for these related compounds can serve as a valuable reference for designing future studies on this compound.
Comparative Efficacy of Kuwanon Analogues
The following tables summarize the in vitro and in vivo efficacy of various Kuwanon compounds as reported in peer-reviewed literature. This data highlights the potential pharmacological activities that could be investigated for this compound.
Table 1: Comparative In Vitro Efficacy of Kuwanon Compounds
| Compound | Assay | Cell Line | IC50 / Efficacy | Reference |
| Kuwanon C | Anti-proliferative | HeLa (Cervical Cancer) | Concentration-dependent inhibition | [1][2] |
| Anti-proliferative | Breast and Brain Tumor Cells | Potent anti-proliferative effects | [2][3] | |
| SARS-CoV-2 Spike:ACE2 Interaction | Competitive ELISA | IC50 of 12.5 µM | [4] | |
| SARS-CoV-2 Pseudovirus Infection | ACE2/TMPRSS2-HEK293T | Inhibition at 2 and 20 µM | [5] | |
| Kuwanon A | Nitric Oxide Production | RAW264.7 Macrophages | IC50 of 10.5 μM | [6] |
| Kuwanon T | Nitric Oxide Production | BV2 and RAW264.7 | Marked inhibition | [7] |
| Sanggenon A | Nitric Oxide Production | BV2 and RAW264.7 | Marked inhibition | [7] |
Table 2: Comparative In Vivo Efficacy of Kuwanon Compounds
| Compound | Animal Model | Disease Model | Dosage | Key Findings | Reference |
| Kuwanon G | Mice | Ovalbumin-induced Allergic Asthma | 1 and 10 mg/kg (oral) | Significantly decreased IgE and Th2 cytokines; reduced inflammatory cell infiltration in lungs. | [8] |
Signaling Pathways and Mechanisms of Action
Studies on Kuwanon analogues have elucidated several key signaling pathways involved in their therapeutic effects. These mechanisms provide a foundation for investigating the potential bioactivity of this compound.
-
Anti-inflammatory Effects: Kuwanon T and Sanggenon A have been shown to exert their anti-inflammatory effects by regulating the NF-κB and HO-1/Nrf2 signaling pathways.[7][9] They inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[7]
-
Anti-cancer Effects: Kuwanon C induces apoptosis in cancer cells by targeting mitochondria and the endoplasmic reticulum.[1][2][10] This involves disrupting the mitochondrial membrane potential, inducing the production of reactive oxygen species (ROS), and stimulating apoptotic signaling pathways.[1][2] Kuwanon A has been shown to inhibit the Raf/MEK/ERK signaling pathway in hepatocellular carcinoma.[10]
Below is a diagram illustrating the anti-inflammatory signaling pathway modulated by Kuwanon T and Sanggenon A.
References
- 1. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells [mdpi.com]
- 8. Effect of Kuwanon G isolated from the root bark of Morus alba on ovalbumin-induced allergic response in a mouse model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Handling Protocols for Kuwanon K
Hazard Identification and Personal Protective Equipment (PPE)
Based on the hazard profile of the related compound Kuwanon A, Kuwanon K should be handled with care as it may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Therefore, a comprehensive personal protective equipment strategy is crucial.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield.[3] | To protect eyes from splashes of the chemical which can cause serious irritation.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., neoprene or nitrile rubber) and a lab coat or a liquid-tight chemical protective suit.[3] | To prevent skin contact, which can cause irritation.[2] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[3] If aerosol formation is likely, a respirator is necessary. | To prevent inhalation, which may cause respiratory tract irritation.[2] |
| Footwear | Sturdy, closed-toe shoes. | To protect feet from spills. |
Operational and Handling Protocols
Adherence to proper handling and storage procedures is critical to minimize exposure and ensure a safe laboratory environment.
Preparation:
-
Always consult the Safety Data Sheet (SDS) if available from the supplier before use.
-
Ensure that safety equipment, including an eyewash station and safety shower, is readily accessible.[3]
-
Work in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[3]
Handling:
-
Avoid contact with eyes, skin, and clothing.[4]
-
Avoid ingestion and inhalation.[4]
-
Wash hands thoroughly after handling.[4]
-
Do not eat, drink, or smoke when using this product.
-
Remove contaminated clothing and wash before reuse.[4]
Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.[4]
-
Recommended storage temperature is 4°C, protected from light. For solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[1]
Emergency Procedures
First Aid Measures:
-
After Inhalation: If inhaled, remove to fresh air. If breathing is difficult, give oxygen. If breathing stops, give artificial respiration.[4]
-
After Skin Contact: Flush with copious amounts of water and remove contaminated clothing and shoes.[4]
-
After Eye Contact: Check for and remove contact lenses. Flush with copious amounts of water, assuring adequate flushing by separating the eyelids with fingers.[4]
-
After Swallowing: If swallowed, wash out the mouth with copious amounts of water. Do NOT induce vomiting.[4]
-
In all cases of exposure, seek medical attention.
Accidental Release Measures:
-
Wear respiratory protection and avoid dust formation.[4]
-
Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]
-
Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[4]
Disposal Plan
All waste materials, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.
-
Collection: Collect all waste in properly labeled, sealed containers.[3]
-
Disposal: Dispose of hazardous waste in accordance with local, state, and federal regulations.
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from initial preparation to final disposal, emphasizing safety at each step.
Caption: Safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
